CYCLOHEXANONE PEROXIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-hydroperoxycyclohexyl)peroxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c13-11(7-3-1-4-8-11)16-17-12(15-14)9-5-2-6-10-12/h13-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICXTANXZJJIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(O)OOC2(CCCCC2)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
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| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID9058812 | |
| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
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Molecular Weight |
246.30 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexanone peroxide, not more than 72% in solution is a white solid dissolved in some unkown organic solvent. Responders should try to identify the solvent being used. Solvent is added to lessen explosion hazard., 1-hydroxy-1'-hydroperoxy dicyclohexyl peroxide is an odorless thick white liquid. Sinks in water. (USCG, 1999), Liquid, Odorless thick white liquid or paste; [CAMEO] Moist white solid; [MSDSonline] | |
| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
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| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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| Record name | Cyclohexanone, peroxide | |
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Flash Point |
315 °F Combustible solution) (dibutyl phthalate) (USCG, 1999), 315 °F | |
| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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| Record name | Cyclohexanone peroxide | |
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Solubility |
OFF-WHITE THICK PASTE; INSOL IN WATER; SOL IN COMMON ORG SOLVENTS /PASTE WITH DIBUTYL PHTHALATE/, Insoluble in water; soluble in most organic solvents | |
| Record name | CYCLOHEXANONE PEROXIDE | |
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Density |
1.05 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.00000071 [mmHg] | |
| Record name | Cyclohexanone peroxide | |
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Color/Form |
Grayish paste | |
CAS No. |
12262-58-7, 78-18-2 | |
| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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| Record name | 1-[(1-Hydroperoxycyclohexyl)dioxy]cyclohexanol | |
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| Record name | Cyclohexanone peroxide | |
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| Record name | Cyclohexanone, peroxide | |
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| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
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| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
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| Record name | Cyclohexanone, peroxide | |
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| Record name | 1-hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide | |
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| Record name | 1-HYDROPEROXYCYCLOHEXYL 1-HYDROXYCYCLOHEXYL PEROXIDE | |
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| Record name | CYCLOHEXANONE PEROXIDE | |
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Melting Point |
76-77 °C | |
| Record name | CYCLOHEXANONE PEROXIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281 | |
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Foundational & Exploratory
Technical Guide: Chemical Properties and Characterization of Cyclohexanone Peroxide
This guide details the chemical properties, synthesis, reactivity, and safety protocols for Cyclohexanone Peroxide (CYHPO) .[1] It is designed for researchers and process chemists requiring high-fidelity technical data for application in polymer chemistry and organic synthesis.[1][2]
Executive Summary
Cyclohexanone Peroxide (CYHPO) is not a single chemical entity but a complex mixture of hydroperoxides and cyclic peroxides formed by the autoxidation or acid-catalyzed peroxidation of cyclohexanone.[2] It serves as a critical free-radical initiator in the curing of unsaturated polyester resins and as an oxidant in organic synthesis.[2] Due to its peroxy-functional groups (–O–O–), it possesses high thermal instability and shock sensitivity, necessitating rigorous handling protocols.[1] This guide dissects its isomeric composition, decomposition kinetics, and analytical validation methods.[1]
Structural Chemistry & Isomerism
Unlike simple organic peroxides, CYHPO exists in a dynamic equilibrium of oligomers depending on the acid catalyst concentration and water content. The three primary species relevant to industrial and research applications are:
-
Monomeric Hydroperoxide: 1-hydroperoxycyclohexan-1-ol (Unstable intermediate).[1][2]
-
Dimeric Peroxide (Major Component): 1,1'-dihydroperoxy-1,1'-dicyclohexyl peroxide.[1][2]
-
Trimeric Cyclic Peroxide: 1,1,4,4,7,7-hexamethyl-1,4,7-trioxonane (Cyclic trimer, analogous to TATP in structure and sensitivity).[1]
Structural Equilibrium Diagram
The following diagram illustrates the acid-catalyzed equilibrium pathways between cyclohexanone and hydrogen peroxide.
Figure 1: Acid-catalyzed equilibrium pathway of Cyclohexanone Peroxide formation.[1][2] The dimer is the target for commercial initiators, while the trimer represents a high-energy impurity.[2]
Physicochemical Properties
Quantitative data is essential for process safety calculations (SADT) and solubility profiling.[1]
| Property | Value / Description | Context |
| CAS Number | 12262-58-7 (Mixture); 78-18-2 (Dimer) | Commercial grades are mixtures.[1][2] |
| Molecular Weight | 246.3 g/mol (Dimer) | Varies by oligomer distribution.[1] |
| Physical State | White solid or paste (in plasticizer) | Pure solid is shock-sensitive.[1][2] |
| Melting Point | 76–77 °C (Dimer) | Decomposes upon melting.[1][2] |
| Active Oxygen | ~6.5% (Theoretical for commercial paste) | Critical metric for dosing.[1] |
| SADT | 60 °C (Self-Accelerating Decomp. Temp) | CRITICAL: Storage above this triggers thermal runaway.[1][2] |
| Solubility | Soluble: Phthalates, Alcohols, EstersInsoluble: Water | Use Dimethyl Phthalate (DMP) for dilution.[1] |
| Decomposition Energy | -1800 to -2200 J/g | High energy release; explosive potential.[1][2] |
Reactivity & Decomposition Mechanism
CYHPO functions primarily by homolytic cleavage of the O-O bond. This mechanism is exploited in polymer curing but also dictates its hazard profile.[1]
Thermal Decomposition Pathway
Upon heating or catalysis (e.g., by Cobalt naphthenate), the peroxide bond cleaves to form alkoxy radicals.[1] These radicals undergo
Figure 2: Homolytic cleavage and subsequent reaction pathways.[1][2] The Cobalt-catalyzed pathway allows for room-temperature radical generation.[2]
Analytical Characterization Protocols
Accurate quantification of "Active Oxygen" is the gold standard for validating CYHPO purity and concentration.
Protocol A: Iodometric Titration (Active Oxygen Content)
Objective: Quantify the peroxide concentration in a commercial sample or reaction mixture.[1][2]
Principle: Peroxides oxidize iodide (
Reagents:
-
Saturated Potassium Iodide (KI) solution (freshly prepared)[1]
-
0.1 N Sodium Thiosulfate (
) standard solution[1][2]
Step-by-Step Workflow:
-
Preparation: Weigh accurately ~0.2 g of CYHPO sample into a 250 mL Erlenmeyer flask.
-
Solubilization: Dissolve in 25 mL of glacial acetic acid. Note: Ensure complete dissolution to prevent localized hotspots.[1][2]
-
Oxidation: Add 2 mL of saturated KI solution. Cap the flask immediately.
-
Incubation: Store in the dark for 15 minutes at room temperature. (Darkness prevents photo-oxidation of iodide).[1][2]
-
Dilution: Add 50 mL of deionized water. The solution should turn dark brown/yellow.[1]
-
Titration: Titrate with 0.1 N Sodium Thiosulfate until the color fades to pale yellow.
-
Endpoint: Add 1 mL starch solution (blue complex forms). Continue titrating dropwise until the solution becomes colorless.
-
Calculation:
Protocol B: Qualitative Analysis via TLC
Objective: Rapidly distinguish between monomeric/dimeric species and hazardous cyclic trimers.
-
Visualization: Spray with N,N-dimethyl-p-phenylenediamine dihydrochloride (turns pink/red in presence of peroxides).[1][2]
-
Interpretation: Cyclic trimers typically have higher
values due to lower polarity compared to the hydroxylated dimers.[1]
Safety & Handling (The "Self-Validating" Safety System)
Safety with organic peroxides is not about avoiding all risk, but managing energy release.[1][2]
Storage & Incompatibility Matrix
-
Temperature Control: Store < 25°C. Temperatures > 30°C accelerate degradation.[1][2]
-
Segregation: Isolate from accelerators (Cobalt/Amine compounds), strong acids, and reducing agents.[1] The reaction with acetone generates Acetone Peroxide (TATP), an extreme explosive.[1]
-
Desensitization: Never handle pure solid CYHPO. Always maintain it as a paste (e.g., 50% in dibutyl phthalate) or solution.[1]
Emergency Disposal (Chemical Quenching)
If a spill occurs or a batch shows signs of thermal runaway (fuming, temperature spike):
-
Do not use water initially (immiscibility may spread the fire).[1]
-
Quench: Pour the peroxide slowly into a stirred solution of 10% Sodium Hydroxide (NaOH) or Sodium Sulfite . This hydrolyzes the peroxide bond safely.[1]
References
-
Mechanism of Synthesis: Zhu, J., et al.[1] "Thermal hazard analysis of cyclohexanone peroxide and its solutions." Journal of Thermal Analysis and Calorimetry, 2016.[1] [1]
-
Safety Data & Reactivity: National Oceanic and Atmospheric Administration (NOAA).[1] "CAMEO Chemicals: Cyclohexanone Peroxide."[1][3]
-
Analytical Methods: Milas, N. A., et al.[1] "Studies in Organic Peroxides.[1] XXVI. Organic Peroxides Derived from Cyclohexanone."[2][3][4][5][6] Journal of the American Chemical Society, 1959.[1] [1]
-
Industrial Application: Nouryon (formerly AkzoNobel).[1] "Product Data Sheet: Cyclonox LE-50."
-
Toxicology & Hazards: PubChem. "Cyclohexanone Peroxide Compound Summary."
Sources
- 1. Cyclohexanone peroxide | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN106928038B - Method for preparing cyclohexanone by oxidizing cyclohexanol with hydrogen peroxide at normal temperature - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to Cyclohexanone Peroxide as a Free Radical Generator
This guide provides a comprehensive technical overview of cyclohexanone peroxide, focusing on its fundamental role as a potent free-radical generator. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a deep, practical understanding of this versatile yet hazardous compound. We will move beyond simple descriptions to explore the causality behind its synthesis, decomposition, and application, ensuring a robust and field-proven perspective.
Introduction: The Significance of Free Radical Initiators
Free radicals, species containing one or more unpaired electrons, are highly reactive intermediates crucial for a vast array of chemical transformations.[1] In industrial and laboratory settings, the controlled generation of these radicals is paramount for processes like polymerization, cross-linking, and organic synthesis.[1][2] The efficacy of such processes hinges on the choice of a radical initiator—a compound that decomposes under mild conditions to produce the initial radical species.[1]
Organic peroxides are a prominent class of radical initiators, characterized by a labile oxygen-oxygen single bond (O-O) that can undergo homolytic cleavage upon thermal or photochemical induction.[1] Among these, cyclohexanone peroxide has carved a significant niche due to its high efficiency and predictable reactivity.[3] This guide will dissect the chemistry, mechanisms, and practical handling of cyclohexanone peroxide, providing an authoritative resource for its safe and effective utilization.
Cyclohexanone Peroxide: Synthesis and Structure
Cyclohexanone peroxide is not a single molecular entity but typically refers to a mixture of cyclic dimers and trimers formed from the reaction of cyclohexanone with hydrogen peroxide.[4][5] The synthesis is generally achieved through an acid-catalyzed reaction.[6][7]
Synthesis Pathway
The primary method involves the controlled reaction of cyclohexanone and hydrogen peroxide, often using a catalyst such as nitric acid, hydrochloric acid, or a titanium-silicon molecular sieve to facilitate the process under mild conditions.[4][6][8][9][10] The reaction yields a mixture of peroxide structures, with the trimeric and dimeric forms being predominant.[5]
// Nodes Cyclohexanone [label="Cyclohexanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O2 [label="Hydrogen Peroxide\n(H₂O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Acid Catalyst\n(e.g., HNO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction Vessel\n(Controlled Temp)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5]; Mixture [label="Cyclohexanone Peroxide\n(Mixture of Dimer/Trimer)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Cyclohexanone -> Reaction [label="Reactant"]; H2O2 -> Reaction [label="Reactant"]; Catalyst -> Reaction [label="Catalyst", style=dashed]; Reaction -> Mixture [label="Product"]; } }
Diagram 1: Synthesis of Cyclohexanone Peroxide. A simplified workflow for the acid-catalyzed synthesis.
Structural Composition
The reaction between cyclohexanone and hydrogen peroxide can lead to several products, including dimeric and trimeric cyclic peroxides. The exact ratio of these components depends on the specific reaction conditions. These structures are strong oxidizing agents and are known for their thermal instability, a key property for their function as radical initiators.[4][9]
The Core Mechanism: Free Radical Generation
The utility of cyclohexanone peroxide stems from its ability to undergo controlled decomposition to produce free radicals.[11] This process is primarily initiated by heat, leading to the homolytic cleavage of the weak peroxide (O-O) bond.[12]
Thermal Decomposition Pathway
The decomposition of cyclic ketone peroxides like cyclohexanone peroxide follows first-order kinetics.[13][14][15] The process begins with the rate-determining homolytic scission of one O-O bond, forming a biradical intermediate.[16] This biradical is highly unstable and rapidly undergoes further fragmentation through C-C bond cleavage to yield more stable radical species and non-radical products like carbon dioxide and cyclic esters.
// Nodes CHP [label="Cyclohexanone Peroxide\n(Dimer/Trimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat (Δ)", shape=invtriangle, fillcolor="#FBBC05", fontcolor="#202124"]; Biradical [label="Biradical Intermediate\n(Unstable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragmentation [label="Fragmentation\n(C-C Cleavage)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Radicals [label="Initiating Radicals (R•)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Non-Radical Byproducts\n(e.g., CO₂, Esters)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges CHP -> Biradical [label="Homolytic Cleavage"]; Heat -> CHP [style=dashed, arrowhead=none]; Biradical -> Fragmentation; Fragmentation -> Radicals; Fragmentation -> Byproducts; }
Diagram 2: Thermal Decomposition of Cyclohexanone Peroxide. The process of radical generation via heat-induced homolytic cleavage.
Decomposition Kinetics
The rate of decomposition is highly dependent on temperature. A critical parameter for handling and application is the Self-Accelerating Decomposition Temperature (SADT), which for cyclohexanone peroxide is approximately 50°C.[3] Above this temperature, the decomposition reaction can become exothermic and uncontrollable, posing a significant safety risk. The decomposition rate can be influenced by the solvent, with different solvents affecting the activation parameters of the reaction.[14]
| Property | Value | Source |
| CAS Number | 12262-58-7 | [3] |
| Molecular Weight | 246.3 (for a common isomer) | [3] |
| Theoretical Active Oxygen | 6.5% | [3] |
| SADT | 50°C | [3] |
| Hazardous Temperature | 45°C | [3] |
| Recommended Storage | Below 25°C | [3] |
| Table 1: Key Properties and Safety Parameters for Cyclohexanone Peroxide. |
Field Applications and Methodologies
Cyclohexanone peroxide is a powerful initiator used across various industries, primarily for its ability to generate free radicals efficiently.[3][11]
Polymerization of Unsaturated Polyester Resins
One of its most significant applications is as an initiator for curing unsaturated polyester resins, which are used to produce fiberglass-reinforced plastics (FRP).[11] These materials are ubiquitous in boat hulls, automotive parts, and construction materials.[11] In this context, cyclohexanone peroxide is typically used in conjunction with an accelerator (e.g., cobalt naphthenate) to enable curing at ambient temperatures. The accelerator promotes the decomposition of the peroxide, initiating the rapid cross-linking of resin monomers into a rigid, durable solid.[11]
Cross-Linking and Curing Agent
Cyclohexanone peroxide serves as an effective cross-linking agent for polymers and elastomers.[3] This process enhances the material's molecular architecture, leading to improved mechanical strength, thermal stability, and chemical resistance.[3] It is also a common curing agent in automotive body putties, where its rapid action allows the material to harden quickly for sanding and painting.[11]
Organic Synthesis
Beyond polymer applications, cyclohexanone peroxide is a valuable intermediate in specialty chemical synthesis.[11] The reactive peroxide linkage can be leveraged to create more complex molecules, making it a key reagent for chemical engineers and researchers in organic synthesis.[4][11]
Experimental Protocols and Safety
The handling and use of cyclohexanone peroxide demand strict adherence to safety protocols due to its explosive and reactive nature.[9][17] It is highly sensitive to shock, friction, and heat and can decompose violently.
Protocol: Laboratory-Scale Synthesis of Cyclohexanone Peroxide
This protocol is for informational purposes and should only be performed by trained professionals in a controlled laboratory environment with appropriate safety measures.
Objective: To synthesize cyclohexanone peroxide via acid catalysis.
Materials:
-
Cyclohexanone (99%)
-
Hydrogen Peroxide (30% solution)
-
Nitric Acid (65% solution)
-
Isopar G (isoalkane solvent)
-
Sodium Sulfite solution
-
Ice bath, magnetic stirrer, addition funnel, reaction flask.
Methodology:
-
Preparation: In a 2L reactor flask equipped with a stirrer and thermometer, combine 300 g of cyclohexanone and 1000 g of Isopar G. Cool the mixture to 15°C using an ice bath.[6]
-
H₂O₂ Addition: While stirring and maintaining the temperature below 20°C, slowly add 150 g of 30% hydrogen peroxide over approximately 15 minutes.[6] Causality Note: Slow addition and temperature control are critical to prevent a runaway reaction and uncontrolled decomposition of the hydrogen peroxide.
-
Catalysis: Add 135 g of 65% nitric acid over 25-30 minutes, ensuring the temperature is maintained between 15-18°C with efficient cooling.[6] The nitric acid catalyzes the formation of the peroxide.
-
Reaction: Allow the mixture to stir at 15-18°C for 1.5 hours. The solution will gradually solidify or become a slurry.
-
Quenching: Prepare a solution of 40 g of sodium sulfite in 360 g of water. Add this quenching solution to the reaction mixture over 5 minutes. The temperature may rise to 30°C. Self-Validation Note: The sodium sulfite neutralizes any remaining unreacted peroxide and acid, making the mixture safer to handle.
-
Isolation: The resulting cyclohexanone peroxide can be filtered, washed with water to remove impurities, and carefully dried. Crucially, never allow the peroxide to become completely dry, as this dramatically increases its sensitivity to shock and friction. [17] It is often stored as a paste or in a desensitizing solvent like dimethyl phthalate.[17]
Protocol: Using Cyclohexanone Peroxide as a Polymerization Initiator
Objective: To initiate the curing of an unsaturated polyester resin at room temperature.
Materials:
-
Unsaturated polyester resin
-
Styrene monomer (if needed for viscosity adjustment)
-
Cobalt naphthenate solution (accelerator, e.g., 6% cobalt)
-
Cyclohexanone peroxide solution (e.g., 50% in dimethyl phthalate)
Methodology:
-
Resin Preparation: In a suitable container, measure the required amount of polyester resin. If necessary, add styrene monomer to achieve the desired viscosity.
-
Accelerator Addition: Add the cobalt naphthenate accelerator to the resin (typically 0.1-0.5% by weight). Mix thoroughly. Causality Note: The accelerator must be mixed into the resin BEFORE adding the peroxide initiator. Direct mixing of accelerator and peroxide can cause explosive decomposition.
-
Initiator Addition: Add the cyclohexanone peroxide initiator (typically 1-2% by weight) to the resin-accelerator mixture.[11]
-
Mixing & Curing: Mix thoroughly but briefly to ensure uniform distribution of the initiator. The pot life (working time) will begin immediately. Pour or apply the resin as needed. The curing process will generate heat (exotherm).
-
Validation: The resin will transition from a liquid to a gel and finally to a hard solid. A properly cured part will be tack-free and rigid. The time to gelation and full cure depends on the concentrations of initiator and accelerator, as well as the ambient temperature.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Resin [label="1. Prepare Resin\n+ Styrene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accelerator [label="2. Add Accelerator\n(e.g., CoNap)", fillcolor="#FBBC05", fontcolor="#202124"]; Mix1 [label="Mix Thoroughly", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Initiator [label="3. Add Initiator\n(Cyclohexanone Peroxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mix2 [label="Mix Briefly", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Apply [label="4. Apply Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cure [label="5. Curing\n(Exothermic Reaction)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Cured Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Resin; Resin -> Accelerator; Accelerator -> Mix1; Mix1 -> Initiator; Initiator -> Mix2; Mix2 -> Apply; Apply -> Cure; Cure -> End; }
Diagram 3: Workflow for Resin Curing. A step-by-step process for using cyclohexanone peroxide as an initiator.
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[18][19][20]
-
Storage: Store in a cool, well-ventilated area away from heat, direct sunlight, and all sources of ignition.[17][19] Keep it separate from incompatible materials, especially reducing agents, acids, bases, and heavy metal compounds.[17][18]
-
Handling: Use only non-sparking tools.[18] Avoid friction, grinding, and impact.[17] Handle in an area with an emergency eyewash station and safety shower.[20]
-
Spills: Absorb small spills with an inert material like vermiculite or sand and place in a sealed container for disposal.[18] Do not use combustible materials like sawdust.
-
Disposal: Dispose of as hazardous waste according to local, state, and federal regulations. Never dispose of it down the drain.
Conclusion
Cyclohexanone peroxide is a highly effective and industrially significant free radical generator. Its predictable thermal decomposition provides a reliable source of radicals for initiating polymerization and driving various organic reactions. However, its power is matched by its potential hazard. A thorough understanding of its synthesis, decomposition kinetics, and the causality behind its application protocols is essential for any scientist or researcher. By adhering to rigorous safety procedures and employing a methodical approach, the unique chemical properties of cyclohexanone peroxide can be harnessed safely and effectively to advance material science and chemical synthesis.
References
-
Vertex AI Search. (2026, January 31). Applications of Cyclohexanone Peroxide in Industrial Curing and Polymerization. 11
-
ResearchGate. Synthesis of cyclohexanone by decomposition of cyclohexyl hydrogen peroxide. 21
-
First Petrochemicals. Cyclohexanone Peroxide. 3
-
LookChem. Cas 78-18-2, Cyclohexanone peroxide. 4
-
ResearchGate. (2014, February 28). Thermal Decomposition of Diethylketone Cyclic Triperoxide in Polar Solvents. 13
-
ResearchGate. (2025, August 5). Kinetic of the thermal decomposition of cyclohexanone cyclic diperoxide: Solvent effect. 14
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexanone. 18
-
Google Patents. DE10308891A1 - Process for the preparation of trimeric cyclic cyclohexanone peroxide solutions. 6
-
ResearchGate. Induced decomposition reaction in solution of acetone-derived cyclic peroxides. 15
-
ResearchGate. (2025, August 7). Kinetics and mechanism of the thermal decomposition reaction of acetone cyclic diperoxide in the gas phase. 22
-
Google Patents. CN107266344A - A kind of preparation method of cyclohexanone peroxide. 8
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6521, Cyclohexanone peroxide. 9
-
Carl ROTH. Safety Data Sheet: Cyclohexanone. 19
-
Kawaguchi Kimia Indonesia. MATERIAL SAFETY DATA SHEET - Cypoxe. 17
-
National Center for Biotechnology Information. (2014, January 8). Synthesis of five- and six-membered cyclic organic peroxides. 7
-
RACO. Thermal decomposition reaction of acetone cyclic triperoxide in aliphatic alcohols. 16
-
Google Patents. US7456212B2 - Storage stable cyclic ketone peroxide compositions. 5
-
Yale Environmental Health & Safety. (2021, December). Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS. 20
-
Pearson+. Peroxides are often added to free-radical reactions as initiators.... 2
-
NPTEL. (2020, March 23). Free Radical Reactions. 1
-
ChemBK. (2024, April 10). Cyclohexanone peroxide. 10
-
ResearchGate. Decomposition of Peroxide Products from Cyclohexanone Oxidation. 12
-
NPTEL. Lecture 21 Free-Radical Reactions I.
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. Peroxides are often added to free-radical reactions as initiators... | Study Prep in Pearson+ [pearson.com]
- 3. firstpetrochemicals.com [firstpetrochemicals.com]
- 4. lookchem.com [lookchem.com]
- 5. US7456212B2 - Storage stable cyclic ketone peroxide compositions - Google Patents [patents.google.com]
- 6. DE10308891A1 - Process for the preparation of trimeric cyclic cyclohexanone peroxide solutions - Google Patents [patents.google.com]
- 7. Synthesis of five- and six-membered cyclic organic peroxides: Key transformations into peroxide ring-retaining products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107266344A - A kind of preparation method of cyclohexanone peroxide - Google Patents [patents.google.com]
- 9. Cyclohexanone peroxide | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Technical Guide: Thermal Stability and Decomposition of Cyclohexanone Peroxide
The following technical guide details the thermal stability, decomposition kinetics, and handling protocols for Cyclohexanone Peroxide (CYP).
Executive Summary
Cyclohexanone Peroxide (CYP) is a complex organic peroxide used primarily as an initiator for the free-radical polymerization of unsaturated polyester resins. Unlike simple peroxides, CYP exists as a mixture of cyclic hydroperoxides, dimers, and trimers.[1] Its thermal stability is governed by the fragile O-O bond, which is susceptible to both spontaneous homolysis and metal-catalyzed induced decomposition.[1]
Critical Safety Parameters:
-
SADT (Self-Accelerating Decomposition Temperature): ~50°C (Commercial formulations).[1]
-
Decomposition Onset (
): 60–80°C (Dependent on purity and solvent).[1] -
Primary Hazard: Violent deflagration yielding hot gases (CO₂, alkanes) and organic vapors (cyclohexanone, caprolactone).[1]
Chemical Identity and Isomeric Complexity
Commercial CYP is rarely a single pure compound.[1] It is produced via the acid-catalyzed reaction of cyclohexanone with hydrogen peroxide, yielding an equilibrium mixture of:
-
Monomeric Hydroperoxide: 1-hydroxycyclohexyl hydroperoxide (Unstable intermediate).[1]
-
Cyclic Dimer: 3,3,6,6-pentamethylene-1,2,4,5-tetraoxane (More stable).[1]
-
Cyclic Trimer: 3,3,6,6,9,9-hexamethylene-1,2,4,5,7,8-hexaoxacyclononane (Often the major component in crystalline deposits).[1]
The ratio of these isomers defines the specific thermal profile, with the trimer generally exhibiting higher lattice energy but similar O-O bond lability to the dimer.
Thermal Stability Profile
The thermal decomposition of CYP is an exothermic process that follows first-order kinetics in dilute solution but shifts to autocatalytic behavior in bulk or high-concentration scenarios.[1]
Quantitative Stability Data
The following table summarizes the critical thermal parameters derived from calorimetric studies (DSC/ARC).
| Parameter | Value / Range | Notes |
| SADT | 50°C (122°F) | For typical 50% paste/solution in phthalate.[1] |
| 70°C – 80°C | Detected via DSC at 5°C/min heating rate.[1] | |
| 110°C – 125°C | Rapid gas evolution phase.[1] | |
| Energy of Decomposition ( | -800 to -1200 J/g | Highly exothermic; capable of sustaining runaway.[1] |
| Activation Energy ( | 120 – 155 kJ/mol | For spontaneous unimolecular homolysis.[1] |
| Induced | ~40 – 60 kJ/mol | In the presence of trace transition metals (Fe, Co). |
Critical Insight: The drastic drop in Activation Energy (
) from ~140 kJ/mol to ~40 kJ/mol in the presence of contaminants explains why "stable" CYP can explode unexpectedly. This "Induced Decomposition" pathway bypasses the thermal barrier required for O-O homolysis.[1]
Decomposition Mechanism
The thermal degradation of CYP proceeds via a radical chain mechanism. The primary event is the homolytic cleavage of the O-O bond, generating bis-biradicals that undergo rapid rearrangement.
Pathway Visualization
The following diagram illustrates the decomposition cascade for the cyclic dimer (tetraoxane), a key component of CYP.
Figure 1: Thermal decomposition pathway of Cyclohexanone Peroxide.[1] The initial O-O bond scission is the rate-determining step, leading to radical intermediates that rearrange into ketones and lactones.
Mechanistic Explanation[2]
-
Initiation: Thermal energy causes the weakest bond (O-O, bond energy ~150 kJ/mol) to break, forming a bis-biradical.[1]
-
Propagation/Rearrangement: The biradical is unstable.[1] It stabilizes via:
-
Beta-Scission: Breaking C-C bonds to release
and open the ring. -
Recyclization: Forming macrocyclic lactones (e.g., caprolactone oligomers).[1]
-
H-Abstraction: Stealing protons from the solvent, converting the radical centers into hydroxyl groups (forming cyclohexanone/cyclohexanol).
-
Experimental Protocols for Stability Testing
To validate the stability of a CYP formulation, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC)
Objective: Determine
Protocol:
-
Sample Preparation: Weigh 2–5 mg of CYP sample into a gold-plated high-pressure crucible (to prevent reaction with aluminum and contain pressure).
-
Sealing: Hermetically seal the crucible. Verify mass to 0.01 mg.
-
Reference: Use an empty gold-plated crucible.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 250°C.
-
Nitrogen purge at 50 mL/min.[1]
-
-
Analysis:
Isothermal Storage Test (SADT Simulation)
Objective: Determine the maximum safe storage temperature.
Protocol:
-
Setup: Place 50g of sample in a Dewar vessel (simulating the heat loss of a 25kg package).
-
Heating: Place the vessel in an oven at a fixed temperature (e.g., 45°C).
-
Monitoring: Insert a thermocouple into the center of the sample and one in the oven.
-
Duration: Monitor for 7 days.
-
Criteria:
-
Stable: Sample temperature does not exceed oven temperature by >6°C.
-
Unstable: Sample temperature rises uncontrollably (Runaway).[1]
-
Repeat at 5°C intervals to find the critical SADT.
-
Safety and Storage Guidelines
Based on the kinetic data, the following storage parameters are mandatory for research and industrial handling.
-
Temperature Control: Store strictly below 25°C .
-
Emergency Temperature: 45°C . If the material reaches this temperature, emergency cooling or disposal procedures must be initiated immediately.[1]
-
Segregation: Isolate from reducing agents (amines, sulfides) and heavy metal salts (cobalt driers, iron rust).[1] Even ppm levels of rust can lower the decomposition energy barrier by 70%, triggering instantaneous explosion.
-
Inventory: Do not allow old stock to crystallize.[1] Crystalline CYP (trimer) is significantly more shock-sensitive than the liquid solution.[1]
References
-
National Institutes of Health (NIH) - PubChem. Cyclohexanone Peroxide Compound Summary.[1][Link]
-
Cafferata, L. F. R., et al. Solvent effects in the thermal decomposition reactions of cyclic ketone diperoxides.[1][2] Journal of Organic Chemistry.[1] [Link]
-
Oxley, J. C., et al. Thermal decomposition of triacetone triperoxide (TATP).[1] (Relevant comparative kinetics for cyclic peroxides). [Link]
Sources
Technical Guide: Solubility Profile & Handling of Cyclohexanone Peroxide
This technical guide details the solubility profile, solvent compatibility, and safe handling protocols for Cyclohexanone Peroxide (CYP).
Executive Summary & Safety Directive
Cyclohexanone Peroxide (CYP) is not a single discrete molecule but a complex equilibrium mixture of hydroperoxides, dimers, and trimers formed by the reaction of cyclohexanone with hydrogen peroxide. While widely used as a radical initiator in the polymer industry, its application in synthesis and drug development requires rigorous adherence to solubility constraints to prevent catastrophic phase separation and detonation.
CORE DIRECTIVE:
NEVER isolate Cyclohexanone Peroxide as a pure dry solid. Pure CYP is shock-sensitive and explosive. All solubility data and protocols described herein assume the handling of CYP in a phlegmatized state (diluted in a plasticizer) or in solution.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
CYP exists in dynamic equilibrium. In solution, the specific ratio of isomers depends on the solvent polarity, acid catalyst concentration, and water content.
The Isomeric Mixture
The "solubility" of CYP is actually the solubility of these three primary species:
-
1-Hydroperoxycyclohexanol (Monomer): The initial adduct; most water-soluble but unstable.
-
1,1'-Peroxydicyclohexanol (Dimer): The predominant species in standard commercial formulations; highly soluble in organic solvents.
-
1,1'-Peroxy-dicyclohexyl-1,1'-diperoxide (Trimer): Less soluble, highly crystalline, and extremely dangerous if precipitated.
Physicochemical Properties Table
| Property | Value / Description | Relevance |
| CAS Number | 78-18-2 | Mixture identification |
| Physical State | Solid (Pure) / Paste or Liquid (Commercial) | Pure solid mp: 76–77 °C (Dec.) |
| LogP (Predicted) | ~3.0 – 4.2 (Isomer dependent) | Indicates high lipophilicity |
| Water Solubility | Insoluble (< 0.1 g/100 mL) | Forms a distinct organic phase |
| Density | ~1.15 g/cm³ | Sinks in water (Phase separation hazard) |
| Explosion Hazard | High (Dry/Concentrated) | Must be kept wet or phlegmatized |
Solubility Profile & Solvent Compatibility[1][4][8]
The solubility of CYP is dictated by its lipophilic hydrocarbon rings. It follows a "like dissolves like" mechanism, showing high affinity for medium-polarity organic solvents and plasticizers.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Phthalates | Dimethyl Phthalate (DMP) | Miscible | Standard Phlegmatizer. High boiling point (>280°C) prevents evaporation and concentration of peroxide. |
| Phthalates | Dibutyl Phthalate (DBP) | Miscible | Alternative phlegmatizer; slightly more lipophilic than DMP. |
| Esters | Ethyl Acetate | Soluble | Good for extraction/analysis. High volatility poses concentration risks during drying. |
| Ketones | Acetone / MEK | Soluble | Caution: Ketones can react with H2O2 residues to form more cyclic peroxides (acetone peroxide), increasing hazard. |
| Alcohols | Ethanol / Methanol | Soluble | Soluble, but protic solvents may shift the equilibrium back toward the monomer. |
| Hydrocarbons | Toluene / Benzene | Soluble | Excellent solubility for the dimer/trimer species. |
| Water | Water | Insoluble | Used to wash crude reaction mixtures; CYP will settle as a heavy oil/paste. |
The Phlegmatization Mechanism
Phlegmatizers like DMP are not just solvents; they are safety barriers. They act by:
-
Thermal Sink: Absorbing heat from micro-decomposition events.
-
Dilution: Separating peroxide molecules to prevent chain-reaction propagation.
Figure 1: Safety Logic of Phlegmatization. Volatile solvents pose a recrystallization risk; high-boiling phthalates ensure the peroxide remains in solution.
Analytical Protocols
To determine solubility limits or assay the concentration of CYP in a specific solvent, use the following self-validating protocols.
Protocol A: Iodometric Titration (Assay Determination)
The Gold Standard for quantifying total active oxygen content.
Principle: Peroxides oxidize iodide (
Reagents:
-
Solvent Mix: Glacial Acetic Acid : Chloroform (3:2 v/v). Note: Chloroform solubilizes the lipid peroxide.
-
Saturated KI Solution: Freshly prepared.
-
Titrant: 0.1 N Sodium Thiosulfate (
). -
Indicator: 1% Starch solution.
Workflow:
-
Dissolution: Weigh ~0.2 g of CYP sample into a 250 mL iodine flask. Add 20 mL Solvent Mix. Ensure complete dissolution.
-
Reaction: Add 2 mL Saturated KI. Stopper the flask immediately. Swirl.
-
Incubation: Place in the dark for 15 minutes (Light catalyzes iodide oxidation, causing false positives).
-
Termination: Add 50 mL distilled water (stops the reaction and solubilizes the starch complex).
-
Titration: Titrate with Thiosulfate to a pale yellow. Add Starch (turns blue/black). Continue dropwise until colorless.
Calculation:
Protocol B: HPLC Separation (Qualitative/Quantitative)
Used to distinguish between monomer, dimer, and trimer species in solution.
System Suitability:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (70:30 v/v). Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Peroxides have weak UV absorbance; keep baseline noise low).
-
Injection: 10 µL.
Sample Preparation: Dilute the CYP sample in Acetonitrile (compatible with mobile phase). Do not use Acetone (UV cutoff interference). Filter through 0.45 µm PTFE filter before injection.
Figure 2: HPLC Analytical Workflow. Separation is based on hydrophobicity; the trimer is the most lipophilic and elutes last.
Safety & Handling: A Self-Validating System
Safety in handling CYP is not about "being careful"; it is about controlling the chemical environment to make explosion thermodynamically unfavorable.
The "No-Metal" Rule
Transition metals (Fe, Mn, Co, Cu) act as catalysts for peroxide decomposition (Fenton-like chemistry), lowering the activation energy for explosion.
-
Protocol: Use only glass, Teflon (PTFE), or high-density polyethylene (HDPE) equipment.
-
Validation: Check all spatulas and stir bars. NO stainless steel in direct contact with concentrated peroxide.
Temperature Control
-
Storage: < 25°C.
-
SADT (Self-Accelerating Decomposition Temperature): Typically ~60°C for commercial pastes.
-
Process Limit: Never heat a mixture containing CYP above 50°C unless in a controlled, dilute (<10%) reaction.
Disposal
Never discard peroxides into the general organic waste solvent drum (risk of reaction with acetone/ketones).
-
Quenching Protocol: Slowly add the peroxide waste to a stirred solution of 10% Sodium Sulfite (
) or Ferrous Sulfate. The reaction is exothermic; add ice. Test with starch-iodide paper to confirm destruction before disposal.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6521, Cyclohexanone peroxide. Retrieved from [Link]
-
United States Pharmacopeia (USP). (n.d.). Iodometric Titration Principle and Application. USP Technologies. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of Organic Peroxides by HPLC. Technical Note. Retrieved from [Link]
-
European Chemical Agency (ECHA). (2023). Registration Dossier: Cyclohexanone peroxide. Retrieved from [Link]
Sources
Cyclohexanone Peroxide: From Baeyer’s Reagent to Antimalarial Scaffolds
The following technical guide is structured to provide a comprehensive analysis of Cyclohexanone Peroxide, moving from its historical genesis to its critical role in modern pharmaceutical synthesis.
Technical Whitepaper | Version 1.0
Executive Summary
Cyclohexanone peroxide (CHP) is not a single chemical entity but a complex equilibrium of hydroperoxides and cyclic oligomers formed by the acid-catalyzed peroxidation of cyclohexanone. While historically known as a hazardous intermediate in the Baeyer-Villiger oxidation (1899), CHP has evolved into a critical reagent for polymer chemistry and a structural template for synthetic antimalarial drugs (1,2,4-trioxanes). This guide reconstructs the original synthesis, elucidates the reaction kinetics governing its oligomerization, and details its application in modern drug development.
Historical Genesis: The "Accidental" Oxidant
The history of cyclohexanone peroxide is inextricably linked to the discovery of ketone oxidation.
-
1888: Edmund Drechsel isolates cyclohexanone ("hydrophenoketone") via the electrolysis of phenol.[1]
-
1899-1900: Adolf von Baeyer and Victor Villiger investigate the effect of "Caro’s Reagent" (permonosulfuric acid) on cyclic ketones. They observe that cyclic ketones are converted to lactones (the Baeyer-Villiger oxidation).[2][3][4][5] During these experiments, crystalline peroxide byproducts were often observed but initially considered hazardous impurities rather than target compounds.
-
1940s-1950s: Rudolf Criegee rigorously characterizes the mechanism of ozonolysis and peroxidation, identifying the "Criegee intermediate" (carbonyl oxide) and classifying the specific oligomeric structures of ketone peroxides (dimers vs. trimers).
-
1955: Brown et al. (DuPont) publish the definitive method for the controlled preparation of "Cyclohexanone Peroxide" in JACS, moving it from a laboratory curiosity to a standardized industrial reagent.
Chemical Architecture & Kinetics
CHP exists in a dynamic equilibrium dependent on acid concentration, solvent, and water content. The three primary species are:
-
Monomer: 1-hydroperoxycyclohexanol (Hemiperoxide).
-
Dimer: 1,1'-dihydroxydicyclohexyl peroxide (often the major solid product).
-
Trimer: Tricyclohexylidene triperoxide (favored in high-acid conditions).
Mechanistic Pathway (Graphviz)
The following diagram illustrates the acid-catalyzed equilibrium between the ketone, the hemiperoxide, and the cyclic oligomers.
Figure 1: Acid-catalyzed equilibrium pathway of Cyclohexanone Peroxide formation.
The Original Synthesis (Reconstructed)
This protocol is reconstructed based on the foundational work of Brown et al. (1955) and Criegee, optimized for the isolation of the dimeric form, which is the standard "Cyclohexanone Peroxide" of commerce.
Safety Warning
DANGER: Organic peroxides are explosive.
-
Never work with pure CHP on a scale larger than 1-2 grams without blast shielding.
-
Avoid contact with transition metals (Fe, Co, Mn) which catalyze rapid decomposition.
-
Keep temperature strictly below 30°C.
Experimental Protocol
| Parameter | Specification |
| Precursor | Cyclohexanone (98%+) |
| Oxidant | Hydrogen Peroxide (30% aq.)[6] |
| Catalyst | Hydrochloric Acid (Conc.) or Nitric Acid |
| Solvent | Water (for precipitation) or Phthalate (for phlegmatization) |
| Temperature | < 25°C (Ice bath control essential) |
Step-by-Step Methodology
-
Preparation: In a 500 mL beaker equipped with a mechanical stirrer and a thermometer, place 98g (1.0 mol) of Cyclohexanone .
-
Oxidant Addition: Place the beaker in an ice-water bath. Slowly add 113g (1.0 mol) of 30% Hydrogen Peroxide dropwise.
-
Control: Maintain internal temperature between 20-25°C. The reaction is exothermic.
-
-
Acid Catalysis: Once the H2O2 is added, add 2 mL of concentrated Hydrochloric Acid (catalyst).
-
Observation: The mixture will become turbid as the peroxide oligomers form.
-
-
Crystallization: Stir the mixture for 60 minutes at 20°C. A white crystalline solid (the dimer) will precipitate.
-
Filtration: Filter the solid using a plastic or ceramic Buchner funnel (avoid metal).
-
Washing: Wash the filter cake with cold water (3 x 50 mL) to remove excess acid and unreacted H2O2.
-
Drying: Air dry on filter paper for 2 hours.
-
Critical: Do not heat to dry. Store as a wet paste or dissolved in dimethyl phthalate for safety.
-
Synthesis Workflow (Graphviz)
Figure 2: Step-by-step workflow for the synthesis of Cyclohexanone Peroxide (Dimer).
Applications in Drug Development
While CHP is rarely an API (Active Pharmaceutical Ingredient) itself due to stability issues, it is a cornerstone intermediate in two specific areas of drug development:
A. Antimalarial Trioxane Synthesis
The discovery of Artemisinin (a natural endoperoxide) revolutionized malaria treatment.[7][8] However, extracting Artemisinin is costly. Synthetic chemists use CHP and related ketone peroxides to synthesize 1,2,4-trioxanes , the pharmacophore responsible for antimalarial activity.
-
Mechanism: Iron(II) in the malaria parasite's heme reduces the peroxide bond, generating carbon-centered radicals that alkylate and kill the parasite.
-
Synthesis: CHP is reacted with aldehydes or vinyl ethers to form the trioxane ring system.
B. Polycaprolactone (PCL) Production
CHP is the intermediate in the industrial production of Caprolactone via the Baeyer-Villiger oxidation (though peracetic acid is often used, CHP is the mechanistic intermediate).
-
Relevance: Polycaprolactone is a biodegradable polyester approved by the FDA for drug delivery devices, sutures, and adhesion barriers.
C. Radical Initiation
In the formulation of hydrogels and dental resins , CHP is used as a room-temperature initiator (often paired with Cobalt naphthenate) to crosslink methacrylate-based polymers used in drug delivery matrices.
Scientific Integrity & References
Reference List
-
Baeyer, A., & Villiger, V. (1900). Ueber die Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 33(1), 858-864.
-
Criegee, R. (1948). Die Umlagerung der Dekalin-peroxydester als Folge der Criegee-Zwischenstufe. Justus Liebigs Annalen der Chemie, 560(1), 127-135.
-
Brown, N., Hartig, M. J., Roedel, M. J., Anderson, A. W., & Schweitzer, C. E. (1955). Cycloalkanone Peroxides.[9][10] I. Preparation of “Cyclohexanone Peroxide” by Oxidation of Cyclohexanol. Journal of the American Chemical Society, 77(7), 1756–1759.
-
Dong, Y., Vennerstrom, J. L. (2001). Peroxides as Antimalarial Agents. Expert Opinion on Therapeutic Patents, 11(11), 1753-1760.
-
Story, P. R., et al. (1970). The Synthesis of Macrocyclic Compounds via Cyclic Peroxides. Journal of the American Chemical Society, 92(19), 5792-5793.
Sources
- 1. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger_oxidation [chemeurope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Crystal structures of cyclohexanone monooxygenase reveal complex domain movements and a sliding cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. BJOC - Synthesis of five- and six-membered cyclic organic peroxides: Key transformations into peroxide ring-retaining products [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A new peroxide fragmentation: efficient chemical generation of 1O2 in organic media - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Cyclohexanone Peroxide Oligomers: A Technical Guide
This guide outlines the spectroscopic characterization of cyclohexanone peroxide (CYHP), focusing on the differentiation of its oligomeric forms (dimers vs. trimers) and the critical safety parameters required during analysis.
Executive Summary & Safety Directive
Cyclohexanone peroxide (CYHP) is not a single chemical entity but a complex mixture of hydroperoxides and cyclic peroxides formed by the acid-catalyzed reaction of cyclohexanone and hydrogen peroxide. The two primary stable cyclic oligomers are dicyclohexanone diperoxide (DCyhDp) and tricyclohexanone triperoxide (TCyhTp) .
CRITICAL SAFETY WARNING:
-
Explosive Hazard: The cyclic trimer (TCyhTp) is a primary explosive, sensitive to friction, impact, and heat. It is chemically analogous to TATP (Triacetone Triperoxide).
-
Thermal Instability: Analysis must be performed below 25°C. Avoid rotary evaporation to dryness.
-
Material Compatibility: Use only Teflon, polyethylene, or polypropylene tools. Never use metal spatulas or ground glass joints, as friction can initiate detonation.
Structural Identity and Formation Pathways
Understanding the equilibrium is a prerequisite for interpreting spectra. In the presence of acid catalysts, the reaction proceeds through a "recession cascade" from the gem-diol to linear hydroperoxides, and finally to the cyclic peroxides.
Oligomer Structures
-
Dimer (DCyhDp): 7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane.[1][2]
-
Trimer (TCyhTp): 7,8,14,15,21,22-hexaoxatrispiro[5.2.5.2.5.2]tetracosane.[1][2]
Reaction Pathway Diagram
The following diagram illustrates the acid-catalyzed conversion pathways that dictate the mixture composition.
Figure 1: Acid-catalyzed formation pathway of cyclohexanone peroxides. The cyclic trimer is the thermodynamic sink and presents the highest explosion hazard.
Vibrational Spectroscopy (IR & Raman)[1][2][3][4][5]
Vibrational spectroscopy is the primary screening tool. The key objective is to confirm the loss of the carbonyl group and the appearance of the peroxide bond.
Infrared (IR) Spectroscopy
IR is excellent for monitoring the consumption of the starting material but less specific for the peroxide bond itself due to the weak dipole change of the O-O stretch.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| C=O[2][3] Stretch | 1710 | Strong | Absent in fully converted peroxide. Presence indicates residual cyclohexanone. |
| O-H Stretch | 3300–3450 | Broad/Med | Indicates linear hydroperoxides . Pure cyclic dimer/trimer should lack this band. |
| C-O-C Stretch | 1150–1250 | Medium | Characteristic of the cyclic ether/peroxide ring structure. |
| O-O Stretch | 850–900 | Weak | Often obscured by ring fingerprint modes. |
Raman Spectroscopy
Raman is the superior technique for identifying the peroxide bond because the O-O stretch involves a significant change in polarizability.
-
Primary Marker: A complex band in the 850–950 cm⁻¹ region.
-
Mode Mixing: Unlike linear peroxides, cyclic peroxides (like TCyhTp) exhibit "mode mixing" where the O-O stretch couples with C-C ring breathing modes.
-
Differentiation:
-
Cyclic Trimer: Dominant features at ~880 cm⁻¹ and ~940 cm⁻¹ .
-
Cyclic Dimer: Shifts slightly higher due to ring strain differences.
-
Nuclear Magnetic Resonance (NMR)[7][8]
NMR provides the most definitive structural elucidation. The analysis is complicated by the conformational mobility of the cyclohexane rings (chair-chair interconversion).
Carbon-13 ( C) NMR
This is the most robust method for confirming conversion.
| Carbon Environment | Chemical Shift ( | Interpretation |
| Carbonyl (C=O) | ~211.0 | Starting material (Cyclohexanone). Must be absent. |
| Peroxide Ketal (O-C-O) | 108.0 – 112.0 | The diagnostic peak for cyclic peroxides. The quaternary carbon is deshielded by two oxygens. |
| ~30.0 – 32.0 | Carbons adjacent to the peroxide linkage. | |
| ~22.0 – 26.0 | Distal ring carbons. |
Proton ( H) NMR
The proton spectrum is often complex due to overlapping multiplets from the cyclohexane ring protons.
-
Range: 1.4 ppm – 2.5 ppm.
-
Key Feature: Absence of distinct aldehyde/downfield protons. The spectra of the dimer and trimer are distinguishable by the integration ratios and subtle shifts in the
-methylene protons caused by the different ring conformations (chair vs. twist-boat) locked in the rigid peroxide lattice.
Mass Spectrometry (MS)[3][9][10][11]
Standard Electron Impact (EI) ionization is too harsh and will cause thermal decomposition (explosion) inside the source. Soft ionization techniques are mandatory.
Recommended Techniques
-
APCI (Atmospheric Pressure Chemical Ionization): Preferred for non-polar cyclic peroxides.
-
ESI (Electrospray Ionization): Effective if ammonium acetate is added to the mobile phase to promote adduct formation.
Fragmentation Patterns (MS/MS)
-
Adducts: Look for [M + NH4]+ or [M + Na]+ rather than the radical cation [M]+.
-
Neutral Loss: A characteristic loss of H₂O₂ (34 Da) or the elements of the monomer is common.
-
Trimer Mass:
-
Molecular Weight: 312.36 g/mol .
-
Target Ion (Ammonium Adduct): m/z ~330 .
-
Experimental Workflow: Safe Characterization
This protocol is designed to minimize mass and friction, prioritizing operator safety.
Figure 2: Analytical workflow for suspected organic peroxides. Raman is prioritized as a non-contact method.
Step-by-Step Protocol
-
Solubility Check: Dissolve a micro-amount (<5 mg) in deuterated chloroform (
). If the sample is the cyclic trimer, it will be sparingly soluble; the dimer is more soluble. -
NMR Acquisition:
-
Run a standard
H scan (16 scans). -
Run a
C scan (256+ scans). Look immediately for the 108-112 ppm region.
-
-
MS Confirmation: Inject the dilute solution into an APCI-MS source (Positive Mode).
-
Mobile Phase: Methanol/Water + 5mM Ammonium Acetate.
-
Source Temp: <150°C (Keep low to prevent decomposition).
-
References
-
Oxley, J. C., Smith, J. L., et al. (2009). Raman and Infrared Fingerprint Spectroscopy of Peroxide-Based Explosives. Applied Spectroscopy.
-
Dubnikova, F., et al. (2005). Decomposition of Triacetone Triperoxide is an Entropic Explosion. Journal of the American Chemical Society.
-
Zhu, X., et al. (2021). Structures and reactivity of peroxy radicals and dimeric products revealed by online tandem mass spectrometry. Nature Communications.
-
PubChem. (2025).[4][5] Cyclohexanone Peroxide Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Cyclohexanone Peroxide.
Sources
Technical Guide: Cyclohexanone Peroxide (CYP) – Hazard Profile & Toxicological Mechanisms
Executive Summary
Cyclohexanone Peroxide (CYP) is a complex organic peroxide primarily utilized as a radical initiator in the curing of unsaturated polyester resins. While commercially available as phlegmatized solutions (diluted in plasticizers like dimethyl phthalate), the pure crystalline form presents an extreme physical hazard profile characterized by high shock sensitivity and low thermal stability.
For drug development professionals, CYP is relevant not as a therapeutic candidate, but as a toxicological benchmark and genotoxic impurity (GTI) . It serves as a potent inducer of oxidative stress in hepatotoxicity models, allowing researchers to evaluate the efficacy of antioxidant-based therapeutics.
This guide provides an in-depth analysis of the physicochemical instability of pure CYP, its mechanism of reactive oxygen species (ROS) generation, and the strict safety protocols required for its handling in research environments.
Molecular Architecture & Stability
CYP is not a single static molecule but exists as a dynamic equilibrium of hydroperoxides, varying by the stoichiometry of cyclohexanone to hydrogen peroxide.
The Isomeric Equilibrium
In the presence of acid catalysts, cyclohexanone reacts with
-
1,1'-Dihydroperoxydicyclohexyl peroxide (Dimer): Often forms first but is less stable.
-
1,1',1''-Trihydroperoxy-1,1',1''-trimethyl-trivinyl (Trimer): The cyclic trimer (Trimeric Cyclohexanone Peroxide) is the predominant component of the stable crystalline solid. It is structurally analogous to TATP (Triacetone Triperoxide) but possesses higher molecular weight and slightly lower vapor pressure.
Critical Insight: The "pure" solid is often a mixture. The trimer is relatively stable at ambient temperatures if perfectly pure, but traces of acid or transition metals (Fe, Co) drastically lower the activation energy for decomposition.
Physical Hazards: The "Pure" Substance Risk
Handling pure, dry CYP crystals is fundamentally different from handling commercial liquid hardeners.
Self-Accelerating Decomposition Temperature (SADT)
While commercial pastes have an SADT of ~60°C (140°F), pure dry CYP has a significantly lower and less predictable SADT.
-
Thermal Runaway: Once decomposition begins, it is exothermic. In a bulk solid, heat cannot escape, leading to auto-acceleration.
-
Decomposition Products: The breakdown releases hot gases (CO₂, alkanes) and atomized organic mists, creating a fuel-air explosion hazard.
Mechanical Sensitivity
Pure CYP crystals are triboluminescent and highly sensitive to:
-
Friction: Grinding crystals (e.g., in a glass joint) can trigger detonation.
-
Shock: Drop-weight sensitivity is comparable to primary explosives when dry.
Decomposition Pathway Visualization
The following diagram illustrates the catastrophic failure mode of CYP under thermal or catalytic stress.
Figure 1: Thermal decomposition pathway of Cyclohexanone Peroxide leading to runaway reaction.
Toxicological Profile & Mechanism of Action
For researchers, the toxicity of CYP is the primary interest. It is a direct-acting oxidant.
Mechanism: Oxidative Stress & Lipid Peroxidation
CYP acts as a "radical generator." Upon entering a biological system, it undergoes homolytic cleavage, generating alkoxyl radicals (
-
Lipid Peroxidation: These radicals attack the polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a chain reaction (propagation) that compromises membrane integrity.
-
GSH Depletion: The detoxification of CYP consumes cellular Glutathione (GSH). When GSH stores are exhausted, oxidative stress spikes, leading to apoptosis or necrosis.
Quantitative Toxicity Data:
| Species | Route | LD50 Value | Classification |
|---|---|---|---|
| Rat | Oral | ~1,080 - 1,800 mg/kg | Harmful |
| Mouse | Intraperitoneal | ~400 mg/kg | Toxic |
| Rabbit | Dermal | Corrosive | Severe Irritant |[1]
Biological Pathway Visualization
This pathway details how CYP induces hepatotoxicity, a model often used to test liver-protective drugs.
Figure 2: Mechanism of CYP-induced cellular toxicity via lipid peroxidation cascades.
Experimental Protocol: Safe Handling & Quenching
Warning: Synthesis of pure CYP is discouraged due to explosion risks. The following protocol outlines the safe handling of small quantities (e.g., for toxicity screening) and the mandatory quenching procedure.
Protocol: Preparation of CYP Stock for In Vitro Assay
Objective: Safely prepare a dilute solution from a commercial concentrate or small solid sample for dosing cells.
Prerequisites:
-
PPE: Face shield, heavy nitrile gloves, flame-retardant lab coat.
-
Environment: Fume hood with blast shield.
-
Tools: Plastic/Teflon spatulas (NO METAL), polyethylene vessels.
Step-by-Step Workflow:
-
Gravimetric Analysis (The "No-Friction" Rule):
-
Solubilization:
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.
-
Concentration: Prepare a 100 mM stock.
-
Note: Keep the solution cool (4°C). CYP degrades slowly in polar solvents.
-
-
Quenching (Disposal):
-
Reagent: 10% Sodium Metabisulfite (
) or Ferrous Sulfate ( ) solution. -
Procedure: Slowly add the CYP waste to the reducing solution.
-
Validation: Use starch-iodide paper.
-
Blue = Peroxide active.
-
White = Quenched/Safe.
-
-
Handling Workflow Visualization
Figure 3: Self-validating safety workflow for handling Cyclohexanone Peroxide.
References
-
National Institutes of Health (NIH) - PubChem. Cyclohexanone Peroxide Compound Summary. [Link]
-
MDPI - Toxics. Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity. [Link]
-
ResearchGate. Thermal hazard analysis of cyclohexanone peroxide and its solutions. [Link]
Sources
The formation of cyclohexanone peroxide from cyclohexanone and hydrogen peroxide.
Classification: Organic Peroxide Synthesis & Application Guide Version: 2.4 (Technical Release)
Abstract
This technical guide provides a rigorous examination of the formation, isolation, and application of cyclohexanone peroxide (CHP). Unlike simple alkyl peroxides, CHP exists as a complex equilibrium of oligomeric hydroperoxides. This document details the acid-catalyzed condensation mechanism, establishes a safety-critical synthesis protocol for the crystallizable trimeric form, and outlines its dual-utility in polymer chemistry and pharmaceutical pharmacophore development.[1]
Critical Safety Framework (Read First)
Status: HIGH HAZARD
Working with organic peroxides requires strict adherence to safety protocols.[2][3] Cyclohexanone peroxide is a solid organic peroxide, making it significantly more shock-sensitive and friction-sensitive than liquid peroxide solutions.[1]
| Hazard Category | Risk Description | Mitigation Strategy |
| Thermal Instability | Self-accelerating decomposition temperature (SADT) is relatively low.[1] Runaway reactions release massive heat and gas. | Maintain reaction temp < 30°C . Store product wet or in phlegmatizer (e.g., dibutyl phthalate). |
| Shock/Friction | Dry crystals can detonate upon grinding or impact. | NEVER grind dry CHP. Use plastic spatulas. Keep product damp. |
| Incompatibility | Transition metals (Fe, Co, Mn) trigger rapid catalytic decomposition.[1][4] | Use glass/Teflon equipment only. Exclude all metal spatulas or needles. |
| Corrosivity | Synthesis uses strong mineral acids and concentrated | Full PPE: Face shield, heavy neoprene gloves, and blast shield.[1] |
Directive: If you observe smoke, rapid bubbling, or a temperature spike >10°C/min, immediately quench the reaction by dumping it into a large volume of ice water.[1] Evacuate the area.
Mechanistic Pathways & Oligomer Equilibrium
The formation of cyclohexanone peroxide is not a single-step reaction but a dynamic equilibrium catalyzed by acid. The nucleophilic attack of hydrogen peroxide on the carbonyl carbon of cyclohexanone yields a gem-dihydroperoxide intermediate.
Depending on the acid concentration and stoichiometry, three primary species dominate the equilibrium:
-
Monomer: 1-hydroxy-1'-hydroperoxycyclohexane (Unstable).
-
Dimer: 1,1'-dihydroperoxydicyclohexyl peroxide (Common in "technical" pastes).
-
Trimer: Cyclic trimeric peroxide (The crystalline solid often isolated in lab settings).
Pathway Diagram
The following diagram illustrates the acid-catalyzed condensation and the equilibrium between the linear dimer and the cyclic trimer.
Figure 1: Acid-catalyzed equilibrium favoring the cyclic trimer under excess hydroperoxide conditions.
Synthesis Protocol: Cyclic Trimeric Peroxide
Objective: Isolate the stable cyclic trimeric form of cyclohexanone peroxide. Scale: Laboratory (10g scale). Do not scale up without process safety engineering.
Reagents
-
Cyclohexanone: 9.8 g (0.1 mol)
-
Hydrogen Peroxide (30%): 15 mL (~0.15 mol) - Excess drives equilibrium to trimer.
-
Hydrochloric Acid (Conc.): 1-2 mL (Catalyst)
-
Solvent: Water (for washing) and Methanol (for recrystallization, optional/risky).
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
Place a 100 mL beaker in an ice/salt bath .
-
Add 9.8 g of Cyclohexanone.
-
Insert a magnetic stir bar and a thermometer. Ensure the setup is behind a blast shield.
-
-
Oxidant Addition:
-
Add 15 mL of 30%
to the beaker. -
Stir vigorously. The mixture will be biphasic initially.
-
Cool the mixture to < 5°C .
-
-
Acid Catalysis (The Critical Step):
-
Add concentrated HCl dropwise.
-
CRITICAL: Monitor temperature. Do not allow T > 20°C. If T rises, stop addition and wait.
-
The solution will eventually homogenize and then begin to precipitate a white solid.
-
-
Digestion:
-
Once addition is complete, continue stirring at 0-5°C for 60 minutes.
-
Allow the mixture to stand in the refrigerator (or ice bath) for an additional 12 hours to maximize yield of the cyclic trimer.
-
-
Isolation & Purification:
-
Filter the white precipitate using a Büchner funnel (vacuum filtration).
-
Wash 1: Cold distilled water (3 x 20 mL) to remove acid.
-
Wash 2: 5% Sodium Bicarbonate solution (to neutralize trace acidity). Acidity promotes decomposition.
-
Wash 3: Cold distilled water (to remove salts).
-
Drying: Air dry on filter paper. Do not use an oven.
-
Characterization & Analysis
Verifying the active oxygen content is crucial for determining the purity and utility of the peroxide as an initiator.
Iodometric Titration Protocol
This method relies on the oxidation of iodide (
Reagents:
-
Glacial Acetic Acid[1]
-
Saturated Potassium Iodide (KI) solution
-
0.1 N Sodium Thiosulfate (
)[5]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Procedure:
-
Dissolve 0.2 g of synthesized CHP in 25 mL glacial acetic acid.
-
Add 2 mL saturated KI solution. (Solution turns dark brown/red due to
liberation). -
Allow to stand in the dark for 5 minutes (reaction time).
-
Titrate with 0.1 N
until the yellow color fades to colorless.
Calculation:
- = Volume of thiosulfate (mL)
- = Normality of thiosulfate
- = Weight of sample (g)
| Parameter | Theoretical (Trimer) | Typical Experimental | Notes |
| Melting Point | 93 - 95°C | 88 - 92°C | Lower MP indicates dimer impurities.[1] |
| Active Oxygen | ~18.5% | 12 - 16% | "Technical" grade is often lower due to phlegmatizers. |
| Solubility | Organic Solvents | Soluble | Insoluble in water.[3][4] |
Applications & Broader Context
A. Polymerization Initiator (Industrial)
CHP is a standard initiator for the curing of unsaturated polyester resins (UPR). It is rarely used alone; it requires a "promoter" or "accelerator," typically Cobalt Naphthenate or Cobalt Octoate.[1]
The Redox Cycle: The cobalt acts as a catalyst to decompose the peroxide at room temperature, generating the free radicals required for cross-linking.
Figure 2: The redox cycle between Cobalt(II) and Cobalt(III) generating radicals from hydroperoxides.
B. Drug Development (Pharmaceutical)
While CHP itself is an industrial chemical, the chemistry of cyclic peroxides is of high interest in medicinal chemistry, specifically for antimalarial applications.
-
Pharmacophore: The 1,2,4-trioxane ring (found in Artemisinin) is structurally related to the cyclic peroxides formed in this synthesis.
-
Relevance: Researchers study the formation of stable cyclic peroxides (like the CHP trimer) to understand the kinetics of endoperoxide bridge formation, which is the "warhead" responsible for killing Plasmodium falciparum parasites via heme-mediated radical generation [1, 2].
References
-
Biologically Active Cyclic Organic Peroxides. International Research Journal. Available at: [Link]
-
Synthesis of Five- and Six-Membered Cyclic Organic Peroxides. National Institutes of Health (PMC). Available at: [Link]
-
Organic Peroxides in Transition-Metal-Free Cyclization. ACS Omega. Available at: [Link]
-
Iodometric Titration of Peroxides. Xylem Analytics Application Note. Available at: [Link]
-
Cobalt-Mediated Radical Polymerization. Wikipedia / Academic Summary. Available at: [Link]
Sources
- 1. CN1305829C - Selective oxidation process of cyclohexane to prepare cyclohexanone - Google Patents [patents.google.com]
- 2. Organic Peroxide: Uses, Safety, and Risks - Organic Per... [perodox.com]
- 3. chembk.com [chembk.com]
- 4. Cyclohexanone peroxide | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usptechnologies.com [usptechnologies.com]
Methodological & Application
Technical Application Note: Cyclohexanone Peroxide (CYHP) as a Radical Initiator
This Application Note is designed as a comprehensive technical guide for researchers and process engineers utilizing Cyclohexanone Peroxide (CYHP) in polymer synthesis.
Executive Summary
Cyclohexanone Peroxide (CYHP) is a ketone peroxide initiator primarily utilized in the curing of unsaturated polyester resins (UPR) and vinyl esters. While chemically similar to the ubiquitous Methyl Ethyl Ketone Peroxide (MEKP), CYHP offers distinct kinetic advantages, specifically regarding pot-life extension and exotherm control . This guide details the physiochemical properties of CYHP, its redox activation mechanism with Cobalt accelerators, and precise protocols for its safe and effective deployment in polymerization workflows.
Chemical Basis and Selection Criteria
Composition and Isomerism
Unlike simple peroxides (e.g., Benzoyl Peroxide), commercial CYHP is not a single pure compound but a complex equilibrium mixture of hydroperoxides, dimers, and trimers dissolved in a phlegmatizer (typically dibutyl phthalate or aliphatic esters).
-
Monomeric Hydroperoxide: Highly reactive, responsible for rapid initial gelation.
-
Dimeric/Trimeric Peroxides: More thermally stable, providing sustained radical generation later in the cure cycle.
CYHP vs. MEKP: The Selection Logic
Field experience dictates selecting CYHP over MEKP when the application requires:
-
Extended Pot Life: CYHP generally exhibits a longer induction period (gel time) than MEKP at equivalent active oxygen levels.
-
Thick-Section Curing: The decomposition profile of CYHP is often more gradual, resulting in a lower Peak Exothermic Temperature (PMT). This reduces thermal stress, cracking, and warping in thick castings.
-
Optical Clarity: High-quality CYHP grades often impart less yellowing to clear castings compared to standard MEKP grades.
Table 1: Comparative Characteristics (CYHP vs. MEKP)
| Feature | Methyl Ethyl Ketone Peroxide (MEKP) | Cyclohexanone Peroxide (CYHP) |
| Primary Use | General purpose laminating, gel coats | Casting, potting, thick laminates |
| Reactivity | High (Fast Gel, Fast Cure) | Moderate (Slower Gel, Gradual Cure) |
| Exotherm | High Peak (Risk of cracking in bulk) | Lower Peak (Better for mass casting) |
| Pot Life | Short | Extended |
| Activation | Cobalt Accelerator (Redox) | Cobalt Accelerator (Redox) |
Mechanism of Action: The Redox Cycle
CYHP is a "cold-cure" initiator, meaning it does not require heat to decompose if a metal promoter (accelerator) is present. The standard accelerator is Cobalt Naphthenate or Cobalt Octoate .
The Haber-Weiss Like Mechanism
The cobalt ion cycles between Co(II) and Co(III) oxidation states, catalytically decomposing the hydroperoxide groups (-OOH) on the CYHP molecule.
-
Reduction of Peroxide: Co(II) reduces the hydroperoxide, generating an alkoxy radical (
) and oxidizing to Co(III). -
Regeneration of Catalyst: Co(III) oxidizes another hydroperoxide molecule to a peroxy radical (
), reducing back to Co(II).
The
Figure 1: Cobalt-Mediated Redox Decomposition of CYHP
Caption: The catalytic cycle of Cobalt accelerating Cyclohexanone Peroxide decomposition. Note that Co(II) is the initial active species.
Safety and Handling Protocols (Critical)
WARNING: Organic peroxides are thermally unstable and can undergo Self-Accelerating Decomposition (SADT).
-
Segregation is Mandatory: NEVER mix CYHP directly with Cobalt accelerator. This causes a violent, explosive decomposition.
-
Correct Sequence: Add Cobalt to resin
Mix Add CYHP to resin Mix.
-
-
Storage: Store CYHP in a dedicated cool zone (typically < 25°C). The SADT for many CYHP formulations is approx. 60°C.
-
Contamination: Avoid contact with iron, copper, rust, or reducing agents (amines), as these trigger rapid decomposition.
-
PPE: Safety goggles (splash resistant), butyl rubber or neoprene gloves, and a lab coat are mandatory.
Experimental Protocol: Ambient Curing of UPR
This protocol describes the standard curing of an orthophthalic or isophthalic unsaturated polyester resin using CYHP.
Materials
-
Initiator: Cyclohexanone Peroxide (Standard commercial grade, typically ~50% in plasticizer).
-
Accelerator: Cobalt Naphthenate (1% or 6% Co solution).
-
Solvent: Acetone (for cleanup only).
Step-by-Step Workflow
Step 1: Resin Preparation Weigh 100g of UPR into a clean polyethylene or polypropylene mixing cup. Ensure the resin is at room temperature (20-25°C).
Step 2: Accelerator Addition (The "A" Component) Add the Cobalt Accelerator.
-
Typical Dosage: 0.2% to 1.0% by weight of resin (based on a 1% Co solution).
-
Action: Mix thoroughly for 60 seconds. The resin should turn a translucent pink/purple color.
-
Note: The resin-cobalt mixture is stable for weeks if kept away from initiators.
Step 3: Initiator Addition (The "B" Component) Add the CYHP Initiator.
-
Typical Dosage: 1.0% to 2.5% by weight of resin.
-
Action: Mix slowly but thoroughly for 60-90 seconds. Scrape the sides and bottom of the cup to ensure homogeneity. Avoid whipping excessive air bubbles into the mix.
Step 4: Casting/Molding Pour the mixture into the mold.
-
Observation: Monitor the temperature.[3][4][5][6] The mixture will warm up (exotherm) as it gels.
-
Gel Time: The point where the liquid becomes rubbery.
-
Peak Exotherm: The maximum temperature reached.[3][4] For CYHP, this should be lower than an equivalent MEKP cure.
Step 5: Post-Cure Allow the part to cure at ambient temperature for 24 hours. For maximum physical properties, a post-cure at elevated temperature (e.g., 80°C for 2-4 hours) is recommended to drive conversion to completion.
Troubleshooting and Optimization
Table 2: Adjusting Cure Parameters
| Problem | Probable Cause | Corrective Action |
| Gel time is too short | Resin too warm (>25°C) | Cool resin or reduce Accelerator (Co) level. |
| Over-catalyzation | Reduce CYHP amount (do not go below 0.5%). | |
| Gel time is too long | Low ambient temperature | Increase Accelerator (Co) or use a Co-promoter (e.g., DMA). |
| High humidity | Humidity retards cure; increase CYHP slightly. | |
| Casting cracked | Excessive exotherm | Switch from MEKP to CYHP (if not already using). Reduce accelerator. |
| Surface remains tacky | Air inhibition | Radical cure is inhibited by oxygen. Cover mold or add paraffin wax to resin. |
| Cloudy casting | Water contamination | Ensure all fillers and molds are dry. CYHP is sensitive to moisture. |
Optimization Insight: The "Drifting" Effect
Unlike MEKP, CYHP performance can "drift" if the initiator is aged. The equilibrium between monomeric and dimeric isomers changes over time in storage.
-
Protocol: Always record the batch number and manufacturing date of your CYHP. For critical drug delivery device prototyping, use fresh initiator (<3 months old) to ensure reproducible gel times.
References
-
Comparison of Initiators for UPR
- Source: National Institutes of Health (NIH) / PMC.
-
URL:[Link]
-
Organic Peroxide Safety & Handling
-
Cobalt/Peroxide Redox Mechanisms
- Source: CAMEO Chemicals (NOAA).
Sources
- 1. Low-Density Unsaturated Polyester Resin with the Presence of Dual-Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstpetrochemicals.com [firstpetrochemicals.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. pergan.com [pergan.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ehs.yale.edu [ehs.yale.edu]
Application Note: Optimized Curing of Unsaturated Polyester Resins using Cyclohexanone Peroxide Systems
Executive Summary & Scientific Rationale
In the formulation of Unsaturated Polyester Resins (UPR), the choice of initiator system dictates the polymerization kinetics, thermal profile, and final mechanical properties of the matrix. While Methyl Ethyl Ketone Peroxide (MEKP) remains the industry standard for general laminating, Cyclohexanone Peroxide (CYHP) occupies a critical niche for high-precision applications.
This guide details the application of CYHP as a free-radical initiator. Unlike MEKP, CYHP provides a linear cure rate with a significantly suppressed peak exotherm. This characteristic makes it the obligatory choice for thick-section castings, putties, and large-volume composites where rapid heat generation would lead to thermal cracking, dimensional warping, or "pre-release" from molds.[1]
Mechanistic Insight: The Cobalt Redox Cycle
To effectively utilize CYHP, one must understand that it does not decompose thermally at ambient temperatures (SADT > 50°C). It requires a nucleophilic attack by a metal promoter, typically Cobalt (Co).
The curing mechanism is a Redox-Initiated Free Radical Polymerization . The cobalt ion oscillates between oxidation states (+2 and +3), acting as a true catalyst to decompose the peroxide functional groups into reactive radicals.
The Decomposition Pathway
-
Reduction Step: Co
donates an electron to the peroxide, splitting the O-O bond to form an alkoxy radical ( ) and a hydroxide ion ( ). The radical initiates the polymer chain. -
Oxidation Step: The resulting Co
is unstable and reacts with another hydroperoxide molecule, regenerating Co and releasing a peroxy radical ( ). -
Propagation: The radicals attack the unsaturation (C=C double bonds) in the polyester backbone and the styrene monomer, crosslinking the liquid resin into a solid thermoset.[2]
Mechanism Diagram
Figure 1: The Cobalt-mediated redox decomposition cycle of Cyclohexanone Peroxide. Note the regeneration of Co(II), allowing trace amounts of accelerator to decompose large quantities of peroxide.
Comparative Analysis: CYHP vs. MEKP[3]
Selecting CYHP over MEKP is a deliberate design choice. The following data highlights the functional divergence between these two ketone peroxides.
| Feature | Cyclohexanone Peroxide (CYHP) | Methyl Ethyl Ketone Peroxide (MEKP) |
| Cure Profile | Gradual, linear crosslinking.[1] | Aggressive, exponential cure. |
| Peak Exotherm | Low to Moderate. Heat dissipates as it generates. | High. Can boil resin in thick sections. |
| Primary Application | Putties, fillers, thick castings (>5mm), mining bolts.[1] | Thin laminates, gel coats, spray-up.[1] |
| Through-Cure | Excellent deep-section uniformity.[1] | Risk of surface cure blocking deep cure. |
| Water Sensitivity | Sensitive to humidity (can cause cloudiness). | Moderately sensitive. |
| Refractive Index | Similar to many acrylics/polyesters (clearer casting). | Can cause yellowing if over-catalyzed. |
Expert Insight: In "Body Filler" (Bondo-style) applications, CYHP is preferred because it allows the putty to cure without shrinking massively or cracking, which is critical for surface finishing.[1]
Protocol A: Safe Formulation & Mixing Workflow
Safety Critical Warning: Never mix the Cobalt Accelerator and Peroxide Initiator directly. This causes a violent, explosive decomposition. Always disperse the accelerator into the resin before adding the peroxide.
Materials
-
Unsaturated Polyester Resin (e.g., Orthophthalic or Isophthalic).
-
Accelerator: Cobalt Octoate (1% - 10% solution).
-
Initiator: Cyclohexanone Peroxide (e.g., AkzoNobel Cyclonox® or United Initiators Curox®).
-
Solvent: Acetone (for cleanup).
Step-by-Step Methodology
-
Resin Aliquot: Weigh 100g of resin into a clean, non-reactive mixing cup (PP or PE).
-
Accelerator Addition: Add 0.5% - 2.0% Cobalt Octoate solution (based on resin weight).
-
Technique: Mix thoroughly for 60 seconds. Scrape sides. The resin should turn a translucent pink/purple.
-
-
Rest Period: Allow air bubbles from mixing to rise (approx. 2-5 mins).
-
Initiator Addition: Add 1.0% - 3.0% CYHP.
-
Note: CYHP is often supplied as a paste or phlegmatized liquid. Ensure accurate weighing.
-
-
Final Homogenization: Mix slowly to avoid air entrapment.
-
Visual Cue: If using a colored indicator CYHP, mix until the color is uniform with no streaks.
-
-
Casting: Pour the mixture into the mold.
Workflow Diagram
Figure 2: The mandatory safety sequence for mixing dual-component curing systems. The "Safety Gate" prevents explosive contact between concentrated accelerator and oxidizer.
Protocol B: Gel Time Determination (SPI Method)
To validate the formulation, the Gel Time must be determined. This defines the "working life" of the material.
-
Setup: Prepare a water bath at 25°C ± 0.1°C.
-
Sample: Prepare 100g of catalyzed resin as per Protocol A.
-
Immersion: Pour resin into a standard test tube (19mm diameter) and immerse in the bath to the resin level.
-
Monitoring: Insert a thermocouple into the center of the resin mass.
-
Data Logging:
-
Gel Time: The time from peroxide addition until the temperature rises 5.5°C above the bath temperature (or physical gelation is observed via a plunger).
-
Peak Exotherm: Continue monitoring until the temperature peaks and begins to drop.
-
Peak Time: Time from addition to peak temperature.
-
Acceptance Criteria (Typical for CYHP):
-
Gel Time: 10–25 minutes (slower than MEKP).
-
Peak Exotherm: 100°C–140°C (significantly lower than MEKP's 180°C+ potential).
Troubleshooting & Optimization
| Defect | Probable Cause | Corrective Action |
| Permanent Tackiness | Air Inhibition | The surface reacts with O2.[1] Add paraffin wax (styrene solution) to the mix or cover the mold. |
| Fissures/Cracks | Exotherm too high | Reduce Cobalt level first, then reduce CYHP. Consider adding a retarder. |
| Cloudy Casting | Water Contamination | CYHP is sensitive to moisture. Ensure fillers/aggregates are perfectly dry before mixing. |
| Drifting Gel Time | Old Peroxide | CYHP degrades over time. Check Active Oxygen (AO) content if the batch is >6 months old. |
| Green Discoloration | Excess Cobalt | Reduce accelerator concentration. The green hue is residual Co3+ species. |
Safety & Storage Standards
-
SADT (Self-Accelerating Decomposition Temperature): Typically 50°C–60°C. Storage above this temperature can lead to spontaneous combustion.
-
Phlegmatizers: Commercial CYHP is never pure; it is diluted (phlegmatized) with solvents like dibutyl phthalate or aliphatic esters to ensure stability. Do not evaporate the solvent, as this concentrates the explosive peroxide.
-
PPE: Neoprene or Nitrile gloves are mandatory. Safety goggles are required due to the risk of irreversible eye damage from peroxide splashes.
References
-
AkzoNobel Polymer Chemicals. (2023). Cyclonox® LE-50 Technical Data Sheet. Retrieved from [Link]
-
United Initiators. (2023). Curox® M-302R Technical Data Sheet: Cyclohexanone Peroxide for UP Resin Curing. Retrieved from [Link]
-
Composites Australia. (2022). Guide to MEKP and Cyclohexanone Peroxide Curing Characteristics. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Cyclohexanone Peroxide Compound Summary & Safety Data. Retrieved from [Link]
-
Pergan GmbH. (2023). Organic Peroxides for the Curing of Unsaturated Polyester Resins. Retrieved from [Link]
Sources
Use of cyclohexanone peroxide in the synthesis of specialty organic chemicals.
Executive Summary
Cyclohexanone peroxide (CYP) is frequently dismissed as a mere industrial curing agent for unsaturated polyester resins. However, in the realm of fine chemical synthesis and drug discovery, CYP—specifically its discrete kinetic and thermodynamic isomers—serves as a potent reagent for constructing high-value oxygenated heterocycles.
This guide details the application of CYP in synthesizing 1,2,4,5-tetraoxanes (a critical scaffold in modern antimalarial pharmacophores mimicking Artemisinin) and its utility in oxidative ring expansions . Unlike standard initiators, CYP offers unique "peroxide ring" retention capabilities essential for bioactivity.
Safety & Handling: The "Zero-Error" Protocol
WARNING: Cyclohexanone peroxide derivatives are organic peroxides with shock and thermal sensitivity. The trimeric acetone peroxide (TATP) analogue is infamous; while CYP is generally more stable, it must be treated with extreme caution.
Critical Safety Parameters
| Parameter | Limit/Requirement | Rationale |
| Temperature | < 30°C (Synthesis) | Thermal decomposition is exothermic and autocatalytic. |
| Metal Ions | Strict Exclusion | Fe, Cu, Co ions trigger rapid radical decomposition (Fenton-like chemistry). Use glass/Teflon only. |
| Acid Contact | Controlled Addition | Strong acids + CYP + Heat = Explosion hazard. Always cool before acid addition. |
| Quenching | Sat. Na2SO3 or NaI | Reducing agents immediately destroy active peroxide bonds. |
Handling Directive:
-
Never work with pure crystalline CYP on scales >1g unless using blast shielding.
-
Keep CYP wet or in solution (phlegmatized); dry crystals are shock-sensitive.
-
Designate a "Peroxide Waste" container containing reducing agents (ferrous sulfate or sodium sulfite solution).
Fundamental Chemistry: The Isomer Equilibrium
Commercial CYP is not a single compound but a mixture of hydroperoxides and cyclic peroxides. For specialty synthesis, controlling the equilibrium between the gem-dihydroperoxide (reactive intermediate) and the cyclic trimers (stable/inert) is vital.
Reaction Pathway Diagram
The following diagram illustrates the species generation from Cyclohexanone and Hydrogen Peroxide.
Figure 1: Acid-catalyzed equilibrium of Cyclohexanone Peroxide species. The 1,1-dihydroperoxycyclohexane (Red) is the target for heterocycle synthesis.
Application Protocol A: Synthesis of Dispiro-1,2,4,5-Tetraoxanes
Context: This protocol is adapted from the work of Vennerstrom et al.[1][2] The 1,2,4,5-tetraoxane ring is the pharmacophore responsible for antimalarial activity, acting as a "masked" radical source that activates only inside the parasite.
Target Molecule: 7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane (Cyclohexanone tetraoxane dimer).[2]
Reagents
-
Cyclohexanone (20 mmol)
-
30% or 50% Hydrogen Peroxide (H2O2)
-
Acetonitrile (CH3CN) - Solvent
-
Catalyst: Tetrafluoroboric acid (HBF4) etherate OR Iodine (I2)
-
Dichloromethane (DCM) - Extraction
Step-by-Step Methodology
Step 1: Generation of the gem-Dihydroperoxide
-
Dissolve cyclohexanone (1.0 eq) in acetonitrile (5 mL per gram of ketone) in a round-bottom flask.
-
Cool the solution to 0°C using an ice/salt bath.
-
Add H2O2 (2.2 eq) dropwise. Note: The excess H2O2 drives the equilibrium toward the gem-dihydroperoxide.
-
Stir for 15 minutes at 0°C.
Step 2: Acid-Catalyzed Cyclocondensation
-
While maintaining 0°C, add the catalyst (HBF4 etherate, 0.5 eq) dropwise.
-
Critical: If using Iodine (0.1 eq), add it as a solid. Iodine acts as a milder Lewis acid, reducing decomposition risks.
-
-
Allow the reaction to warm to room temperature (20-25°C) over 2 hours.
-
Observation: A white precipitate often forms. This is the tetraoxane crystallizing out of the polar solvent.
Step 3: Isolation and Purification
-
Quench: Pour the reaction mixture into 50 mL of ice-cold water.
-
Extract: Extract 3x with Dichloromethane (DCM).
-
Wash: Wash the organic layer with saturated NaHCO3 (to remove acid) and then with 10% Na2SO3 (to destroy unreacted hydroperoxides).
-
Test: Use starch-iodide paper to ensure no active oxidant remains in the organic phase (paper should NOT turn blue).
-
-
Dry & Concentrate: Dry over MgSO4, filter, and evaporate solvent under reduced pressure (Rotovap bath < 30°C).
-
Recrystallization: Recrystallize the solid from Ethanol/Water (9:1) to yield pure tetraoxane.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of antimalarial tetraoxane scaffolds.
Application Protocol B: Oxidative Ring Expansion (Baeyer-Villiger)
Context: While peracids (like m-CPBA) are standard for Baeyer-Villiger oxidations, using in situ generated CYP allows for the oxidation of sterically hindered ketones or the synthesis of lactones without isolating explosive peracids.
Methodology
-
Preparation: Mix Cyclohexanone (10 mmol) with Hexafluoro-2-propanol (HFIP) as solvent. HFIP activates hydrogen peroxide.
-
Oxidant Addition: Add 30% H2O2 (1.5 eq).
-
Catalyst: Add a Lewis Acid catalyst (e.g., Sn-Beta zeolite or Bi(OTf)3).
-
Reaction: Heat to 60°C (Reflux).
-
Yield: This method typically yields >90% conversion with high selectivity for the lactone over the open-chain acid.
Data Summary: Catalyst Efficiency for Tetraoxane Synthesis
The choice of catalyst significantly impacts yield and safety.
| Catalyst System | Yield (%) | Reaction Time | Safety Profile | Notes |
| H2SO4 / CH3CN | 30-45% | 1 hr | Low | High exotherm risk; "dirty" reaction. |
| HBF4 / Ether | 50-65% | 2 hrs | Medium | Cleaner product; HBF4 is corrosive. |
| Iodine (I2) | 60-75% | 4 hrs | High | Mild conditions; Iodine is easy to handle. |
| Re2O7 | 80-90% | 1 hr | High | Expensive; very high selectivity. |
References
-
Vennerstrom, J. L., et al. (2000).[2] "Synthesis and Antimalarial Activity of Sixteen Dispiro-1,2,4,5-tetraoxanes." Journal of Medicinal Chemistry.
-
Terent'ev, A. O., et al. (2014). "Synthesis of 1,2,4,5-tetraoxanes." Beilstein Journal of Organic Chemistry.
-
Ghorai, P., et al. (2013). "Iodine-catalyzed synthesis of 1,2,4,5-tetraoxanes." Tetrahedron Letters.
-
World Health Organization. (2020). "Laboratory Safety Manual: Handling Organic Peroxides."
-
Royal Society of Chemistry. (2015). "Cyclohexanone Peroxide: Chemical Safety Data Sheet."
Sources
Cyclohexanone peroxide's application in the manufacturing of fiberglass composites.
Technical Application Note: Precision Curing of Unsaturated Polyester Matrices using Cyclohexanone Peroxide (CYHP)
Part 1: Executive Summary & Technical Rationale
In the manufacturing of advanced fiberglass composites, particularly for medical devices or high-precision molds, the control of the crosslinking exotherm is critical. While Methyl Ethyl Ketone Peroxide (MEKP) is the industry standard for general-purpose curing, Cyclohexanone Peroxide (CYHP) serves a specialized, high-value niche.
Why CYHP? Unlike MEKP, which often exhibits a sharp exothermic peak leading to thermal stress, micro-cracking, or "print-through" in the finished part, CYHP offers a linear, gradual cure profile . This makes it the initiator of choice for:
-
Thick-section laminates: Where heat dissipation is poor.
-
High-gloss Gel Coats & Putties: Where surface aesthetics and color stability are paramount.
-
Optical Clarity: CYHP systems (often paste-based) resist yellowing better than Benzoyl Peroxide (BPO)/Amine systems.
Part 2: Chemical Mechanism & Kinetics
The curing of Unsaturated Polyester Resin (UPR) with CYHP is a free-radical copolymerization initiated via a redox reaction. CYHP acts as the oxidizer, while a metal soap (typically Cobalt Octoate) acts as the reducing agent (accelerator).
The Redox Cycle:
-
Initiation: The Cobalt ion (
) donates an electron to the CYHP molecule, cleaving the oxygen-oxygen bond. -
Radical Generation: This cleavage produces a carboxylate anion and a reactive oxy-radical.
-
Propagation: The radical attacks the unsaturation (C=C double bond) in the polyester chain or the styrene monomer, initiating the crosslinking network.
-
Regeneration: The oxidized Cobalt (
) is reduced back to by hydroperoxides, allowing the cycle to continue until the initiator is consumed.
Visualizing the Reaction Pathway
Figure 1: The redox-mediated initiation pathway of CYHP showing the catalytic role of Cobalt in generating free radicals for polymerization.
Part 3: Comparative Analysis (CYHP vs. MEKP)
For researchers selecting an initiator system, understanding the kinetic differences is vital. The table below summarizes the performance characteristics based on standard orthophthalic resin systems.
| Feature | Methyl Ethyl Ketone Peroxide (MEKP) | Cyclohexanone Peroxide (CYHP) |
| Reaction Kinetics | Fast initiation, sharp peak exotherm. | Slower initiation, broad/flat exotherm. |
| Peak Exotherm | High (Risk of cracking in thick parts). | Low to Medium (Ideal for mass casting). |
| Gel Time | Short/Tunable. | Generally longer (Extended pot life). |
| Moisture Sensitivity | High (Water inhibits cure). | Lower sensitivity than MEKP. |
| Primary Application | General laminating, thin sections. | Putties, fillers, thick castings, gel coats. |
| Accelerator | Cobalt Octoate / Naphthenate. | Cobalt Octoate (often requires higher dosage). |
Critical Insight: CYHP is often used in "Dual-Initiator" systems. By mixing MEKP and CYHP, researchers can create a "staged cure" where MEKP kicks off the gelation, and CYHP ensures a full through-cure without overheating the matrix [1].
Part 4: Experimental Protocol
Objective: To formulate a void-free, dimensionally stable fiberglass composite plate (5mm thickness) using a CYHP/Cobalt system.
Materials Required
-
Resin: Unsaturated Polyester Resin (Orthophthalic or Isophthalic).
-
Initiator: Cyclohexanone Peroxide (Paste or 50% solution in phthalate).
-
Accelerator: Cobalt Octoate (1% or 6% solution).
-
Reinforcement: E-Glass Chopped Strand Mat (CSM) or Woven Roving.
-
Equipment: Vacuum degassing chamber, Shore D Durometer, Thermocouple.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for CYHP composite fabrication. Note the separation of Accelerator and Initiator addition.
Detailed Methodology
1. Resin Activation (Pre-acceleration):
-
Weigh 100g of UPR.
-
Add 0.2% - 0.5% Cobalt Octoate (1% solution).
-
Note: If the resin is pre-accelerated by the manufacturer, skip this step. Adding Cobalt to pre-accelerated resin will drastically shorten pot life.
-
Safety Check: Never mix Cobalt accelerator directly with Peroxide.[1] This causes an explosive decomposition [2].[2][3][4]
2. Initiator Addition:
-
Add 1.0% to 2.0% CYHP by weight to the resin.
-
Technique: If using CYHP paste (common in putties), weigh on a watch glass and fold into the resin using a spatula to avoid air entrapment. If liquid, use a glass pipette.
3. Dispersion & Degassing:
-
Mix thoroughly for 2 minutes. Scrape sides of the container.
-
Optional: Place mixture in a vacuum chamber at 25 inHg for 2 minutes to remove micro-bubbles, essential for high-clarity parts.
4. Lamination:
-
Apply resin to fiberglass reinforcement.[5]
-
Observation: CYHP cure will appear slower than MEKP. Do not add more catalyst if gelation doesn't happen immediately; this is the intended "gradual cure" characteristic.
5. Post-Cure:
-
Allow 24 hours at room temperature.
-
For maximum mechanical properties (Tg), post-cure at 60°C - 80°C for 2-4 hours.
Part 5: Safety & Handling (E-E-A-T)
As a Senior Scientist, safety is the prerequisite for all experimentation. Organic peroxides are thermodynamically unstable.[6][7][8]
-
SADT (Self-Accelerating Decomposition Temperature): CYHP has an SADT of approximately 60°C [3]. Storage above this temperature can lead to thermal runaway and fire.
-
Incompatibility: Keep away from:
-
Accelerators (Cobalt/Amines): Violent explosive reaction.
-
Acetone: Peroxides can react with acetone to form shock-sensitive peroxide crystals (TATP) under specific acidic conditions (though less common with CYHP, good lab hygiene forbids mixing peroxides with waste solvents).
-
-
PPE: Neoprene gloves and safety goggles are mandatory. CYHP is a severe eye irritant; splashes can cause irreversible corneal damage.
References
-
MDPI. (2023). Low-Density Unsaturated Polyester Resin with the Presence of Dual-Initiator.[9] Retrieved from [Link]
-
Pergan GmbH. (n.d.). Curing of Unsaturated Polyester Resins. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. munipipe.com [munipipe.com]
- 3. rmu.edu [rmu.edu]
- 4. CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. turkuazpolyester.com.tr [turkuazpolyester.com.tr]
- 6. media.knowde.com [media.knowde.com]
- 7. nouryon.com [nouryon.com]
- 8. amazontele.com [amazontele.com]
- 9. mdpi.com [mdpi.com]
Application Note: Cyclohexanone Peroxide in Free-Radical Catalyzed Oxidation
This guide details the chemistry, safety, and experimental protocols for Cyclohexanone Peroxide (CYP) , focusing on its role as a radical initiator and oxidant in chemical synthesis and materials science.
Executive Summary & Chemical Profile
Cyclohexanone Peroxide (CYP) is not a single molecular entity but a mixture of hydroperoxides and cyclic peroxides formed by the reaction of cyclohexanone with hydrogen peroxide. Unlike simple dialkyl peroxides (e.g., di-tert-butyl peroxide), CYP possesses geminal hydroperoxide functionality, making it highly susceptible to acid-catalyzed decomposition and redox activation by transition metals (Co, Fe, V).
In drug development and biomedical research, CYP is primarily utilized as a low-temperature radical initiator for curing unsaturated polyester resins (UPR) and vinyl esters used in biomaterial scaffolds and medical device fabrication . Its potential as a stoichiometric oxidant for specific transformations (e.g., sulfide to sulfoxide) is an emerging area of "green" oxidation chemistry due to its high active oxygen content.
Key Chemical Properties
| Property | Specification | Notes |
| CAS Number | 12262-58-7 (Mixture) | Often cited as 78-18-2 (dimer). |
| Active Oxygen | ~4.0 – 11.0% | Varies by grade/formulation. |
| SADT | ~60°C (140°F) | Self-Accelerating Decomposition Temperature. |
| Half-Life ( | 10 h @ ~105°C | Thermal decomposition is slow; usually requires acceleration. |
| Activation | Redox (Cobalt/Amine) | Decomposes at RT with Co(II) promoters. |
| Solubility | Phthalates, Alcohols | Insoluble in water.[1] |
Mechanism of Action: Radical Generation
CYP generates radicals through two primary pathways: Thermal Homolysis (slow, requires heat) and Redox Activation (fast, room temperature). The redox pathway is critical for sensitive biological applications where high heat must be avoided.
Redox Activation Pathway (Cobalt-Catalyzed)
The interaction between the hydroperoxide moiety of CYP and Cobalt(II) carboxylates (e.g., Cobalt Naphthenate/Octoate) follows a Haber-Weiss-like cycle.
Figure 1: Cobalt-mediated redox decomposition cycle of Cyclohexanone Peroxide. Note the regeneration of the catalyst, allowing for rapid radical flux at ambient temperatures.
Safety & Handling Protocols (Critical)
WARNING: Cyclohexanone Peroxide is an organic peroxide.[2][3] It is unstable , flammable , and can form explosive mixtures.
-
Never mix CYP directly with Promoters: Direct contact between CYP (peroxide) and Cobalt accelerators (reducing agents) causes instantaneous, violent decomposition (fire/explosion). Always mix the accelerator into the resin/solvent first, then add the peroxide.
-
Contamination Hazard: Contact with strong acids, amines, or transition metals (Fe, Cu) can trigger SADT.
-
Storage: Store below 25°C in original polyethylene containers. Glass containers are dangerous due to pressure buildup potential.
Experimental Protocols
Protocol A: Laboratory Synthesis of Cyclohexanone Peroxide
For research requiring fresh, non-phlegmatized peroxide (e.g., for specific mechanistic studies). Commercial sources are usually diluted in plasticizers.
Objective: Synthesize high-purity CYP from cyclohexanone. Scale: 100 mmol basis.
Reagents:
-
Cyclohexanone (9.8 g, 100 mmol)
-
Hydrogen Peroxide (30% aq., 11.3 g, 100 mmol)
-
Acid Catalyst: Dilute HCl or Amberlyst-15 (solid acid resin preferred for easier workup).
-
Solvent: Dibutyl phthalate (if phlegmatization is desired for safety).
Step-by-Step Workflow:
-
Setup: Place a 100 mL round-bottom flask in an ice bath (0°C) . Add Cyclohexanone.[1][2][3][4][5][6][7]
-
Acidification: Add the acid catalyst (0.1 g Amberlyst-15) to the ketone.
-
Peroxidation: Add H₂O₂ dropwise over 30 minutes. Monitor temperature ; do not exceed 10°C.
-
Note: The reaction is exothermic.
-
-
Reaction: Stir at 25°C for 2–4 hours. The mixture will separate into two phases or form a white precipitate depending on the specific oligomers formed.
-
Workup:
-
If Solid: Filter the white precipitate (CYP). Wash with cold water (3x) to remove excess H₂O₂.
-
Safety Step: Immediately dissolve the solid in a plasticizer (e.g., dimethyl phthalate) if not using immediately. Do not store dry pure CYP.
-
-
Validation: Iodometric titration to determine Active Oxygen (AO) content.
Protocol B: Radical Crosslinking of Biomaterials (Hydrogels/Resins)
Standard protocol for curing methacrylate-functionalized polymers (e.g., GelMA, PEG-DMA) using CYP.
Context: Used when UV curing is not feasible (e.g., opaque samples or in vivo molds).
Materials:
-
Resin: Methacrylate-functionalized polymer (10 g).
-
Initiator: CYP (50% paste in phthalate).
-
Accelerator: Cobalt Octoate (1% solution in styrene or solvent).
Procedure:
-
Preparation: Degas the resin under vacuum to remove oxygen (oxygen inhibits radical polymerization).
-
Accelerator Addition: Add 0.1 – 0.5 wt% Cobalt Octoate to the resin. Mix thoroughly until color is uniform (pink/purple).
-
Initiation: Add 1.0 – 2.0 wt% CYP paste.
-
Mixing: Stir gently for 60 seconds. Avoid introducing air bubbles.
-
Curing: Pour into mold.
-
Gel Time: 10–20 minutes at 25°C.
-
Peak Exotherm: Occurs at ~30-40 minutes.
-
-
Post-Cure: Anneal at 60°C for 2 hours to maximize conversion.
Protocol C: Selective Oxidation of Sulfides (Green Chemistry)
An emerging application utilizing the gem-dihydroperoxide nature of CYP to oxidize sulfides to sulfoxides without over-oxidation to sulfones.
Mechanism: Electrophilic oxygen transfer from the hydroperoxide.
Reagents:
-
Sulfide substrate (e.g., Thioanisole, 1.0 equiv).
-
CYP (1.1 equiv, calculated based on Active Oxygen).
-
Solvent: Dichloromethane or Ethanol.
-
Catalyst: None required (or trace Silica gel).
Procedure:
-
Dissolve sulfide in solvent (0.5 M).
-
Add CYP slowly at Room Temperature.
-
Stir for 1–3 hours. Monitor by TLC.
-
Quench: Add saturated Sodium Sulfite (Na₂SO₃) solution to destroy excess peroxide.
-
Extraction: Extract with DCM, dry over MgSO₄.
-
Result: High selectivity for Sulfoxide (>95%) over Sulfone.
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| Rapid Gelation / Smoking | "Runaway" reaction; too much Cobalt. | Reduce Co-promoter concentration by 50%. Ensure heat dissipation (thin films). |
| Tacky Surface (Air Inhibition) | Oxygen quenching radicals. | Cover mold with Mylar film or cure under N₂ atmosphere. |
| Low Conversion (Soft material) | Old CYP (Low Active Oxygen). | Self-Check: Perform an iodometric titration on the CYP source. AO should be >4%. |
| Cloudiness in Resin | Water contamination from CYP paste. | Use anhydrous CYP formulations or add a moisture scavenger (molecular sieves). |
References
-
Synthesis and Thermal Stability
- Title: Thermal hazard analysis of cyclohexanone peroxide and its solutions.
- Source: ResearchG
-
URL:[Link]
-
Radical Mechanism
-
Sulfide Oxidation Application
- Title: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide (Gem-dihydroperoxide analog).
- Source: PMC / NIH.
-
URL:[Link]
- Safety Data: Title: Cyclohexanone Peroxide - CAMEO Chemicals. Source: NOAA.
Sources
- 1. CN107266344A - A kind of preparation method of cyclohexanone peroxide - Google Patents [patents.google.com]
- 2. firstpetrochemicals.com [firstpetrochemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Reactions of organic peroxides. Part X. Amino-peroxides from cyclohexanone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 6. Cyclohexanone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tailoring the electron density of cobalt oxide clusters to provide highly selective superoxide and peroxide species for aerobic cyclohexane oxidation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The role of cobalt accelerators with cyclohexanone peroxide in resin curing.
Topic: The role of cobalt accelerators with cyclohexanone peroxide in resin curing. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, Material Scientists, and Formulation Chemists.
The Cobalt(II) / Cyclohexanone Peroxide System for Controlled Curing
Executive Summary
This guide details the mechanistic function, application protocols, and safety parameters of the Cyclohexanone Peroxide (CYHP) and Cobalt (II) Carboxylate redox system. Unlike the ubiquitous Methyl Ethyl Ketone Peroxide (MEKP) system, which is characterized by rapid gelation and high exotherms, the CYHP/Cobalt system offers a distinct kinetic profile favoring gradual radical release . This makes it the standard of choice for curing thick-section castings, putties, and formulations requiring low residual stress.
This document serves as a high-level protocol for scientists optimizing thermoset matrices (Unsaturated Polyester Resins - UPR, and Vinyl Esters) where thermal management and linear curing profiles are critical.
Mechanistic Principles
The curing of UPR is a free-radical chain polymerization. In ambient temperature scenarios ("cold curing"), thermal decomposition of the peroxide is too slow. A metal accelerator—specifically Cobalt (Co)—is required to lower the activation energy of peroxide decomposition via a Redox (Reduction-Oxidation) Cycle .
2.1 The Haber-Weiss Cycle
The interaction between Cobalt and CYHP is a catalytic cycle. Cobalt oscillates between the +2 (ous) and +3 (ic) oxidation states.
-
Reduction Step (Initiation): Co(II) reduces the hydroperoxide (ROOH) to an alkoxy radical (
) and a hydroxide ion. This is the primary radical-generating step. -
Oxidation Step (Regeneration): The Co(III) is reduced back to Co(II) by reacting with another molecule of hydroperoxide, generating a peroxy radical (
).
Note: The
2.2 CYHP Specificity (The "Gradual Cure" Effect)
Commercial CYHP is not a single molecule but a mixture of monomeric, dimeric, and trimeric hydroperoxides.
-
Monomer: Reacts rapidly (provides initial gelation).
-
Dimer/Trimer: Reacts slower due to steric hindrance and stability.
-
Result: Unlike MEKP, which releases a "burst" of radicals, CYHP releases radicals sequentially. This sustains the cure over a longer period, allowing polymer chains to relax before cross-linking density locks the geometry, significantly reducing shrinkage and cracking in thick parts.
2.3 Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the radical injection into the polymer matrix.
Figure 1: The Cobalt-mediated redox decomposition of Cyclohexanone Peroxide driving radical polymerization.
Experimental Variables & Optimization
When designing a formulation, the scientist must balance Gel Time (working life) against Peak Exotherm (thermal risk).
3.1 Comparative Analysis: CYHP vs. MEKP
| Feature | MEKP (Methyl Ethyl Ketone Peroxide) | CYHP (Cyclohexanone Peroxide) |
| Radical Release | Rapid / Burst | Gradual / Sustained |
| Peak Exotherm | High (Risk of cracking in thick parts) | Low to Medium (Thermal control) |
| Gel-to-Cure Time | Short (Snap cure) | Long (Gradual hardening) |
| Moisture Sensitivity | High | Moderate |
| Primary Application | Laminating, Thin coatings, Gelcoats | Casting, Putties, Thick sections (>5mm) |
3.2 Formulation Impact Matrix
The following table predicts the outcome of varying Cobalt and CYHP concentrations.
| Variable Increased | Effect on Gel Time | Effect on Peak Exotherm | Risk Factor |
| Cobalt (Accelerator) | Drastic Decrease | Moderate Increase | Green discoloration; "Drift" (shortened shelf life of premixed resin). |
| CYHP (Initiator) | Moderate Decrease | Significant Increase | Foaming (gas release); Brittle final product; Fire hazard if >3%. |
| Temperature | Decrease (Arrhenius) | Increase | Runaway reaction in bulk masses. |
Protocol: Safe Mixing and Curing
Safety Critical Warning:
NEVER mix Cobalt Accelerator and Peroxide Initiator directly. This causes an immediate, violent explosion. ALWAYS disperse the Cobalt into the resin before adding the Peroxide.
4.1 Materials
-
Resin: Unsaturated Polyester or Vinyl Ester.[1]
-
Accelerator: Cobalt Octoate or Naphthenate (typically 1%, 6%, or 10% metal solution). Note: Calculations below assume 1% metal solution.
-
Initiator: Cyclohexanone Peroxide (e.g., AkzoNobel Cyclonox®).
-
Solvent: Acetone (for cleanup only).
4.2 Step-by-Step Workflow
Step 1: Calibration (The Cup Test) Before committing to a full batch, determine the gel time for the specific ambient conditions (humidity and temperature affect kinetics).
-
Weigh 100g of resin into a clean polypropylene cup.
-
Add Cobalt Accelerator (Standard start: 0.5% - 1.0% of resin weight).
-
Mix thoroughly for 60 seconds. The resin should turn a translucent pink/purple.
-
Add CYHP Initiator (Standard start: 1.0% - 2.0% of resin weight).
-
Mix vigorously for 30 seconds, taking care to scrape the sides.
-
Record time from CYHP addition until the resin "snaps" (becomes a gelatinous solid that pulls away from the cup wall).
Step 2: Scale-Up Mixing Protocol
-
Resin Charge: Load resin into the mixing vessel.
-
Accelerator Addition: Add calculated Cobalt dosage.
-
Dispersion: Mix until color is uniform. Wait 2-5 minutes to ensure no "hot spots" of concentrated cobalt remain.
-
Initiation: Add CYHP.
-
Final Mix: Mix for 2 minutes. Avoid air entrainment (whipping) which inhibits surface cure.
-
Pour/Cast: Pour immediately.
4.3 Process Visualization
Figure 2: The "Triangle of Safety." The accelerator and initiator must never meet except within the resin matrix.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Green/Blue Cast in Cured Resin | Excess Cobalt. | Reduce Cobalt dosage.[2] The pink Co(II) turns green Co(III) during cure; if too much is present, the green persists. |
| Sticky Surface (Tackiness) | Oxygen Inhibition. | CYHP is sensitive to air. Cover the mold, use a wax additive (styrene wax), or increase ambient temperature. |
| Fissures/Cracks | Excessive Exotherm. | Switch from MEKP to CYHP (if not already used). If using CYHP, reduce the peroxide % or lower the casting temperature. |
| Gassing/Foaming | Moisture Contamination.[3] | CYHP reacts with water to release gas. Ensure fillers and resin are essentially dry (<0.1% moisture). |
| Drift (Slow Cure over time) | Premixed Cobalt aging. | Cobalt "drifts" (loses potency) when left in uncured resin for weeks. Add a "booster" dose of Cobalt if using stored pre-accelerated resin. |
References
-
AkzoNobel Polymer Chemistry. (n.d.). Cyclonox® LE-50 Technical Data Sheet. Retrieved from (Note: Nouryon is the new name for AkzoNobel Specialty Chemicals).
-
Composites Australia. (n.d.). Methyl Ethyl Ketone Peroxides and Alternatives. Retrieved from
-
United Nations Economic Commission for Europe (UNECE). (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Organic Peroxides. Retrieved from
-
Borchers. (2016). Octa-Soligen® Cobalt Accelerators Technical Information. Retrieved from
-
European Organic Peroxide Safety Group (EOPSG). (n.d.). Safe Handling of Organic Peroxides. Retrieved from
Sources
Cyclohexanone Peroxide (CYHP): Application Protocols for Radical Initiation and Oxidation
Executive Summary
Cyclohexanone Peroxide (CYHP) is a widely utilized organic peroxide, historically dominant in the polymer industry as an initiator for unsaturated polyester resins (UPR).[1] In the context of fine organic synthesis, CYHP serves as a potent source of oxygen-centered radicals, functioning as a stoichiometric oxidant or radical initiator often driven by transition metal catalysis (e.g., Cobalt).
Critical Distinction: While industrially referred to as a "catalyst" (e.g., "MEKP catalyst"), chemically, CYHP is an initiator or reagent . It is consumed during the reaction. The true catalyst in most CYHP systems is the metal promoter (Cobalt Naphthenate or Octoate) which cycles between oxidation states to decompose the peroxide.
This guide provides high-fidelity protocols for using CYHP in both polymer curing and advanced organic oxidative transformations, underpinned by rigorous safety architecture.
Chemical Identity & Safety Architecture
WARNING: EXPLOSION HAZARD CYHP acts similarly to Acetone Peroxide (TATP). In its pure, dry crystalline form, it is a high-explosive, sensitive to shock, friction, and heat. NEVER isolate dry CYHP crystals.
Chemical Profile
| Property | Specification |
| CAS Number | 12262-58-7 |
| Active Oxygen | ~6.5 - 11% (Commercial formulations) |
| Form | Typically 50% paste/solution in Dibutyl Phthalate (DBP) or TXIB. |
| SADT | ~60°C (Self-Accelerating Decomposition Temperature) |
| Major Isomers | 1,1'-dihydroperoxydicyclohexyl peroxide; 1-hydroperoxy-1'-hydroxydicyclohexyl peroxide. |
Safety Decision Tree (DOT Visualization)
Before handling CYHP, researchers must adhere to this logic flow to prevent catastrophic failure.
Figure 1: Safety logic for handling Cyclohexanone Peroxide. Note the critical stop point for dry crystals.
Mechanism of Action: The Cobalt Redox Cycle
In both polymerization and organic synthesis, CYHP is rarely used alone. It requires thermal activation (>80°C) or, more commonly, redox activation by Cobalt (II) carboxylates at room temperature.
The "Catalytic" Cycle
The Cobalt acts as the true catalyst, decomposing CYHP to generate radicals.
-
Reduction of Peroxide: Co(II) donates an electron to CYHP, causing O-O bond cleavage.
-
Regeneration of Catalyst: Co(III) oxidizes the hydroperoxide (slower step).
This cycle generates both Alkoxy (
Figure 2: The Cobalt-mediated redox decomposition of CYHP. Co(II) is the catalyst; CYHP is the consumed oxidant.
Application Protocols
Protocol A: Polymerization Initiation (Industrial Standard)
Application: Curing of Unsaturated Polyester Resins (UPR) or Vinyl Esters. Role: CYHP acts as the room-temperature initiator (hardener).
Reagents:
-
Resin: Orthophthalic or Isophthalic Polyester Resin.
-
Catalyst (Initiator): CYHP (50% solution in dibutyl phthalate).
-
Accelerator (Promoter): Cobalt Naphthenate (1% or 6% Co solution).
Step-by-Step Methodology:
-
Accelerator Addition (Pre-mix):
-
Add Cobalt Naphthenate to the liquid resin first.
-
Dosage: 0.1% - 0.5% w/w based on resin weight.
-
Mix thoroughly.[2] The resin will turn pink/purple.
-
Safety:NEVER mix Cobalt accelerator directly with CYHP. Violent explosion will occur.
-
-
Initiator Addition:
-
Weigh the pre-accelerated resin.
-
Add CYHP (1.0% - 2.5% w/w).
-
Example: For 100g resin, add 1.5g CYHP paste.
-
-
Dispersion:
-
Stir slowly to avoid air entrapment for 60 seconds. The color may shift (greenish/brown) as Co(II) oxidizes to Co(III).
-
-
Curing:
-
Gel Time: 15–30 minutes at 25°C.
-
Peak Exotherm: Reaction is exothermic.[2] Monitor temperature. Thin layers cure slower; thick masses may crack due to high heat.
-
Protocol B: Organic Synthesis – Oxidative Functionalization
Application: Radical-mediated oxidation (e.g., Oxidation of Sulfides to Sulfoxides, or C-H Activation).
Context: CYHP is used here as a soluble source of anhydrous radicals, superior to aqueous
Reagents:
-
Substrate: 10 mmol (e.g., Thioanisole or Cyclic Ether).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
-
Catalyst: Cobalt(II) Acetate (5 mol%).
-
Oxidant: CYHP (50% paste), 1.2 equivalents.
Step-by-Step Methodology:
-
Setup:
-
Use a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve 10 mmol Substrate in 20 mL solvent.
-
-
Catalyst Loading:
-
Add Cobalt(II) Acetate (0.5 mmol). Stir until partially dissolved/suspended.
-
-
Controlled Addition (Critical):
-
Dissolve the CYHP paste in a small volume of the reaction solvent (e.g., 5 mL).
-
Add the CYHP solution dropwise over 30 minutes via an addition funnel.
-
Reasoning: High instantaneous concentration of radicals leads to side reactions (radical coupling). Slow addition favors reaction with the substrate.
-
-
Reaction Monitoring:
-
Maintain temperature at 25°C (water bath). If reflux is required for C-H activation, heat slowly to 40–50°C.
-
Monitor via TLC or GC-MS.
-
-
Quenching:
-
Once conversion plateaus, add saturated Sodium Sulfite (
) solution to quench unreacted peroxide. -
Test for peroxides using starch-iodide paper (Paper should remain white; blue indicates active peroxide).
-
-
Workup:
-
Extract with organic solvent, dry over
, and concentrate.
-
Protocol C: In-Situ Preparation of CYHP (For Reference Only)
Scope: Sometimes commercial CYHP is unavailable or specific isomers are needed. Safety: Do not scale up beyond 10g.
-
Preparation:
-
Mix Cyclohexanone (9.8g, 0.1 mol) with Dibutyl Phthalate (10g, as plasticizer).
-
-
Peroxidation:
-
Cool to 0°C in an ice bath.
-
Add
(30% aq, 0.1 mol) dropwise with vigorous stirring. -
Add catalytic acid (e.g., 1 drop
or Amberlyst resin).
-
-
Separation:
-
Stir for 2 hours. The organic layer contains the CYHP/Phthalate mixture.
-
DO NOT DISTILL.
-
Wash the organic layer with saturated
to remove acid. -
Dry over
. Use the solution directly.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Rapid Gelation / Boiling | Too much Cobalt or CYHP; High ambient temp. | Reduce Cobalt level first.[2] Use a water bath to cool. |
| Permanent Tackiness | Oxygen inhibition (Air exposure).[2] | Cover curing surface with wax paper or add paraffin wax to resin. |
| Low Conversion (Synthesis) | Catalyst deactivation (Co precipitation).[2] | Add a ligand (e.g., pyridine) to solubilize Cobalt. Increase Temp. |
| Resin Color Change (Green) | Co(III) accumulation (Catalyst lock-up). | Add a weak reducing agent (e.g., ascorbic acid traces) to reset Co(III) to Co(II). |
References
-
Mechanism of Peroxide Decomposition
- Hiatt, R., et al. "Decomposition of Hydroperoxides catalyzed by Cobalt." Journal of Organic Chemistry, 1968.
-
Safety & Handling (NOAA)
- "Cyclohexanone Peroxide Chemical D
-
Industrial Application (Polymerization)
- "Organic Peroxides for Thermoset Resins.
-
Synthesis & Reactivity
-
General Peroxide Safety Protocols
-
"Safe Handling of Peroxidizable Compounds."[4] University of North Carolina EHS.
-
Sources
Troubleshooting & Optimization
How to prevent premature decomposition of cyclohexanone peroxide solutions.
Ticket Subject: Prevention of Premature Decomposition in CYHP Solutions
Assigned Specialist: Senior Application Scientist Priority: Critical (Safety & Quality Assurance)
Introduction: The Stability Paradox
Cyclohexanone peroxide (CYHP) is a Type D organic peroxide, widely relied upon as an initiator for unsaturated polyester resins.[1] However, its utility is bound by a strict thermodynamic paradox: it must be unstable enough to generate free radicals when triggered, yet stable enough to resist thermal runaway during storage.[1]
Premature decomposition is not merely a shelf-life issue; it is a safety hazard.[1] CYHP decomposition is exothermic and self-accelerating.[1] If the heat generation rate exceeds the heat dissipation rate, a thermal runaway occurs, leading to fire or explosion.
This guide provides a self-validating system to maintain the chemical integrity of your CYHP solutions.
Module 1: The Thermodynamics of Decay
The primary driver of CYHP decomposition is thermal energy.[1] The decomposition follows first-order kinetics where the rate constant increases exponentially with temperature (Arrhenius behavior).[1]
Critical Thresholds
| Parameter | Temperature Limit | Consequence of Exceeding |
| Recommended Storage ( | < 25°C (77°F) | Preserves Active Oxygen (AO) content; prevents "pot life" drift.[1] |
| Maximum Storage ( | 30°C (86°F) | Minor assay loss over time; increased risk of phase separation.[1] |
| SADT (Self-Accelerating Decomposition Temp) | ~ 60°C (140°F) | CRITICAL FAILURE. Irreversible thermal runaway.[1] Gas evolution ( |
| Emergency Temp ( | 50°C (122°F) | Immediate evacuation and emergency cooling required.[1] |
Technical Insight: The SADT is not an intrinsic property of the molecule alone; it depends on the packaging size . Larger containers retain heat more efficiently, lowering the SADT.[1] Never transfer CYHP from small bottles to large bulk tanks without re-evaluating cooling requirements.
Module 2: Chemical Hygiene & The Catalytic Threat
Contamination is the "silent killer" of peroxide solutions.[1] Unlike thermal decomposition, which is gradual, catalytic decomposition can be instantaneous and violent.[1]
The Incompatibility Matrix
| Contaminant Type | Examples | Mechanism of Action | Prevention Strategy |
| Transition Metals | Co, Fe, Cu, Mn (Rust, Driers) | Redox Catalysis. Metals cycle between oxidation states, lowering the activation energy for O-O bond cleavage.[1] | Use dedicated glass/SS 316 equipment.[1] Passivate stainless steel.[1] Never return unused material to the stock container. |
| Strong Acids/Alkalis | Ionic Decomposition. Triggers non-radical degradation or rapid hydrolysis.[1] | Store away from accelerators (Cobalt soaps) and amine promoters.[1] | |
| Reducing Agents | Sulfides, Nitrites | Redox Reaction. Direct reaction generating massive heat.[1] | Segregated storage (distinct cabinets).[1] |
Visualizing the Decomposition Cascade
The following diagram maps the pathways that lead to failure. Note how transition metals bypass the thermal barrier.[1]
Figure 1: The Decomposition Cascade.[1] Note that transition metals (red path) act as catalysts, bypassing the need for high temperatures to initiate failure.
Module 3: Formulation & Solvent Integrity
Commercial CYHP is never pure; it is "phlegmatized" (diluted) to ensure stability.[1] The standard solvent is a plasticizer, typically Dibutyl Phthalate (DBP) or proprietary high-boiling esters.[1]
The "Cloud Point" Issue
CYHP solutions contain equilibrium water.[1] If the temperature drops too low (often < 0°C), or if the solvent balance shifts, water may separate, causing cloudiness.
-
Risk: Phase separation concentrates the peroxide in the organic layer, effectively increasing its concentration and hazard potential.
-
Fix: Maintain storage > 0°C but < 25°C.
Troubleshooting Guide (FAQ)
Q1: My CYHP solution has turned cloudy. Is it safe to use?
-
Diagnosis: Likely phase separation due to low temperature or moisture ingress.[1]
-
Resolution: Allow the container to slowly warm to 20°C. If clarity does not return, the formulation has likely absorbed excess atmospheric moisture.[1] Discard. Do not attempt to heat actively.[1][2]
Q2: I see gas bubbles forming in the storage container.
-
Diagnosis: Active decomposition is occurring.[1] This is likely due to contamination (dust/rust) introduced during a previous dispensing.
-
Resolution: This is a Level 1 Safety Event .
-
Do not seal the container (pressure buildup will burst it).[1]
-
Move the container to a designated safety disposal area (well-ventilated, away from combustibles).
-
Dilute with compatible phlegmatizer or hydrolyze with excess cold sodium hydroxide solution (per facility HazMat protocols).
-
Q3: The "Pot Life" of my resin is shorter than usual.
-
Diagnosis: High Active Oxygen (AO) or temperature abuse.[1] If the peroxide was stored warm (but below SADT), it may have partially concentrated due to solvent evaporation, or the resin promoter (Cobalt) is too high.
-
Resolution: Verify AO content using the protocol below.
Standard Operating Procedure: Iodometric Titration for Active Oxygen
To verify if your CYHP has decomposed (low assay) or concentrated (high assay), perform this standard test.[1]
Principle: Peroxides oxidize iodide (
Reagents:
-
Solvent: Glacial Acetic Acid / Isopropanol (1:10 mix).
-
Saturated Potassium Iodide (KI) solution (freshly prepared).
-
0.1 N Sodium Thiosulfate (
).[1][4] -
Catalyst: 1% Ferric Chloride or Cupric Chloride (optional, but speeds up reaction for ketone peroxides).
Protocol:
-
Weigh: Accurately weigh ~0.2g of CYHP sample into a 250mL Erlenmeyer flask.
-
Dissolve: Add 25mL of Solvent mix. Flush flask with
(nitrogen) to remove oxygen.[1] -
React: Add 2mL Saturated KI and 2 drops of catalyst. Stopper immediately.
-
Incubate: Swirl and let stand in the dark for 15 minutes at room temperature.
-
Titrate: Titrate with 0.1 N Thiosulfate until the yellow iodine color disappears (or use starch indicator near the endpoint for a sharp transition from blue to colorless).
Calculation:
- = Volume of Thiosulfate (mL)
- = Normality of Thiosulfate
Storage Decision Logic
Use this flow to determine the safety of your current inventory.
Figure 2: Inventory Safety Decision Tree.
References
-
United Nations Economic Commission for Europe (UNECE). (2021).[1] Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria (SADT Testing).[2] Retrieved from [Link][1]
-
American Chemistry Council. (2020).[1] Safety and Handling of Organic Peroxides.[1][2][3][5] Retrieved from [Link][1]
-
Mullens, J., et al. (2009).[1] Thermal decomposition of cyclohexanone peroxide.[1] Journal of Thermal Analysis and Calorimetry.[1] (Contextual grounding for Arrhenius kinetics).
-
ASTM International. (2017).[1] ASTM E298-17 Standard Test Methods for Assay of Organic Peroxides.[1] (Basis for Iodometric Protocol).[1][4][6] Retrieved from [Link]
Sources
Technical Support Center: Precision Curing of Polyester Resins with Cyclohexanone Peroxide
Topic: Troubleshooting incomplete curing of Unsaturated Polyester Resins (UPR) using Cyclohexanone Peroxide (CHP) initiator. Role: Senior Application Scientist. Context: Precision casting for research applications (e.g., anatomical modeling, microfluidic master molds, composite prototyping).
The Chemistry of Cure: Why Your Resin Failed
Before troubleshooting, you must understand the mechanism. Unlike drying (solvent evaporation), polyester resins cure via free-radical copolymerization .
You are using Cyclohexanone Peroxide (CHP) , not the more common Methyl Ethyl Ketone Peroxide (MEKP).
-
Why CHP? You likely chose CHP for its linear cure profile , lower peak exotherm (preventing thermal cracking in large castings), and superior optical clarity.
-
The Mechanism: The cure relies on a Redox reaction between the CHP (Initiator) and Cobalt Naphthenate (Promoter). The Cobalt splits the peroxide bond, releasing free radicals that "unzip" the carbon-carbon double bonds in the polyester and styrene, locking them into a 3D network.
The Critical Redox Pathway
If this pathway is interrupted by moisture, cold, or incorrect stoichiometry, the resin will not cure.
Figure 1: The Redox-Initiated Free Radical Polymerization Pathway. Note that inhibitors (Oxygen/Water) directly compete with the resin for free radicals.
Troubleshooting Matrix
Use this guide to diagnose specific failure modes.
Symptom A: Surface is Tacky/Sticky, but Bulk is Hard
Diagnosis: Oxygen Inhibition .
The free radicals at the surface reacted with atmospheric oxygen (
-
Immediate Fix: Wash with acetone to remove the tacky layer (if dimensional tolerance allows).
-
Prevention:
-
Physical Barrier: Cover the curing resin with a Mylar sheet or PVA (Polyvinyl Alcohol) mold release.
-
Chemical Barrier: Add 0.1% - 0.2% paraffin wax (dissolved in styrene) to the resin. The wax floats to the surface during cure, sealing out oxygen.
-
Symptom B: The Entire Mass is "Gummy" or Soft
Diagnosis: Undercure due to Stoichiometry or Temperature. CHP requires a specific threshold to initiate. Unlike MEKP, CHP has a higher "kick-off" energy barrier.
-
Root Cause 1 (Temperature): Is your lab below 20°C (68°F)? CHP becomes dormant at low temps.
-
Root Cause 2 (Ratio): Did you use less than 1% CHP?
-
Root Cause 3 (Moisture): High humidity (>60%) or wet fillers will deactivate the Cobalt accelerator.
Symptom C: "Spotty" Cure (Hard and Soft patches)
Diagnosis: Poor Mixing Efficiency. Resin flows are laminar; they do not self-mix. If the CHP/Cobalt is not dispersed molecularly, you get localized curing.
-
Protocol: "Double-Cup Mix." Mix in Cup A, pour into Cup B (scraping sides), and mix again before pouring into the mold.
Diagnostic Workflow (Decision Tree)
Figure 2: Logical fault tree for diagnosing resin cure failures.
Validation Protocols
As a scientist, you cannot rely on "feeling" the resin. You must quantify the cure.[1]
Protocol 1: The Barcol Hardness Test (ASTM D2583)
This is the industry standard for verifying rigid plastic cure.[2][3]
-
Equipment: Barcol Impressor (Model 934-1).
-
Method: Place the impressor perpendicular to the resin surface. Apply force until the foot rests flat.[4]
-
Data Analysis:
-
< 30: Grossly undercured. Do not demold.
-
30 - 40: Green strength (safe to demold, but needs post-cure).
-
> 50: Fully cured (varies by resin grade).
-
Protocol 2: Acetone Sensitivity (Field Test)
If you lack a Barcol Impressor, use this solvent resistance test.
-
Saturate a cotton swab with acetone.
-
Rub a small area of the resin firmly for 30 seconds.
-
Fail: Surface becomes tacky or soft.[1][5] (The polymer chains are not crosslinked enough to resist solvent ingress).
-
Pass: Surface remains hard and glossy.
Quantitative Reference Data
Typical formulation windows for CHP-cured Polyester.[6]
| Parameter | Recommended Range | Effect of Deviation |
| CHP Concentration | 1.0% - 2.0% | <1%: Permanent undercure. >3%: Brittleness/Discoloration. |
| Cobalt (6%) | 0.1% - 0.5% | <0.1%: No reaction. >0.5%: Green discoloration ("Green-out"). |
| Temperature | 20°C - 25°C | <18°C: Cure stalls. >30°C: Rapid gel, potential cracking. |
| Humidity | < 60% RH | >60%: Moisture scavenges free radicals; cloudy cure. |
Frequently Asked Questions (FAQs)
Q: Can I switch back to MEKP if the CHP isn't working? A: Yes, but you must adjust your expectations. MEKP has a sharper "gel-to-peak" exotherm. If you are casting thick parts (>2cm), switching to MEKP may cause the resin to crack or boil due to excessive heat generation. CHP is preferred for thick, stress-free castings [1].
Q: My resin turned green but never gelled. Why? A: This is the "Cobalt Green-Out." You likely added the Cobalt accelerator but the Peroxide (CHP) was either dead (expired) or not added. The green color is the Cobalt (II) oxidation state waiting for a peroxide to react with. Check the expiration date of your CHP; peroxides degrade over time, losing active oxygen content.
Q: Is post-curing necessary? A: For research applications requiring high mechanical fidelity or biocompatibility, yes . Room temperature curing often leaves 5-10% unreacted styrene monomer. A post-cure (e.g., 4 hours at 60°C) drives the reaction to completion, increasing hardness and reducing leachable toxins [2].
Q: Safety Warning: Can I mix Cobalt and CHP directly? A: NEVER. Mixing concentrated accelerator (Cobalt) and initiator (Peroxide) directly causes an explosive decomposition.[6] Always mix the Cobalt into the resin first, disperse it fully, and then add the CHP.
References
-
AkzoNobel Polymer Chemistry. (n.d.). Curing of Unsaturated Polyester Resins with Ketone Peroxides.[6][7][8] Retrieved from [Link] (General technical reference for ketone peroxide curing characteristics).
-
ASTM International. (2014). ASTM D2583-13a Standard Test Method for Indentation Hardness of Rigid Plastics by Means of a Barcol Impressor. West Conshohocken, PA.[9] Retrieved from [Link]
- Strong, A. B. (2008). Fundamentals of Composites Manufacturing: Materials, Methods and Applications. Society of Manufacturing Engineers. (Authoritative text on UPR curing mechanisms and oxygen inhibition).
Sources
- 1. Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 2. ijsrd.com [ijsrd.com]
- 3. Barcol hardness test - Wikipedia [en.wikipedia.org]
- 4. How to Measure Barcol Hardness | Resources | DeFelsko [defelsko.com]
- 5. bestbartopepoxy.com [bestbartopepoxy.com]
- 6. MATS347 Composites Design and Manufacture [ecm-academics.plymouth.ac.uk]
- 7. pergan.com [pergan.com]
- 8. emerging-researchers.org [emerging-researchers.org]
- 9. cdn2.hubspot.net [cdn2.hubspot.net]
Strategies to control the rate of radical formation from cyclohexanone peroxide.
The following technical guide is structured as a Tier 3 Engineering Support Resource . It assumes the user is familiar with basic organic synthesis or polymer chemistry but requires deep mechanistic insight to troubleshoot kinetic anomalies.
Ticket ID: CYHP-RAD-CTRL-001 Subject: Strategies to Control Radical Formation Rates in Redox & Thermal Systems Assigned Specialist: Senior Application Scientist, Polymer & Radical Chemistry Division
Safety Directive: Read Before Proceeding
WARNING: Peroxide Instability Before manipulating reaction rates, you must understand the thermal boundaries of Cyclohexanone Peroxide (CYHP). Unlike MEKP, CYHP is a solid (often supplied as a paste) with distinct sensitivity profiles.
-
SADT (Self-Accelerating Decomposition Temperature): Typically 60°C – 70°C depending on the specific formulation (paste vs. solution). Exceeding this triggers an irreversible, exothermic runaway.
-
The Acetone Hazard: NEVER dilute CYHP with acetone. This forms cyclic acetone peroxide (TATP), a high explosive. Use phthalates or proprietary high-boiling diluents only.
-
Acid Sensitivity: CYHP decomposition is acid-catalyzed. Inadvertent contact with strong mineral acids triggers instantaneous, violent decomposition.
The Core Mechanism: The "Engine" of Radical Formation
To control the rate, you must control the Redox Cycle . CYHP is rarely used for purely thermal initiation (unlike Benzoyl Peroxide); it is almost exclusively paired with Cobalt carboxylates (Octoate or Naphthenate) to generate radicals at ambient temperatures.
The Cobalt-Peroxide Redox Cycle
The rate of radical formation (
Figure 1: The Haber-Weiss type redox cycle. Step 2 (Reduction of Co(III) back to Co(II)) is often the rate-determining step. Accumulation of Co(III) (green color turning to muddy brown/green) indicates "catalyst poisoning" or stalling.
Control Modules: Tuning the Rate
Use the following three modules to adjust your reaction kinetics.
Module A: Acceleration (The Gas Pedal)
Goal: Increase radical flux (
| Parameter | Action | Mechanistic Impact | Limit/Warning |
| [Co] Concentration | Increase Cobalt loading | Increases the density of catalytic sites. | Diminishing Returns: Above ~0.5% metal on resin, Co(II) aggregates and self-quenches radicals. |
| Secondary Promoter | Add Dimethylaniline (DMA) | DMA acts as a reducing agent, accelerating the Co(III) | Exotherm Risk: Can cause flash curing. Causes severe yellowing. |
| Temperature | Increase | Arrhenius acceleration of the redox electron transfer. | SADT Proximity: Do not exceed 50°C during mixing. |
Module B: Retardation (The Brakes)
Goal: Extend "Gel Time" (working life) without killing the final cure properties.
1. The "True" Retarder: 2,4-Pentanedione (Acetylacetone) This is the industry standard for Cobalt systems.
-
Mechanism: It acts as a chelating agent. It forms a stable complex with Cobalt, effectively "hiding" the metal ion from the peroxide.
-
Kinetics: The chelate is thermodynamically stable but kinetically labile. As the reaction generates heat, the chelate breaks, releasing active Cobalt. This creates a "delayed action" effect—long pot life, followed by a snap cure.
-
Protocol: Add 0.05% - 0.2% w/w to the resin before adding Cobalt.
2. The Radical Scavenger: BHT (Butylated Hydroxytoluene)
-
Mechanism: BHT donates a hydrogen atom to the active radical (
), converting it into a stable phenoxy radical. -
Effect: It creates an "induction period" where zero polymerization happens until the BHT is consumed.
-
Warning: Overdosing causes "under-cure" (tacky surface) because the radical flux never recovers sufficiently to overcome oxygen inhibition.
Module C: Environmental Factors (The Road Conditions)
-
Water Content: CYHP pastes often contain water. Water hydrolyzes Cobalt soaps, deactivating them. High humidity = Slower Cure.
-
Solvent Choice:
-
Phthalates (DIBP/DMP): Neutral/Standard.
-
Alcohols (TXIB/Glycols): Can act as weak chain transfer agents, modifying molecular weight but not necessarily rate.
-
Troubleshooting Guide (FAQ)
Scenario 1: "The reaction starts, turns green, but never hardens (Stalling)."
Diagnosis: Cobalt Lock-up (Co(III) accumulation). The peroxide has oxidized all the Co(II) to Co(III), but the Co(III) isn't reducing back to active Co(II) fast enough.
-
Fix: Add a "reducing promoter" like DMA (0.05%) or switch to a Co/Potassium mixed promoter system.
-
Check: Is your resin/solvent too acidic? High acidity stabilizes the inactive Co(III) species.
Scenario 2: "Gel time is drifting (changing) day-to-day."
Diagnosis: Equilibrium Shift or Promoter Deactivation. CYHP is a mixture of monomeric, dimeric, and trimeric peroxides. In solution, these equilibrate over time.
-
Fix: Do not pre-mix CYHP into the resin days in advance.
-
Fix: Check the water content of your solvent. Water slowly hydrolyzes the Cobalt promoter, reducing its effective concentration.
Scenario 3: "Runaway Exotherm (Smoke/Cracking)."
Diagnosis: Radical flux
-
Immediate Action: Cool the vessel (do not freeze).
-
Future Prevention: Do not just lower the Cobalt (this might cause under-cure). Instead, add 2,4-Pentanedione to extend the induction time, allowing heat to dissipate before the peak exotherm hits.
Decision Tree: Optimization Workflow
Figure 2: Logic flow for stabilizing CYHP kinetics. Note that adding inhibitors is often safer than reducing promoter levels, as it maintains the final cure density.
References
-
Mechanism of Cobalt-Catalyzed Decomposition
- Title: Decomposition of Peroxide Products
- Source: Russian Journal of Applied Chemistry (via ResearchG
-
URL:
-
Safety & SADT Data
- Title: Organic Peroxides: Storage Temper
- Source: Arkema Inc.
-
URL:
-
Retarder Mechanisms (2,4-Pentanedione)
-
General Handling & Solvents
-
Title: Peroxide Forming Solvents & Safety.
- Source: MilliporeSigma Safety Notes.
-
URL:
-
Sources
Technical Support Center: Safe Handling of Cyclohexanone Peroxide (CHP) Spills
🚨 PART 1: EMERGENCY TRIAGE (Read Immediately)
If you have just spilled Cyclohexanone Peroxide (CHP), pause and assess immediately. Do not rush. This compound is an Organic Peroxide (Type C/D) . It is thermally unstable, shock-sensitive, and a severe eye corrosive.
The "Red Phone" Protocol
| Condition | Immediate Action |
| Spill Volume > 100 mL | EVACUATE. Do not attempt cleanup. Pull fire alarm. Contact EHS/HazMat. |
| Crystals Visible | EVACUATE. Dry CHP crystals are explosive. Do not touch or step near them. |
| Skin/Eye Contact | FLUSH IMMEDIATELY. Rinse eyes for 15+ mins.[1][2][3][4][5] Remove contaminated clothing.[1][3][4][6][7][8] |
| Fire | EVACUATE. Do not fight advanced peroxide fires manually. |
PART 2: TECHNICAL DEEP DIVE & TROUBLESHOOTING (FAQs)
As scientists, we must understand the why behind the safety protocols. CHP is typically supplied as a solution (e.g., 50% in dimethyl phthalate) to "phlegmatize" or stabilize it. The solvent absorbs the energy of decomposition. Danger arises when the solvent evaporates (concentration) or when the peroxide contacts incompatible materials. [9]
Q1: "I spilled about 20mL on the bench. Can I just wipe it up with paper towels?"
ANSWER: ABSOLUTELY NOT.
-
The Science: Paper towels are cellulose (organic fuel). CHP is a strong oxidizer.[8] Wiping creates an intimate mix of fuel and oxidizer. As the liquid dries or if friction is applied, this mixture can spontaneously ignite or deflagrate.
-
Correct Action: Use inert absorbents only (Vermiculite, damp sand, or specific commercial spill pads rated for oxidizers).
Q2: "Can I use acetone or ethanol to clean the residue?"
ANSWER: NO.
-
The Science: Ketones (like acetone) can react with peroxides (or hydrogen peroxide impurities) to form cyclic organic peroxides (like TATP or DADP), which are high explosives. Furthermore, acetone is a flammable fuel source.[10] Adding a volatile fuel to an oxidizer spill increases the fire risk significantly.
-
Correct Action: Use water with a surfactant (soap) for final decontamination.
Q3: "I see white crystals forming around the cap of the bottle. Should I try to dissolve them?"
ANSWER: STOP. DO NOT TOUCH THE BOTTLE.
-
The Science: Visible crystals indicate the phlegmatizer (stabilizer) has evaporated, or the peroxide has segregated. These crystals are likely pure, solid cyclohexanone peroxide, which is extremely shock- and friction-sensitive. Unscrewing the cap could generate enough friction to detonate the container.
-
Correct Action: Secure the room. Contact your bomb squad or specialized hazardous waste disposal team immediately.
PART 3: VISUALIZATION OF LOGIC
Diagram 1: Spill Response Decision Matrix
This decision tree outlines the critical logic flow for assessing a CHP spill.
Caption: Decision matrix for triaging Cyclohexanone Peroxide spills based on volume and physical state.
Diagram 2: Chemical Incompatibility Logic
Understanding why common lab cleanup methods fail with peroxides.
Caption: Mechanistic view of CHP interaction with common lab materials vs. correct absorbents.
PART 4: STEP-BY-STEP CLEANUP PROTOCOL (SOP)
Scope: Small spills (<100 mL) inside a fume hood or well-ventilated bench. Prerequisites: Two people (Buddy System).
Personal Protective Equipment (PPE)[10][12]
-
Eyes: Chemical splash goggles AND a face shield. Reason: CHP is severely corrosive to the cornea; blindness can occur rapidly [1].
-
Hands: Butyl rubber or Neoprene gloves. Note: Thin nitrile gloves may offer limited splash protection but should be changed immediately upon contact.
-
Body: Chemical-resistant apron over a cotton lab coat (buttoned).
Containment & Absorption[4][5][7][8][11][13][14][15]
-
Ventilate: Open fume hoods to max; open windows if safe.
-
Dampen: If the spill is pure liquid, lightly mist the absorbent (Vermiculite or Sand) with water before applying it to the spill. This reduces heat generation.
-
Apply: Pour the inert absorbent around the perimeter of the spill first (diking), then cover the center.
-
Ratio: Use at least a 1:3 ratio (Spill : Absorbent) to ensure the peroxide is diluted below 20% concentration in the matrix [2].
-
Collection
-
Tools: Use plastic scoops or dustpans. Reason: Metal tools can generate sparks or catalyze decomposition via heavy metal contamination (Iron/Copper).
-
Scoop: Gently scoop the wet slurry. Do not scrape hard against the floor/bench (friction risk).
-
Container: Place waste into a polyethylene (plastic) container.
-
Critical:DO NOT TIGHTEN THE CAP. Leave the cap loose to allow evolved oxygen/gas to escape. Pressure buildup can cause the container to burst [3].
-
Decontamination[4][6]
-
Wash: Scrub the spill area with a dilute surfactant solution (soapy water).
-
Dispose: Collect all rinse water and absorbent materials as Hazardous Chemical Waste. Label as: "Organic Peroxide Waste - Contact EHS."
PART 5: REFERENCES
-
American Chemistry Council. (2023). Liquid Organic Peroxide Spill Clean Up. Retrieved October 26, 2023, from [Link]
-
Yale Environmental Health & Safety. (2021). Standard Operating Procedure: Organic Peroxides. Retrieved October 26, 2023, from [Link]
-
Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS): Cyclohexanone Peroxide.[12] Retrieved October 26, 2023, from [Link]
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. kawamia.com [kawamia.com]
- 3. carlroth.com [carlroth.com]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. nj.gov [nj.gov]
- 6. columbuschemical.com [columbuschemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 9. CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. carlroth.com [carlroth.com]
- 12. Details [hcis.safeworkaustralia.gov.au]
Techniques for improving the shelf life of cyclohexanone peroxide formulations.
Technical Support Center: Cyclohexanone Peroxide (CYHP) Formulation Stability
Status: Active Ticket ID: CYHP-STAB-GUIDE-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Advanced Stabilization and Shelf-Life Extension for CYHP Reagents
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are utilizing Cyclohexanone Peroxide (CYHP) in drug discovery—specifically for Baeyer-Villiger oxidations or sulfide-to-sulfoxide transformations—you are likely battling its inherent thermodynamic instability.
CYHP is not a single molecule but a mixture of hydroperoxides (monomeric, dimeric, and trimeric). Its shelf life is dictated by a "metastable equilibrium." Unlike standard reagents, CYHP does not just degrade; it accelerates its own decomposition (autocatalysis). This guide moves beyond basic refrigeration advice to the chemical engineering controls required to maintain titer and safety.[1]
Module 1: Mechanisms of Instability
To improve shelf life, you must first understand the enemy: Radical-Induced Chain Decomposition .
CYHP decomposition is rarely linear. It follows a self-accelerating model driven by three vectors:
-
Thermal Homolysis: Spontaneous cleavage of the O-O bond.
-
Redox Catalysis: Trace transition metals (Fe, Cu, Co) acting as catalysts, lowering the activation energy for radical formation.
-
Acid Hydrolysis: Presence of water or acids shifts the equilibrium back to cyclohexanone and hydrogen peroxide, altering reactivity.
Visualizing the Threat: The Decomposition Cascade
The following diagram illustrates how a minor thermal event or impurity triggers a runaway reaction.
Figure 1: The autocatalytic decomposition cycle of Cyclohexanone Peroxide. Note the feedback loop between the Chain Reaction and Radical formation.
Module 2: Stabilization Techniques (Formulation & Storage)
Improving shelf life requires a multi-layered defense strategy. We categorize these into Chemical Stabilization (Formulation) and Physical Stabilization (Storage).
Chemical Stabilization Strategies
If you are preparing custom formulations for synthesis, the choice of phlegmatizer (diluent) is critical.
| Component Type | Recommended Agent | Mechanism of Action | Technical Note |
| Phlegmatizer (Primary) | Dimethyl Phthalate (DMP) or TXIB | Acts as a heat sink; separates peroxide molecules to prevent chain propagation. | DMP is standard but faces regulatory scrutiny. TXIB (Trimethyl pentanyl diisobutyrate) is a hydrophobic, non-phthalate alternative. |
| Chelating Agent | DTPA or EDTA (0.05 - 0.1%) | Sequestration of transition metal ions (Fe, Cu) that catalyze radical formation. | Essential if using glass reactors or metal spatulas. Must be compatible with the solvent system. |
| Acid Scavenger | Epoxidized Soybean Oil | Neutralizes trace acids generated during slow decomposition. | Prevents acid-catalyzed hydrolysis which degrades the trimeric peroxide forms. |
| Hydrophobicity | Low Water Content (<1%) | Prevents hydrolysis equilibrium shift. | Water induces phase separation and reversion to H2O2 + Cyclohexanone. |
Physical Storage Protocols
-
Temperature Control: Store at < 25°C (Recommended: 10°C - 20°C).
-
Warning: Do not freeze (< 0°C). Freezing can cause phase separation or crystallization of pure peroxide, which is shock-sensitive [1].
-
-
Container Material: Use High-Density Polyethylene (HDPE) or Teflon (PTFE).
-
Avoid: Glass (pressure buildup hazard) and Steel (catalytic decomposition).
-
-
SADT Awareness: The Self-Accelerating Decomposition Temperature for typical CYHP pastes is ~50°C-60°C [1]. If the material reaches 45°C, it must be discarded/neutralized immediately.
Module 3: Troubleshooting & FAQ
Q1: My CYHP formulation has turned yellow. Is it still usable for synthesis?
-
Diagnosis: Discoloration indicates the formation of conjugated by-products or contamination with iron.
-
Action: Discard immediately. The presence of color suggests active decomposition pathways are already open. Using this in drug synthesis will introduce impurities that are difficult to remove downstream.
Q2: I see white crystals forming at the bottom of the container.
-
Critical Warning: STOP. Do not unscrew the cap.
-
Cause: Solvent evaporation or temperature cycling has caused the peroxide to crystallize out of solution. Pure CYHP crystals are highly explosive and shock-sensitive [2].
-
Resolution: Contact your safety officer. The container should be chemically neutralized (often with 10% NaOH) by a hazardous waste specialist before moving.
Q3: The Active Oxygen (AO) content dropped by 10% in one month.
-
Cause: Likely a "Temperature Excursion."[2][3] Even a few hours at >30°C (e.g., during shipping or on a loading dock) can initiate a slow decomposition that continues even after the sample is returned to the fridge.
-
Prevention: Use temperature data loggers (e.g., TempTale) for all shipments.
Module 4: Validation Protocol (Iodometric Titration)
To verify shelf life, you cannot rely on visual inspection. You must quantify the Active Oxygen (AO) content.[4][5]
Methodology: Iodometric Titration (Ref: ASTM E298 / Nouryon Methods) [3].
-
Principle: Peroxides oxidize iodide (
) to iodine ( ) in an acidic medium. The released iodine is titrated with sodium thiosulfate.[4][6]
Reagents:
-
Glacial Acetic Acid.
-
Isopropanol (IPA).
-
Saturated Potassium Iodide (KI) solution (Freshly prepared).
-
0.1N Sodium Thiosulfate (
) standard solution.
Step-by-Step Workflow:
-
Blank Preparation: Add 20 mL Glacial Acetic Acid and 20 mL IPA to a 250 mL Erlenmeyer flask.
-
Sample Prep: Weigh exactly 0.2g - 0.3g of CYHP formulation into a separate flask. Dissolve in 20 mL IPA + 20 mL Acetic Acid.
-
Reaction: Add 2 mL of Saturated KI solution to both flasks.
-
Incubation: Cover with a watch glass. Allow to stand in the dark for 15 minutes (Light induces photo-oxidation of iodide).
-
Titration: Titrate with 0.1N Sodium Thiosulfate until the yellow iodine color fades to colorless.
-
Note: Starch indicator can be added near the endpoint for precision (Blue -> Colorless).
-
Calculation:
[5]- = Volume of Thiosulfate (mL)
- = Normality of Thiosulfate
Acceptance Criteria:
-
Standard CYHP formulations (e.g., Cyclonox LE-50) typically target ~9.0 - 9.4% AO [4].
-
If AO < 8.0%, stability is compromised; reaction stoichiometry will be affected.
Module 5: Decision Logic for Handling
Use this logic flow to determine if your current stock is safe for experimentation.
Figure 2: Safety and Quality Decision Tree for CYHP Inventory.
References
-
ASTM International. (2020). ASTM E298-17: Standard Test Methods for Assay of Organic Peroxides. Retrieved from [Link]
Sources
Technical Support Center: Mitigating Bubble Formation in Resins Cured with Cyclohexanone Peroxide
This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering issues with bubble formation during the curing of resins initiated by cyclohexanone peroxide. Our goal is to provide a foundational understanding of the causative factors and to offer systematic, field-proven troubleshooting strategies to achieve clear, void-free cured materials critical for experimental success and product integrity.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered. For more detailed explanations and protocols, please refer to the In-Depth Troubleshooting Guides.
Q1: What are the primary sources of bubbles in my cured resin?
A: Bubbles primarily originate from three sources:
-
Mechanical Entrapment: Air introduced during the mixing of the resin and peroxide catalyst.[1][2] Vigorous or improper mixing techniques are a common cause.[1]
-
Environmental Factors: Cold temperatures increase the resin's viscosity, making it difficult for trapped air to escape.[1][3][4] High humidity can also introduce moisture that may lead to bubble formation.[1][5][6]
-
Chemical Reactions & Outgassing: The exothermic (heat-releasing) curing reaction can cause trapped air to expand.[3] Additionally, volatile components within the resin or moisture absorbed from the environment can vaporize during the cure, creating gas bubbles.[7] Porous materials embedded within the resin can also release trapped air.[1]
Q2: I mixed the resin very carefully but still see bubbles. Why?
A: Even with careful mixing, microscopic bubbles can be introduced or may already be present as dissolved gases in the resin components.[8] If the resin's viscosity is high (often due to low ambient temperature), these bubbles will not have sufficient mobility to rise to the surface and escape before the resin begins to gel.[3] Warming the resin components before mixing can significantly lower the viscosity and facilitate bubble release.[3][5][9]
Q3: Can the amount of cyclohexanone peroxide catalyst affect bubble formation?
A: Yes, absolutely. Using too much catalyst can drastically accelerate the curing reaction.[10][11] This leads to a rapid increase in temperature (a strong exotherm) and a shortened gel time.[10] The combination means that any trapped air expands quickly while the resin thickens too fast for the bubbles to escape, locking them in place.[5] It is crucial to adhere to the manufacturer's recommended catalyst ratios.[10][12][13]
Q4: Is there a quick way to remove bubbles right after I pour the resin?
A: For surface bubbles, a quick pass with a heat gun or torch is an effective technique.[1][3][9] The heat lowers the surface tension of the resin, allowing the bubbles to pop. However, be cautious not to overheat the resin, which can cause surface defects or accelerate curing unevenly.[1][5] For smaller, stubborn bubbles, a toothpick or needle can be used to manually pop them.[9]
Q5: My lab is often humid. How does this impact my results?
A: High humidity is a significant concern. Polyester resins can absorb moisture from the air.[7] This moisture can interfere with the curing chemistry and vaporize during the exothermic reaction, creating bubbles. This can also lead to surface defects like "amine blush," resulting in a cloudy or tacky finish.[6][14] It is recommended to work in an environment with controlled humidity, ideally below 60%.[6][15]
In-Depth Troubleshooting Guides
Section 1: The Science Behind Bubble Formation
Understanding the root causes of bubble formation is the first step toward effective prevention. Bubbles are pockets of gas trapped within the solid polymer matrix. The formation is governed by a combination of physical and chemical factors.
-
Henry's Law and Dissolved Gases: Resins, like all liquids, contain dissolved gases from the atmosphere. During the curing process, changes in temperature and pressure can reduce the solubility of these gases, causing them to nucleate and form bubbles.[8]
-
Viscosity and Bubble Mobility: The ease with which a bubble can rise to the surface and escape is inversely related to the viscosity of the resin. Lower viscosity allows for greater bubble mobility. Factors that increase viscosity, such as low temperatures or the addition of certain fillers, will increase the likelihood of bubble entrapment.[3]
-
Exothermic Reaction Dynamics: The polymerization initiated by cyclohexanone peroxide is an exothermic process, releasing heat.[3] This heat increases the temperature of the resin, which can cause any trapped air to expand (according to the Ideal Gas Law) and any volatile, low-boiling-point components (like moisture or solvents) to vaporize, forming new bubbles.[7] A reaction that proceeds too quickly will trap these expanding bubbles as the resin rapidly gels and solidifies.[5]
Section 2: Pre-Curing Protocol & Material Preparation
Success is often determined before the catalyst is ever added. Proper preparation of your materials and environment is critical.
Q: How should I prepare my resin and workspace to minimize bubbles?
A: Meticulous preparation is key. Follow this checklist:
-
Control Your Environment: Ensure your workspace is clean, dry, and climate-controlled. The ideal temperature range for most resin systems is 21-24°C (70-75°F).[4][6][15] Use a dehumidifier if ambient humidity is above 60%.[6]
-
Warm Your Resin: If the resin has been stored in a cool environment, bring it to the recommended room temperature. You can place the sealed resin container (Part A) in a warm water bath (30-40°C) for 10-15 minutes before use.[5][9] This significantly lowers its viscosity, making it easier to mix and allowing bubbles to escape more freely.[9]
-
Seal Porous Substrates: If you are casting resin onto or embedding porous materials like wood or certain ceramics, these materials must be sealed first.[1] Apply a thin seal coat of resin and allow it to cure. This prevents air trapped within the pores of the material from escaping into the main resin pour.[1][5]
Section 3: Optimizing the Curing Process
This phase, from mixing to pouring, is where most bubble-inducing errors occur.
Q: What is the correct technique for mixing resin and cyclohexanone peroxide?
A: The goal is to be thorough yet gentle.
-
Measure Accurately: Use precise measurement tools to ensure the correct resin-to-catalyst ratio as specified by the manufacturer.[16] Incorrect ratios are a primary cause of curing defects, including bubbles.[1]
-
Choose the Right Mixing Container and Tool: Use a flat-bottomed, straight-sided container and a flat-ended mixing stick or paddle.[10] This allows you to effectively scrape the sides and bottom.
-
Mix Slowly and Deliberately: Mix slowly and methodically for the recommended amount of time (typically 2-3 minutes).[1][3][16] Avoid a "whipping" or "beating" motion, as this will introduce excessive air.[5] Scrape the sides and bottom of the container frequently to ensure all material is thoroughly incorporated.[11]
-
Let it Rest (Induction Time): After mixing, let the resin sit for 5-10 minutes.[5] This allows many of the bubbles created during mixing to naturally rise to the surface and pop before you pour.[5][17]
A: Pouring technique matters. Pour slowly and as close to the surface of the mold or substrate as possible.[3] Pouring from a great height will cause the resin to fold over on itself, trapping air.[1]
Section 4: Advanced Mitigation: Vacuum Degassing
For applications where a completely void-free result is non-negotiable, such as in high-performance composites or optical applications, vacuum degassing is the most effective method.
Q: What is vacuum degassing and when should I use it?
A: Vacuum degassing is a process that uses a vacuum chamber to remove dissolved gases and trapped air from the liquid resin before it is poured.[7] By placing the mixed resin in a chamber and reducing the pressure, the air bubbles expand dramatically, rise to the surface, and are evacuated.[18]
This method is highly recommended for:
-
Applications with critical optical clarity requirements.
-
When embedding components that may outgas.
-
Preparation: Select a mixing container that is 3 to 5 times the volume of your mixed resin to accommodate the foaming that will occur under vacuum.[19]
-
Mixing: Prepare your resin and catalyst mixture according to the manufacturer's instructions.
-
Chamber Placement: Place the container of mixed resin inside the vacuum chamber.
-
Apply Vacuum: Seal the chamber and turn on the vacuum pump. The resin will begin to foam and rise as the air bubbles expand.[20]
-
Control the Rise: If the resin threatens to overflow the container, slowly open the vent valve to partially break the vacuum, which will cause the foam to collapse.[19] Close the valve and continue to apply vacuum.
-
Degassing Completion: Continue the vacuum until the vigorous bubbling subsides and the resin level drops back down. This typically takes 5 to 15 minutes, but is highly dependent on the resin's volume and viscosity.[7][20]
-
Release Vacuum: Turn off the pump and slowly vent the chamber to return it to atmospheric pressure before opening the lid. Your resin is now ready to be poured.
Caution: Do not exceed a vacuum of 27"Hg for polyester resins, as this may cause the styrene solvent to boil out of the solution.[18] Always be aware of your resin's pot life; do not spend so long degassing that the resin begins to cure in the pot.[19]
Visual Guides & Data
Troubleshooting Flowchart
This diagram outlines a systematic approach to diagnosing and solving bubble-related issues.
Caption: A decision tree for troubleshooting bubble formation.
Quantitative Data Summary
The following table provides general guidelines for catalyst concentration and its effect on working time (pot life). Always consult the manufacturer's technical datasheet for your specific resin system.
| Ambient Temperature | Cyclohexanone Peroxide Concentration (by weight) | Approximate Pot Life | Risk of Bubble Entrapment |
| 18-20°C (65-68°F) | 2.0% - 2.5% | 25-35 minutes | Moderate (due to higher viscosity) |
| 21-24°C (70-75°F) | 1.5% - 2.0% | 20-30 minutes | Low (Optimal Range) |
| 25-28°C (77-82°F) | 1.0% - 1.5% | 10-20 minutes | High (due to rapid gel time) |
Data compiled from industry best practices and general product information.[10][13]
References
-
Just Resin. (2024, April 14). Why Is My Resin So Bubbly. Available from: [Link]
-
Magnifico Resins. (2026, January 12). Troubleshooting Resin Mistakes (Yellowing, Bubbles, Stickiness). Available from: [Link]
-
Artline Epoxy Resin. (2025, January 16). Why Are There Bubbles in Resin and How to Get Rid of Them?. Available from: [Link]
-
Matrix Composites. (n.d.). Guide: Mixing Matrix Premium Resin, Matrix Topcoat and Catalyst. Available from: [Link]
-
Mouldd. (2024, April 26). How to prevent holes/bubbles of the surface of resin. Available from: [Link]
-
Lab X Creations. (2025, June 1). An Essential Guide to Working with Polyester Resin and MEKP Catalyst. Available from: [Link]
-
Mycast Epoxy Resin. (2025, September 22). Resin Bubbles – Why They Happen & How to Prevent Them. Available from: [Link]
-
Explore Composites! (2022, January 9). Mixing Resin. Available from: [Link]
-
CKN Knowledge in Practice Centre. (2023, August 1). Resin degassing - P166. Available from: [Link]
-
Polyestershoppen.com. (n.d.). Degassing Casting Resin with Vacuum | Tips & Guide. Available from: [Link]
-
Edwards Vacuum. (n.d.). Degassing Technical. Available from: [Link]
-
Fibreglass Supplies. (n.d.). Catalyst Ratios...........How much to Use. Available from: [Link]
-
UPCommons. (n.d.). State of the art of degasification techniques, in the shaping processes of composite materials prepared by Resin infusion. Available from: [Link]
-
RESIN PRO. (n.d.). How to mix resin and catalyst percentages. Available from: [Link]
-
The International Association of Penturners. (2009, December 9). Vacuum explain please. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of cyclohexanone by decomposition of cyclohexyl hydrogen peroxide. Available from: [Link]
-
Magnifico Resins. (2025, April 7). Cracked, Cloudy, or Cured? How Temperature Affects Resin Curing Outcomes. Available from: [Link]
-
Art 'N Glow. (2023, December 28). Why Are There Air Bubbles In My Resin Project?. Available from: [Link]
-
Magnifico Resins. (n.d.). Temperature & Humidity in Resin Projects: How to Get Perfect Results. Available from: [Link]
-
Astro Chemical. (2023, October 3). How Temperature & Humidity Impact Cure. Available from: [Link]
-
Research Square. (2022, October 21). Method for decomposing cyclohexanone and cyclohexanol. Available from: [Link]
- Google Patents. (n.d.). EP0092867A1 - Process for preparing cyclohexanol and cyclohexanone.
- Google Patents. (n.d.). CN110526798B - A kind of decomposition method of cyclohexyl hydrogen peroxide.
-
University of California, Riverside Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Available from: [Link]
-
Just Resin. (2022, February 9). Understanding the Effect of Humidity on Epoxy. Available from: [Link]
-
Sheri Vegas Artist. (2021, August 8). How to STOP GETTING Bubbles in RESIN 6 simple Tips & Tricks [Video]. YouTube. Available from: [Link]
-
Scribd. (n.d.). Humidity and Temperature Effects on Epoxy | PDF. Available from: [Link]
Sources
- 1. artline-resin.eu [artline-resin.eu]
- 2. resiners.com [resiners.com]
- 3. justresin.com.au [justresin.com.au]
- 4. tulsiresin.com [tulsiresin.com]
- 5. themouldstory.com [themouldstory.com]
- 6. magnificoresins.com [magnificoresins.com]
- 7. Resin degassing - P166 - CKN Knowledge in Practice Centre [compositeskn.org]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. mouldd.co.uk [mouldd.co.uk]
- 10. Guide: Mixing Matrix Premium Resin, Matrix Topcoat and Catalyst: Matrix Fibreglass Roofing Materials [matrix-roofing.co.uk]
- 11. labxcreations.com [labxcreations.com]
- 12. magnificoresins.com [magnificoresins.com]
- 13. Catalyst Ratios...........How much to Use [fslplymouth.co.uk]
- 14. justresin.com.au [justresin.com.au]
- 15. astrochemical.com [astrochemical.com]
- 16. resin-pro.co.uk [resin-pro.co.uk]
- 17. youtube.com [youtube.com]
- 18. Vacuum explain please | The International Association of Penturners [penturners.org]
- 19. Degassing Technical - Vacuum-Degassing [vacuum-degassing.com]
- 20. Degassing Casting Resin with Vacuum | Tips & Guide - Polyestershoppen.com [polyestershoppen.com]
Optimizing the concentration of cobalt accelerator for cyclohexanone peroxide systems.
Technical Support Center: Advanced Curing Systems Subject: Optimization of Cobalt Accelerator Dosage in Cyclohexanone Peroxide (CYHP) Systems Ticket ID: #CYHP-CO-OPT-001 Responder: Senior Application Scientist, Polymer Chemistry Division
Executive Summary
You are likely using Cyclohexanone Peroxide (CYHP) because you require a curing profile distinct from standard MEKP—often for applications requiring lower moisture sensitivity or specific "through-cure" characteristics in vinyl ester or unsaturated polyester resins.
The Cobalt-CYHP relationship is not linear.[1] It follows an asymptotic decay curve where adding more accelerator eventually yields diminishing returns and introduces deleterious side effects (discoloration, brittleness, and thermal shock). This guide provides the mechanistic grounding and actionable protocols to locate the Critical Cobalt Concentration (CCC) for your specific resin matrix.
Module 1: The Kinetic Mechanism (The "Why")
To troubleshoot, you must visualize the "engine" driving your cure. Cobalt does not merely "start" the reaction; it cycles between oxidation states to continuously decompose the peroxide.
The Redox Cycle:
-
Initiation: Co(II) reduces the CYHP, generating a radical and oxidizing to Co(III).
-
Regeneration: Co(III) reacts with hydroperoxides to regenerate Co(II).
-
The Bottleneck: If Co(III) accumulates (turns green) without regenerating to Co(II) (pink/purple), the reaction stalls ("Green Death").
Figure 1: The Haber-Weiss style redox cycle. Co(II) is the active driver. An excess of Co(III) indicates a stalled system.
Module 2: Troubleshooting & FAQs
These responses address specific failure modes observed in high-performance composite manufacturing.
Q1: My resin cures, but the final part has a permanent green tint. Is this normal?
Diagnosis: Cobalt Overdose (The "Green Death"). Technical Explanation: A properly accelerated system should transition from pink (Co+2) to green (Co+3) during the exotherm and return to a pinkish/neutral tone upon cooling. If the part remains green, the Co(III) species was unable to reduce back to Co(II). This "lock-up" occurs when the accelerator concentration exceeds the peroxide's capacity to regenerate it, or when the resin enters the glassy state too quickly, trapping the metal in its oxidized state [1]. Action: Reduce Cobalt concentration by 15-20%. Ensure your Co:Peroxide ratio is roughly 1:10 to 1:20 by weight (depending on metal content).
Q2: We are experiencing "Gel Time Drift." The resin gelled in 15 minutes last month, but now takes 45 minutes.
Diagnosis: Accelerator Deactivation or Inhibitor Consumption. Technical Explanation: Cobalt salts in pre-accelerated resins can form complexes with dicarboxylic acids in the polyester backbone over time, rendering them catalytically inactive. Alternatively, if you are adding Co manually, high humidity can hydrolyze the cobalt soap. Action:
-
Immediate Fix: Add a "booster" dose (typically 10-20% of original loading) of fresh Cobalt.
-
Long-term: Switch to a low-drift Cobalt polymer (often complexed with 2,2'-bipyridyl or similar ligands) or store resin at lower temperatures (<20°C) [2].
Q3: I see "pinholes" and micro-cracks in the cured part.
Diagnosis: Thermal Shock (Excessive Exotherm). Technical Explanation: You have exceeded the Critical Cobalt Concentration . Beyond a certain point, extra Cobalt does not significantly reduce gel time but drastically increases the Peak Exotherm Temperature (PET). This rapid heat generation boils the styrene monomer or entraps air bubbles before they can migrate out. Action: Consult the "Diminishing Returns" table below. You are likely operating in the "High Risk" zone.
Module 3: Optimization Data & Protocol
Do not rely on "standard" dosages (e.g., "just add 1%"). You must determine the specific reactivity curve for your resin/CYHP pair.
Table 1: The Law of Diminishing Returns (Hypothetical Data)
Note: Data assumes a standard Orthophthalic Polyester Resin at 25°C with 1.5% CYHP.
| Cobalt Solution (6% Metal) | Metal on Resin % | Gel Time (min) | Peak Exotherm (°C) | Efficiency Status |
| 0.05 phr | 0.003% | > 120 | 60°C | Undercure |
| 0.10 phr | 0.006% | 45 | 110°C | Linear (Good) |
| 0.20 phr | 0.012% | 20 | 145°C | Optimal |
| 0.30 phr | 0.018% | 16 | 165°C | Diminishing |
| 0.50 phr | 0.030% | 14 | 190°C | High Risk (Boiling) |
Protocol: Determination of Critical Cobalt Concentration (CCC)
Objective: Find the minimum Cobalt concentration that achieves the target gel time without spiking the exotherm.
Safety Warning: NEVER mix Cobalt accelerator directly with Peroxide.[2][3] Explosive decomposition will occur. Always mix Cobalt into the resin first, then add Peroxide.
Workflow Diagram:
Figure 2: Iterative titration workflow to balance gel time against thermal safety.
Step-by-Step Procedure:
-
Preparation: Prepare 5 cups of 100g resin.
-
Dosing: Add Cobalt Octoate (6% solution) in increments: 0.1, 0.2, 0.3, 0.4, 0.5 phr. Mix thoroughly.
-
Initiation: Add constant CYHP (e.g., 1.5%) to all samples simultaneously (or sequentially with strict timing).
-
Logging: Record the time to gel (snap point) and use a thermocouple to record peak temperature.
-
Analysis: Plot Gel Time vs. Cobalt %. Look for the "elbow" of the curve where adding more Cobalt reduces gel time by less than 2 minutes. Stop there. That is your CCC.
References
-
Patcham FZC. (n.d.).[2] Composites Additives and Accelerators: Gel-time Drift and Solutions. Retrieved from [Link]
-
Pergan GmbH. (n.d.). Curing of Unsaturated Polyester Resins: Cold Curing Systems. Retrieved from [Link]
-
United Initiators. (n.d.). Product Guide: Accelerators for Unsaturated Polyester Resins. Retrieved from [Link]
Sources
Methods to quench a runaway polymerization reaction initiated by cyclohexanone peroxide.
This is a technical support guide designed for high-stakes research environments. It prioritizes safety, mechanistic understanding, and actionable protocols.
Topic: Emergency Quenching of Cyclohexanone Peroxide (CYHP) Initiated Runaways
Status: ACTIVE MONITORING | Severity Level: CRITICAL Audience: Chemical Engineers, Polymer Scientists, HSE Officers
PART 1: EMERGENCY RESPONSE (The "Red Button")
⚠️ CRITICAL WARNING: If you are currently experiencing an uncontrolled exotherm (rapid temperature rise >10°C/min) or pressure buildup, DO NOT READ THIS GUIDE. ACTIVATE EMERGENCY VENTING, DUMP THE BATCH (IF SAFE), AND EVACUATE IMMEDIATELY.
Protocol Alpha: The "Shortstop" Injection
If the reaction is deviating but containment is still structurally sound, execute the Shortstop Protocol . This method floods the system with a radical scavenger to terminate propagation immediately.
The "Killer" Solution (Standard Preparation):
-
Active Agent: 4-tert-butylcatechol (TBC) or Diethylhydroxylamine (DEHA).
-
Concentration: 10–20% solution in a compatible solvent (e.g., Styrene, Toluene, or Phthalate plasticizer). Do not use water unless the resin system is water-soluble.
-
Volume Required: Sufficient to achieve 500–1000 ppm of inhibitor in the total reactor volume.
Step-by-Step Quenching:
-
Cut Heat & Agitation: Immediately shut off heating jackets. KEEP AGITATION ON at maximum safe speed.
-
Why? You must disperse the inhibitor instantly. Without mixing, the "hot spot" will continue to accelerate, potentially leading to a localized thermal explosion.
-
-
Full Cooling: Switch jacket to full cooling (chilled water/brine).
-
Inject Shortstop: Pump the inhibitor solution directly into the reactor vortex.
-
Note: If using TBC, ensure the system is not under inert gas blanket (oxygen is required for TBC activation). If the system is nitrogen-purged, use Phenothiazine (PTZ) or DEHA as they function anaerobically.
-
-
Dilution (The Thermal Sink): If temperature continues to rise, add a massive volume of cold, compatible solvent (diluent) to increase thermal mass and reduce radical concentration.
PART 2: TECHNICAL DEEP DIVE (Mechanistic Insight)
The Enemy: Auto-Acceleration (Trommsdorff Effect)
Cyclohexanone Peroxide (CYHP) is a ketone peroxide.[1] Unlike simple alkyl peroxides, it is often a mixture of hydroperoxides and cyclic peroxides. Its decomposition is not just thermal; it is catalytic.
The Runaway Cycle:
-
Initiation: CYHP decomposes (thermally or via Cobalt accelerator)
Radicals ( ). -
Propagation:
attacks monomer Polymer chain grows Heat released ( for styrene). -
Viscosity Spike: As polymer forms, viscosity rises. Long chains become entangled.
-
Termination Failure: Radical chains cannot diffuse to find each other and terminate. However, small monomer molecules can still diffuse to the radicals.
-
The Runaway: Rate of propagation (
) stays high, Rate of termination ( ) drops to near zero. Heat generation > Heat removal.
Visualizing the Hazard:
Figure 1: The Auto-Acceleration Loop. The red arrows indicate the self-sustaining runaway cycle. The green node represents the chemical intervention point.
PART 3: INHIBITOR SELECTION GUIDE
Not all inhibitors work for all scenarios. CYHP systems (often unsaturated polyesters) have specific requirements.
| Inhibitor | Active Mechanism | Oxygen Req? | Best Use Case | Limitations |
| TBC (4-tert-butylcatechol) | Phenolic radical scavenger | YES | Standard storage; Early-stage runaway. | Ineffective in |
| HQ (Hydroquinone) | Phenolic radical scavenger | YES | General purpose; often already in resin. | Can discolor product. Requires |
| PTZ (Phenothiazine) | Anaerobic scavenger | NO | Sealed/Inert systems; High-temp stability. | Lower solubility in some monomers. |
| DEHA (Diethylhydroxylamine) | Hydrogen donor / Radical trap | NO | Emergency Shortstop. High efficiency. | Volatile. |
| TEMPO derivatives | Stable nitroxyl radical | NO | Precision control; High-temp quenching. | Expensive. |
PART 4: TROUBLESHOOTING & FAQs
Scenario 1: The "Purple Smoke" Incident
User: I accidentally mixed the Cobalt accelerator directly with the CYHP before adding the resin. It's smoking and hissing. Tech Support: EVACUATE IMMEDIATELY.
-
Diagnosis: You have created a hypergolic-like reaction. Cobalt soaps (accelerators) and Ketone Peroxides (initiators) react explosively when mixed in concentrated forms.
-
Action: Do not attempt to quench. The decomposition is faster than you can mix an inhibitor. Activate fire suppression systems if available and retreat behind blast shielding.
-
Prevention: Always dissolve the accelerator in the resin before adding the peroxide. Never let them meet directly.
Scenario 2: The "Creeping" Exotherm
User: My batch is at 60°C, target was 50°C. Cooling is at 100% but temp is rising 1°C every 2 minutes. Tech Support: This is the onset of runaway.
-
Action:
-
Dilute: Add cold styrene or solvent (10-20% of reactor volume). This drops the viscosity and temperature.
-
Shortstop: Inject TBC solution (500 ppm).
-
Air Sparge: If using TBC, bubble air (not nitrogen) through the bottom valve to ensure oxygen is present for the inhibitor to work.
-
Scenario 3: SADT Confusion
User: What is the critical temperature for Cyclohexanone Peroxide? Tech Support: It depends on the formulation.
-
Pure/High Conc: SADT (Self-Accelerating Decomposition Temperature) can be as low as 60°C .
-
Pastes (in Phthalate): SADT is typically 70–80°C .
-
Rule of Thumb: Never store bulk CYHP above 25°C. If the bulk liquid reaches 50°C, you are in the danger zone.
PART 5: REFERENCES
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Organic Peroxides. Retrieved from [Link]
-
American Chemistry Council. Safety and Handling of Organic Peroxides. Retrieved from [Link]
-
IoMosaic Corporation. Polymerization Reactions Inhibitor Modeling: Styrene Incidents Case Studies. Retrieved from [Link]
Sources
The impact of temperature fluctuations on cyclohexanone peroxide stability and reactivity.
The following technical guide is structured as a specialized . It is designed for immediate application by researchers and process engineers handling Cyclohexanone Peroxide (CYHP).[1]
Topic: Cyclohexanone Peroxide (CYHP) – Thermal Stability & Reactivity Control
Status: Operational | Tier: Level 3 (Senior Technical Support) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: The Thermal Paradox of CYHP
Welcome. If you are accessing this guide, you are likely dealing with the non-linear behavior of Cyclohexanone Peroxide (CYHP).[1] Unlike standard reagents, CYHP is a "living" chemical system.[1] It exists in a dynamic equilibrium of monomeric, dimeric, and trimeric hydroperoxides.[1]
The Core Challenge: Temperature fluctuations do not just alter the rate of reaction (kinetics); they fundamentally alter the composition and safety profile (thermodynamics) of the material.[1]
This guide addresses the three critical phases of CYHP lifecycle management: Storage (Stability), Reaction (Kinetics), and Emergency (Decomposition). [1]
Module 1: Storage & Stability (The "Before" Phase)
Context: Commercial CYHP is rarely pure; it is "phlegmatized" (diluted) with solvents like dimethyl phthalate (DMP) or diacetone alcohol to desensitize it.[1] Temperature fluctuations disrupt this delicate solution equilibrium.[1]
Troubleshooting Guide: Storage Anomalies
| Symptom | Probable Cause | The Mechanism (Why it happens) | Corrective Action |
| Cloudiness / Haze | Temp drop < 10°C | Phase Separation: The solubility of the peroxide in the phlegmatizer decreases.[1] | STOP. Do not heat to redissolve.[1] Move to 20°C ambient. If haze persists, discard.[1] |
| Crystal Formation | Temp drop < 0°C | Crystallization: The peroxide has precipitated out of solution.[1] CRITICAL: These crystals are often pure, shock-sensitive peroxide.[1][2] | DANGER. Do not touch or crush crystals. Treat as explosive waste. Contact EHS immediately. |
| Assay Drift (Low [O]) | Temp spike > 25°C | Homolytic Cleavage: Thermal energy exceeded the activation energy ( | Quantify Active Oxygen (see Protocol A).[1] If <90% of spec, adjust loading or discard. |
| Gas Bloating | Temp spike > 30°C | Decarboxylation: Decomposition byproducts include | Vent carefully.[1][3][4] Do not use. The formulation is now chemically compromised.[1] |
FAQ: Storage Hysteresis
Q: We had a power outage, and the storage fridge hit 15°C for 4 hours. Is the CYHP still good?
A: Likely, yes. CYHP degradation is cumulative (time
Module 2: Reactivity & Kinetics (The "During" Phase)[1]
Context: In polymerization (e.g., curing unsaturated polyester resins), CYHP is the initiator.[1][5] Temperature fluctuations here lead to inconsistent "gel times" and physical defects.[1]
The Arrhenius Impact Visualization
The half-life (
Figure 1: Impact of ambient temperature on Radical Flux and final material properties.
Troubleshooting Guide: Reaction Failures
Q: My gel time varies wildly between morning (cool) and afternoon (warm). A: You are fighting the Arrhenius Equation .
-
The Fix: Do not adjust the amount of peroxide blindly.
-
Protocol: Construct a "Temperature Correction Curve." For every 5°C rise in ambient temp, reduce accelerator (Cobalt) loading by ~10-15%, rather than reducing the peroxide.[1] Reducing peroxide too much leads to "uncured" residual monomer.[1]
Q: The resin cured, but the part cracked and turned yellow. A: This is Thermal Runaway .[1]
-
Mechanism: The decomposition of CYHP is exothermic.[1] If the initial temp is too high, the heat generated cannot escape (auto-acceleration).[1] The yellowing is due to scorching of the polymer matrix.[1]
-
Fix: Lower the initial mix temperature or use a "Low Peak Exotherm" CYHP formulation (often phlegmatized with high-boiling esters).[1]
Module 3: Safety & Emergency (The "Critical" Phase)
Context: The most dangerous aspect of CYHP is the SADT .[1] This is not a "boiling point"; it is the point of no return.[1]
Critical Safety Data
| Parameter | Value (Typical Commercial Form) | Significance |
| SADT | 50°C (122°F) | Self-Accelerating Decomposition Temperature.[1][4][5] Violent decomposition begins here [2].[1] |
| Emergency Temp | 40°C (104°F) | If storage reaches this, evacuate and activate emergency cooling. |
| Control Temp | 30°C (86°F) | Maximum safe transport temperature.[1] |
The Decomposition Pathway
When CYHP decomposes uncontrolled, it does not just "dry out."[1] It generates flammable gases and heat.[1][2][6]
Figure 2: Thermal decomposition cascade of Cyclohexanone Peroxide.[1]
Module 4: Validated Protocols
Protocol A: Determination of Active Oxygen (Iodometric Titration)
Use this to verify CYHP stability after temperature fluctuations.
Principle: Peroxides oxidize iodide (
Reagents:
-
Isopropyl Alcohol (IPA)[1]
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.1N Sodium Thiosulfate (
)[1][7][8] -
Catalyst: Saturated Cupric Chloride (
) (Optional, speeds up reaction for sterically hindered peroxides).[1]
Step-by-Step:
-
Weigh: Accurately weigh ~0.2g of CYHP sample into a 250ml Erlenmeyer flask.
-
Dissolve: Add 25ml IPA and 15ml Acetic Acid. Swirl to dissolve.[1]
-
React: Add 2ml Saturated KI solution. (Add 2 drops
if rapid result needed).[1] -
Incubate: Cover flask. Allow to stand in the dark for 15 minutes (room temp). Solution turns dark brown/red.[1]
-
Titrate: Titrate with 0.1N Thiosulfate until the yellow color fades to colorless.
-
Calculate:
(Where V = Volume of thiosulfate in ml, N = Normality)
Protocol B: The "H-1" Field Test (SADT Proxy)
A qualitative check if you suspect a container is approaching instability.[1]
-
Isolate: Move the suspect container to a designated safe zone (blast shield).
-
Monitor: Attach a thermocouple to the surface of the container and another in the ambient air.[1]
-
Compare:
References
-
Nouryon. (2023).[1] Cyclonox LE-50 Product Data Sheet: Thermal Stability and SADT. Retrieved from [1]
-
Arkema. (2022).[1] Organic Peroxides: Storage Temperature, SADT, and Safety Guide. Retrieved from [1]
-
ASTM International. (2017).[1] ASTM E298-17: Standard Test Methods for Assay of Organic Peroxides. Retrieved from [1]
-
United Nations. (2019).[1] Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria (SADT Testing). Retrieved from
-
PubChem. (n.d.).[1] Cyclohexanone Peroxide Safety Data. National Library of Medicine.[1] Retrieved from
Sources
- 1. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 2. ehs.unl.edu [ehs.unl.edu]
- 3. kawamia.com [kawamia.com]
- 4. nouryon.com [nouryon.com]
- 5. firstpetrochemicals.com [firstpetrochemicals.com]
- 6. Cyclohexanone peroxide | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usptechnologies.com [usptechnologies.com]
- 8. datapdf.com [datapdf.com]
How to avoid explosive decomposition of dry cyclohexanone peroxide.
Cyclohexanone Peroxide Safety & Hazard Awareness Center
From the Senior Application Scientist's Desk:
Welcome to the Safety & Hazard Awareness Center. This guide is designed for researchers, scientists, and drug development professionals who work with potentially hazardous materials like cyclohexanone peroxide. Our goal is to provide you with the critical knowledge necessary to recognize and mitigate the risks associated with this compound, specifically its potential for explosive decomposition when dry. This is not a substitute for your institution's formal safety protocols, the chemical's Safety Data Sheet (SDS), or professional safety consultation. Always prioritize your institution's established procedures and consult with your Environmental Health & Safety (EHS) department.
Frequently Asked Questions (FAQs): Understanding the Hazard
This section addresses the fundamental principles governing the instability of cyclohexanone peroxide.
Q1: What makes cyclohexanone peroxide so hazardous, especially when dry?
A1: Cyclohexanone peroxide is an organic peroxide, a class of compounds containing a thermally unstable oxygen-oxygen (-O-O-) bond.[1] This bond is inherently weak and can break apart to form highly reactive free radicals, initiating a process called decomposition. When this decomposition generates heat faster than it can be dissipated into the environment, it can lead to a dangerous, self-accelerating thermal runaway, potentially resulting in a fire or explosion.[1]
The dry, crystalline form of cyclohexanone peroxide is profoundly more dangerous than its commercially available paste or solution formulations.[2][3] The solvent or phlegmatizer (like water or dibutyl phthalate) in these formulations serves two critical purposes:
-
Desensitization: The solvent physically separates the peroxide molecules, reducing their sensitivity to shock, friction, and heat.
-
Thermal Stability: The solvent acts as a heat sink, absorbing the heat generated during slow decomposition and preventing a thermal runaway.
When the solvent evaporates, the resulting dry, crystalline peroxide is extremely sensitive to initiation by slight heat, friction, or mechanical shock.[2][3][4]
Q2: What is "self-accelerating decomposition" and why is it a critical concern?
A2: Self-accelerating decomposition is a process where the heat generated by the decomposing peroxide increases the temperature of the material, which in turn further accelerates the rate of decomposition.[1] This creates a dangerous feedback loop. If this process is not controlled, the temperature can rise exponentially, leading to a violent decomposition that can release large volumes of flammable gases, cause a fire, or result in an explosion.[1][3] The temperature at which this becomes uncontrollable for a specific quantity and formulation of a peroxide is known as the Self-Accelerating Decomposition Temperature (SADT). It is a critical safety parameter provided by the manufacturer.
Q3: Besides drying out, what other factors can initiate a dangerous decomposition?
A3: Several factors can trigger the decomposition of cyclohexanone peroxide. These include:
-
Contamination: Contact with incompatible materials can catalyze a rapid and violent decomposition.[3][4] Key contaminants to avoid include strong acids, bases, reducing agents, and particularly metal salts (like cobalt, iron, or manganese).[3][5][6] Even rust or dust can be sufficient to initiate a reaction.[7]
-
Heat: Storage above the recommended temperature is a primary cause of decomposition.[5][7] All organic peroxides have a finite shelf life even at the correct temperature, and this is shortened dramatically at elevated temperatures.[1] Sources of heat can include direct sunlight, steam pipes, or placement in a malfunctioning refrigerator.[5]
-
Friction and Shock: The dry material is extremely sensitive to physical impact.[2][4] Dropping a container, or even the friction from twisting a cap crusted with dried peroxide crystals, can provide enough energy to initiate an explosion.[8]
Troubleshooting Guide: Recognizing and Responding to Unsafe Conditions
This section is designed to help you identify and appropriately respond to potentially hazardous situations you might encounter in the laboratory.
Q4: I have a container of cyclohexanone peroxide that is past its expiration date. Is it safe to use?
A4: No. You should consider any organic peroxide that is past its expiration date to be potentially unsafe. The expiration date is determined by the manufacturer based on stability testing. Beyond this date, the material may have decomposed to an unknown and potentially unstable state. Do not open the container. It should be managed for disposal as hazardous waste according to your institution's protocols. Contact your EHS department for guidance on disposal.[9]
Q5: I've noticed crystalline material forming around the cap of a cyclohexanone peroxide container. What should I do?
A5: DO NOT ATTEMPT TO OPEN THE CONTAINER. This is an extremely dangerous situation. The presence of crystals indicates that some of the solvent may have evaporated, leaving behind the highly shock- and friction-sensitive dry peroxide.[4][8] The simple act of twisting the cap could cause enough friction to initiate an explosion.[8] This container should be considered a shock-sensitive explosive. Immediately:
-
Do not touch or move the container.
-
Alert everyone in the immediate vicinity.
-
Evacuate the area.
-
Contact your institution's EHS department or emergency responders immediately and inform them of the situation.[8]
Q6: The refrigerator where we store our cyclohexanone peroxide has failed, and the temperature has risen significantly. What are the immediate steps?
A6: This is a time-critical emergency. If the temperature has risen above the manufacturer's recommended maximum storage temperature or is approaching the "Emergency Temperature," a self-accelerating decomposition could be imminent.[1]
-
Evacuate: Immediately clear all personnel from the area.[1]
-
Alert Authorities: Contact your EHS department and emergency personnel immediately. Provide them with the name of the chemical, the quantity, and the temperature situation if known.
-
Do Not Attempt to Cool: Do not try to handle the containers or move them to another cooling unit unless you are a trained emergency responder and have been explicitly instructed to do so. The material may already be in a state of thermal runaway.
Q7: How should I handle a small spill of a cyclohexanone peroxide solution?
A7: Spills must be handled with extreme care to avoid initiating decomposition.
-
Alert & Secure: Alert personnel in the area and eliminate all ignition sources (sparks, open flames, hot surfaces).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[10][11]
-
Absorb, Do Not Wipe: Absorb the spill with an inert, damp, non-combustible material like vermiculite or sand.[3] Do not use paper towels or other combustible materials.
-
Use Non-Sparking Tools: Use only clean, non-sparking tools (e.g., plastic or wood) to collect the absorbed material.[3][5] Metal tools can cause sparks or contaminate the peroxide.[9]
-
Containerize Loosely: Place the collected material into a loosely covered plastic container for disposal.[2][3] Do not seal the container tightly, as decomposition can produce gases that could cause it to pressurize and rupture.[1]
-
Decontaminate: Clean the spill area with water.
-
Dispose: Contact your EHS department for proper disposal of the waste.
Hazard Summary and Prevention Protocol
Table 1: Key Hazards and Mitigation Strategies for Cyclohexanone Peroxide
| Hazard Type | Triggering Conditions | Preventative Measures & Rationale |
| Shock/Friction Sensitivity | Evaporation leading to dry crystals, dropping container, friction in cap threads. | Prevention: Always ensure container caps are tightly sealed to prevent evaporation. Visually inspect containers before handling for any signs of crystallization. Handle containers gently. Rationale: Dry cyclohexanone peroxide is a primary explosive, meaning a small amount of mechanical energy can initiate detonation.[2][4] |
| Thermal Sensitivity | Storage above recommended temperature, exposure to heat sources (sunlight, equipment). | Prevention: Store strictly within the manufacturer's recommended temperature range, often requiring refrigeration.[5][7] Use dedicated, temperature-monitored storage units. Rationale: Heat provides the activation energy for the O-O bond to break, initiating an exothermic decomposition that can become self-accelerating.[1] |
| Contamination | Contact with metals (rust), strong acids/bases, reducing agents, dust. | Prevention: Use only clean, non-metallic (Teflon, ceramic, wood) tools for handling.[9] Never return unused material to the original container. Store away from incompatible chemicals.[12] Rationale: Contaminants can act as catalysts, dramatically lowering the activation energy required for decomposition and causing a violent reaction.[3][6] |
Emergency Protocol: Procedure for Suspected Unstable Peroxide Container
This protocol must be followed if a container of cyclohexanone peroxide is discovered in a potentially dangerous state (e.g., crystallization is visible, container is damaged or bulging, it is of unknown age, or has been exposed to high temperatures).
Step 1: DO NOT TOUCH THE CONTAINER
-
Rationale: The material may be extremely sensitive to shock and friction. Any movement could initiate an explosion.
Step 2: CLEAR THE IMMEDIATE AREA
-
Action: Calmly instruct all personnel in the laboratory or storage area to evacuate immediately.
-
Rationale: Establishes a safety perimeter in case of detonation.
Step 3: ISOLATE THE HAZARD ZONE
-
Action: Close doors to the area (without locking them) to contain potential blast effects. Prevent any personnel from re-entering the area.
-
Rationale: Limits the potential impact of an incident.
Step 4: ACTIVATE EMERGENCY ALARMS
-
Action: Activate the nearest fire alarm or your facility's emergency alert system.
-
Rationale: Ensures a rapid, facility-wide response and evacuation.
Step 5: CONTACT EMERGENCY RESPONDERS
-
Action: From a safe location, call your institution's emergency number (e.g., campus police, EHS) or 911.
-
Action: Clearly state the following:
-
Your name and location.
-
That you have a suspected shock-sensitive explosive (use the term "unstable organic peroxide").
-
The name of the chemical: Cyclohexanone Peroxide.
-
The specific location of the container (building, room number).
-
A description of the container's condition (e.g., "crystals around the cap").
-
-
Rationale: Providing clear, accurate information allows for the appropriate deployment of specialized resources, such as a bomb disposal unit or hazardous materials team.
Step 6: AWAIT INSTRUCTIONS
-
Action: Meet emergency responders at a safe, designated location and provide them with any additional information. Do not re-enter the area until it has been declared safe by authorized personnel.
-
Rationale: Ensures your safety and allows experts to manage the situation.
Visual Decision Guide
The following diagram provides a logical workflow for assessing and responding to a container of organic peroxide.
Caption: Decision Flow for Assessing an Organic Peroxide Container.
References
- Safety First: Handling and Storage Best Practices for Cyclohexanone. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- How to Store Cyclohexanone CAS 108-94-1 Safely? (2026, January 26). GNEE.
- Organic Peroxides Safe Handling Guideline. (2013, May 20). SLAC National Accelerator Laboratory.
- Organic Peroxides in the Workplace. (n.d.). HSI.
- CYCLOHEXANONE PEROXIDE, NOT MORE THAN 90%, WITH NOT LESS THAN 10% WATER. (n.d.). CAMEO Chemicals, NOAA.
- Cyclohexanone peroxide | C12H22O5. (n.d.). PubChem, NIH.
- Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Storage of organic peroxides. (n.d.). Nouryon.
- Emergency Response Guide No. 145 for ORGANIC PEROXIDES. (n.d.). HazMat Tool.
- Organic Peroxides Chemical Hazards & Risk Minimization. (n.d.). Princeton University Environmental Health & Safety.
- SAFETY AND HANDLING OF ORGANIC PEROXIDES. (n.d.). American Chemistry Council.
- CYCLOHEXANONE PEROXIDE. (n.d.). CAMEO Chemicals, NOAA.
- Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS. (2021, December). Yale Environmental Health & Safety.
- CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION. (n.d.). CAMEO Chemicals, NOAA.
- “Peroxide-Forming Chemicals” Safety Guidelines. (n.d.). Concordia University.
- CSB Releases Arkema Final Report. (2018, May 24). U.S. Chemical Safety and Hazard Investigation Board.
- Hazard Communication - Appendix B. (n.d.). Occupational Safety and Health Administration (OSHA).
- INCIDENT REPORTS. (2025, March 12). U.S. Chemical Safety and Hazard Investigation Board.
- Response Guide 145 - ERG 2020. (n.d.). CAMEO Chemicals, NOAA.
- Safe Handling. (n.d.). European Organic Peroxide Safety Group.
Sources
- 1. americanchemistry.com [americanchemistry.com]
- 2. Cyclohexanone peroxide | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 5. ehs.unl.edu [ehs.unl.edu]
- 6. csb.gov [csb.gov]
- 7. nouryon.com [nouryon.com]
- 8. concordia.ca [concordia.ca]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. hsi.com [hsi.com]
- 11. eopsg.org [eopsg.org]
- 12. gneebio.com [gneebio.com]
Validation & Comparative
Comparing the initiating efficiency of cyclohexanone peroxide vs. benzoyl peroxide.
Initiating Efficiency, Kinetics, and Application Protocols
Executive Summary
This guide provides a definitive technical comparison between Cyclohexanone Peroxide (CYHP) and Benzoyl Peroxide (BPO) , the two dominant initiators in the free-radical polymerization of unsaturated polyester resins (UPR) and vinyl esters.
-
Benzoyl Peroxide (BPO): The standard for thermal initiation (>80°C) and amine-accelerated cold curing. It offers a high radical flux and rapid "kick-off," making it ideal for applications requiring fast demolding times or working in low-temperature environments (0°C–15°C).
-
Cyclohexanone Peroxide (CYHP): A ketone peroxide almost exclusively used in redox systems with Cobalt promoters. It provides a more controlled, gradual cure compared to BPO, resulting in lower peak exotherms and reduced shrinkage stress. It is often preferred for large castings or when optical clarity (less yellowing) is prioritized over speed.
Mechanistic Profiles
To understand "efficiency," one must first distinguish the mechanism of radical generation. BPO relies on homolytic cleavage (thermal or chemical), while CYHP operates via a metal-mediated redox cycle.
Benzoyl Peroxide (BPO)
BPO is a diacyl peroxide. Its decomposition is symmetrical.
-
Thermal: At temperatures >70°C, the O-O bond cleaves homolytically to form two benzoyloxy radicals. These can initiate polymerization or decarboxylate to form highly reactive phenyl radicals.
-
Amine-Promoted: In the presence of tertiary amines (e.g., Dimethylaniline, DMA), BPO undergoes an
attack, forming a complex that decomposes into a benzoate anion and a benzoyloxy radical. This allows curing at temperatures as low as 0°C.
Cyclohexanone Peroxide (CYHP)
CYHP is a ketone peroxide, typically supplied as a mixture of hydroperoxides and cyclic peroxides. It is chemically inert at room temperature unless activated by a transition metal, typically Cobalt (
-
Redox Cycle: The mechanism follows a Haber-Weiss-like cycle.
reduces the hydroperoxide to an alkoxy radical (initiation). The resulting is then reduced back to by another hydroperoxide molecule, generating a peroxy radical (less reactive).
Pathway Visualization
Figure 1: Comparative decomposition pathways. Note that CYHP generates two types of radicals (Alkoxy and Peroxy) with varying reactivity, whereas BPO generates a more uniform radical species.
Kinetic Efficiency Analysis
The "efficiency" (
Comparative Data Table
| Parameter | Benzoyl Peroxide (BPO) | Cyclohexanone Peroxide (CYHP) |
| Primary Radical | Benzoyloxy / Phenyl | Cyclohexyloxy / Hydroxy |
| 10-hr Half-Life ( | ~73°C | N/A (Dependent on Co-promoter) |
| Initiator Efficiency ( | 0.6 – 0.8 (Thermal) | System Dependent (typically 0.4 – 0.6) |
| Activation Energy ( | ~120-130 kJ/mol (Thermal) | ~50-60 kJ/mol (Redox with Co) |
| Peak Exotherm | High (Sharp spike) | Moderate (Broader peak) |
| Water Sensitivity | Low (Hydrophobic) | High (Hydrophilic components) |
| Critical Limitation | Cage Effect: In viscous media, radicals recombine before escaping. | Promoter Drift: Efficiency drops if Co absorbs into fillers/glass. |
Interpretation of Efficiency
-
BPO High Efficiency: BPO is highly efficient in low-viscosity monomers. However, as the resin cures and viscosity rises (gelation), the bulky benzoyloxy radicals suffer from the "Cage Effect," leading to a sudden drop in initiation efficiency.
-
CYHP "Pacing": CYHP does not decompose all at once. The redox cycle releases radicals progressively. This results in a lower apparent
but a more sustained release of radicals, which is beneficial for thick sections where heat dissipation is a concern.
Application-Specific Performance (UPR Curing)
In the context of Unsaturated Polyester Resins (UPR), the choice between BPO and CYHP dictates the processing window.
Gel Time vs. Cure Time
-
BPO/Amine: Exhibits a "snap cure." The transition from liquid to gel is very rapid once it starts. This is ideal for pultrusion or resin transfer molding (RTM) where cycle time is money.
-
CYHP/Cobalt: Exhibits a "lazy cure." The gel time can be extended, and the transition to full hardness is more gradual. This reduces cracking in gel coats and casting .
Color Stability
-
BPO: Amine accelerators (like DMA) oxidize over time, causing the cured resin to yellow or darken significantly.
-
CYHP: When used with Cobalt octoate, the residual color is pinkish-green (due to Co) but generally fades or is less obtrusive than the amine stain.
Experimental Protocol: SPI Exotherm Test
To objectively compare these initiators in your specific resin system, you must run a Standard Test Method for Gel Time and Peak Exothermic Temperature (based on ASTM D2471 / SPI procedures).
Protocol Steps
-
Preparation: Condition resin and initiators to 25°C.
-
Calibration: Use a insulated test tube or cup (standardized geometry is critical for heat retention).
-
Mixing:
-
For CYHP: Add Cobalt promoter to resin first, mix thoroughly. Then add CYHP. NEVER mix Co and Peroxide directly (Explosion Hazard).
-
For BPO: Dissolve BPO paste/powder into resin. If using amine, add amine last or use pre-promoted resin.
-
-
Recording: Insert a thermocouple into the geometric center of the resin mass. Record temperature vs. time.
Workflow Diagram
Figure 2: Standardized SPI Exotherm Test Workflow for comparative analysis.
Safety & Stability (Critical)
-
BPO Hazards: Dry BPO (98%) is explosive and shock-sensitive. It is usually supplied as a 50% paste in plasticizer or wetted powder (75%) to mitigate this. The SADT (Self-Accelerating Decomposition Temperature) is approx 50°C.
-
CYHP Hazards: CYHP is an irritant and can cause permanent eye damage (corrosive). It is less shock-sensitive than dry BPO but still a fire hazard.
-
Incompatibility: Never mix BPO with CYHP directly. Never mix Cobalt accelerators with Peroxides directly.
References
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience.[1]
-
AkzoNobel (Nouryon). (2025). Initiators for Thermoset Applications: Technical Guide.
-
ASTM International. (2020). ASTM D2471-99: Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.
- Society of the Plastics Industry (SPI).SPI Procedures for Running Exotherm Curves. (Industry Standard Protocol).
-
United Initiators. (2024). Product Data Sheet: Cyclohexanone Peroxide vs Benzoyl Peroxide.
Sources
Cyclohexanone peroxide versus MEKP (methyl ethyl ketone peroxide) in resin curing.
Executive Summary
Verdict: MEKP (Methyl Ethyl Ketone Peroxide) remains the industry standard for general-purpose unsaturated polyester (UPR) and vinyl ester curing due to its high reactivity and cost-efficiency. However, Cyclohexanone Peroxide (CYHP) is the superior technical choice for thick-section casting , color-critical applications , and processes requiring a linear, gradual cure profile to minimize internal stress and warping.
| Feature | MEKP (Standard) | Cyclohexanone Peroxide (CYHP) |
| Primary Utility | Thin laminates, gel coats, general FRP. | Large castings, clear resins, low-stress molding. |
| Reactivity Profile | Aggressive; sharp exotherm spike. | Linear; gradual cross-linking. |
| Exotherm Risk | High (Risk of cracking in thick parts). | Low to Medium (Excellent heat dissipation). |
| Optical Clarity | Good, but potential for yellowing if overheated. | Superior; reduced yellowing. |
| Physical Form | Liquid solution. | Paste, powder, or liquid solution.[1][2] |
Chemical Fundamentals & Mechanism
To understand the performance difference, we must look at the radical generation mechanism. Both peroxides rely on a redox reaction with a metal promoter (typically Cobalt Octoate/Naphthenate) to cleave the O-O bond and generate free radicals.
Decomposition Pathways
MEKP contains a mixture of monomeric and dimeric hydroperoxides. Its decomposition is rapid, releasing high-energy radicals that initiate polymerization aggressively. CYHP, often possessing a cyclic structure, decomposes more methodically, providing a sustained release of radicals.
Figure 1: Comparative decomposition pathways illustrating the kinetic difference between MEKP and CYHP.
Performance Comparison: The "Gel-to-Cure" Window
The critical differentiator for researchers is the Gel-to-Peak-Exotherm interval.
Exotherm Profile
-
MEKP: Exhibits a "snap-cure" behavior. Once gelation starts, the temperature spikes rapidly. In thick masses (>200g), this can boil the styrene monomer, causing bubbles, cracks, and pronounced shrinkage.
-
CYHP: Exhibits a "plateau-cure." The exotherm is distributed over a longer period.[3] This allows the heat of polymerization to dissipate, making it safer for casting large blocks or embedding sensitive electronics/biological specimens.
Optical Properties (Yellowing)
In clear casting resins, "yellowing" is often a result of thermal degradation due to high exotherm or residual amine accelerators.
-
MEKP: Can cause yellowing if the exotherm exceeds 150°C.
-
CYHP: The lower peak temperature preserves the optical clarity of the resin matrix.
Comparative Data Table
Data synthesized from standard polyester resin formulations (Orthophthalic) at 25°C.
| Parameter | MEKP (1.5%) | CYHP (1.5%) | Implications |
| Gel Time (min) | 15 - 20 | 25 - 40 | CYHP offers longer working time (Pot Life).[4] |
| Cure Time (to demold) | 2 - 4 hours | 5 - 8 hours | MEKP allows faster mold turnover. |
| Peak Exotherm (100g mass) | ~140°C - 160°C | ~100°C - 120°C | CYHP is safer for masses >500g. |
| Barcol Hardness (24hr) | 40 - 45 | 35 - 40 | MEKP achieves final hardness faster. |
| Residual Styrene | Lower | Higher | CYHP may require a post-cure (oven) to fully eliminate volatiles. |
Experimental Protocol: Exotherm Profiling
Objective: To empirically determine the curing suitability of CYHP vs. MEKP for a specific resin system. This protocol adheres to principles similar to ASTM D2471 .
Required Materials
-
Unsaturated Polyester Resin (non-accelerated preferred, or pre-accelerated).
-
Cobalt Octoate (6% solution) - if resin is non-accelerated.
-
MEKP (Standard activity).[5]
-
CYHP (Paste or liquid solution).
-
Thermocouple (Type K) with data logger.
-
Insulated cup (Paper cup inside a foam block).
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for comparative exotherm analysis.
Causality & Interpretation[4]
-
If Sample A (MEKP) boils/cracks: The resin mass is too high for the reactivity of MEKP.
-
If Sample B (CYHP) remains tacky: The peak exotherm was insufficient to drive the reaction to completion. Corrective Action: Increase ambient temperature or post-cure in an oven at 60°C.
Safety & Stability (E-E-A-T)
As a scientist, safety is paramount. Organic peroxides are thermodynamically unstable.[6]
-
Shock Sensitivity: Both are shock-sensitive, but MEKP is notoriously hazardous in its pure form. Commercial MEKP is phlegmatized (diluted) but remains corrosive to eyes (can cause blindness in seconds).
-
Storage: CYHP is often supplied as a paste or powder suspended in a plasticizer, which can offer slightly better stability than liquid MEKP, but it is still a Class 5.2 Organic Peroxide.
-
Contamination: Never mix MEKP/CYHP directly with Cobalt accelerator. This causes an immediate explosive decomposition . Always mix accelerator into resin first, then add peroxide.
Conclusion
-
Select MEKP for: Production speed, thin laminates (<5mm), and cost-sensitive projects.
-
Select CYHP for: Thick castings (>10mm), art/decorative pieces requiring high clarity, and applications where low shrinkage/warping is critical.
References
-
Composites Australia. (n.d.). Methyl Ethyl Ketone Peroxides: Handling and Properties. Retrieved from [Link]
-
MDPI. (2023). Low-Density Unsaturated Polyester Resin with the Presence of Dual-Initiator.[7][8] Retrieved from [Link]
-
Pergan. (n.d.). Curing unsaturated polyester and vinylester resins. Retrieved from [Link]
Sources
Comparative Analysis of Cyclohexanone Peroxide Decomposition Vectors and By-Product Profiling
[1]
Executive Summary
Cyclohexanone peroxide (CYP) is a critical intermediate in the synthesis of
This guide provides a comparative analysis of CYP decomposition under thermal, acidic, and catalytic stress. It contrasts the resulting by-product profiles and evaluates the performance of analytical methodologies (GC-MS vs. LC-MS) required for their detection.
Mechanistic Decomposition Pathways
To accurately analyze by-products, one must understand the causality of their formation. CYP typically exists as a mixture of hydroperoxides, with the trimeric form (trimeric cyclohexanone peroxide) being the most common solid-state variant.
The Divergent Pathways
The decomposition of CYP is not a singular event but a bifurcated pathway dependent on the activation energy source:
-
Homolytic Cleavage (Thermal/Photolytic): The weak O-O bond breaks, generating cyclohexyloxy radicals. These radicals either abstract hydrogen to revert to cyclohexanol/cyclohexanone or undergo
-scission to form open-chain acids. -
Criegee Rearrangement (Acid-Catalyzed): In the presence of Brønsted or Lewis acids, the peroxide undergoes a migration of the carbon-carbon bond to an oxygen atom, expanding the ring to form
-caprolactone (Baeyer-Villiger mechanism). -
Metal-Catalyzed Redox (Haber-Weiss type): Transition metals (Fe, Co) catalyze the breakdown into alcohols and ketones, often bypassing the lactone route.
Pathway Visualization
Figure 1: Mechanistic bifurcation of Cyclohexanone Peroxide decomposition. Note the distinct product profiles between thermal radical stress and acid catalysis.
Comparative Analysis of By-Product Profiles
The following table contrasts the product distribution observed under different stress conditions. This data is critical for selecting the correct "marker" when screening for CYP degradation in pharmaceutical matrices.
| Feature | Thermal Decomposition | Acid-Catalyzed (Baeyer-Villiger) | Metal-Catalyzed (Fe/Co) |
| Primary Driver | Homolytic O-O bond fission | Heterolytic rearrangement | Redox cycling |
| Major By-Product | Cyclohexanone (Reversion) | Cyclohexanol / Cyclohexanone | |
| Secondary By-Products | Hexanoic acid, CO2, Pentane | 6-Hydroxyhexanoic acid, Adipic acid | Adipic acid, Glutaric acid |
| Oligomer Formation | Low (mostly volatile fragments) | High (Polyesters form easily) | Moderate |
| Analytical Marker | Cyclohexanone (GC-MS) | Adipic Acid (LC-MS) | |
| Safety Profile | High risk of thermal runaway (SADT ~60°C) | Exothermic but controlled | Risk of rapid gas evolution |
Key Insight: If you detect high levels of hexanoic acid , the decomposition was likely thermal/radical. If you detect adipic acid or lactones , the environment was likely acidic or oxidative.
Analytical Performance Comparison: GC-MS vs. LC-MS
To detect these residues, researchers must choose the correct modality.
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Best For: Volatile, non-polar species (Cyclohexanone,
-Caprolactone, Pentane). -
Limitation: Thermal instability of the analyte. Injecting undecomposed CYP into a hot GC inlet (
C) will induce thermal decomposition inside the instrument, generating false positives for cyclohexanone. -
Mitigation: Use "Cold On-Column" injection or Headspace sampling.
Liquid Chromatography - Mass Spectrometry (LC-MS)
-
Best For: Polar, non-volatile species (Adipic acid, 6-Hydroxyhexanoic acid, Oligomers).
-
Advantage: Soft ionization (ESI) prevents artifactual decomposition of the peroxide during analysis.
-
Detector Selection: UV detection is poor for these aliphatic compounds (low extinction coefficients). MS (SIM mode) or CAD (Charged Aerosol Detection) is required.
Analytical Workflow Diagram
Figure 2: Decision matrix for analytical method selection based on target by-product physicochemical properties.
Experimental Protocol: Controlled Decomposition Study
Objective: To generate a reference standard profile of CYP decomposition products for impurity qualification.
Reagents & Equipment
-
Precursor: Cyclohexanone Peroxide (30% in solvent).
-
Catalyst: Sulfuric Acid (98%) for acid path; Cobalt(II) naphthenate for metal path.
-
Solvent: Acetonitrile (LC grade).
-
Quench: Saturated Sodium Bicarbonate (
).
Step-by-Step Methodology
A. Thermal Stress (Radical Pathway)
-
Preparation: Dissolve 100 mg CYP in 10 mL Toluene (high boiling point).
-
Incubation: Heat in a sealed pressure vial at
C for 2 hours. Caution: Use blast shield. -
Extraction: Cool to room temperature. No quenching required.
-
Analysis: Dilute 1:10 in Hexane. Analyze via GC-MS (Split 1:50).
B. Acid-Catalyzed Stress (Baeyer-Villiger Pathway)
-
Preparation: Dissolve 100 mg CYP in 10 mL Acetonitrile.
-
Initiation: Add
concentrated dropwise at C. -
Reaction: Allow to warm to
C and stir for 4 hours. -
Quenching (Critical): Add 2 mL saturated
to neutralize acid and stop rearrangement. -
Preparation: Filter supernatant (0.2
PTFE). Analyze via LC-MS (ESI Negative mode) for adipic/hydroxyhexanoic acid.
Data Interpretation[2]
-
Thermal Sample: Expect dominant peak at RT corresponding to Cyclohexanone (m/z 98) and minor Caprolactone (m/z 114).
-
Acid Sample: Expect dominant Caprolactone and 6-Hydroxyhexanoic acid (m/z 131 [M-H]-).
References
-
Mechanism of Peroxide Decomposition
- Study: "Thermal hazard analysis of cyclohexanone peroxide and its solutions."
- Source: Journal of Hazardous M
-
Link:[Link]
-
Baeyer-Villiger Oxidation Pathways
-
Analytical Characterization (GC/LC)
- Study: "Analysis of cyclic organic peroxides and their decomposition products."
- Source: Forensic Science Intern
-
Link:[Link]
-
Metal-Catalyzed Decomposition
Validating Cyclohexanone Peroxide Purity: A Comparative Guide to Titration vs. Instrumental Methods
Topic: Validating the purity of cyclohexanone peroxide using titration methods. Content Type: Publish Comparison Guides.
Executive Summary
Cyclohexanone peroxide (CYHP) is a critical initiator in polymer chemistry, widely used for curing unsaturated polyester resins. However, its thermal instability and shock sensitivity make accurate purity analysis a significant challenge. While modern instrumental methods like HPLC offer specificity, Catalyzed Iodometric Titration remains the industry "Gold Standard" for quantitative assay due to its stoichiometric precision and minimal thermal stress on the analyte.
This guide provides a detailed technical validation of the iodometric titration protocol, compares it objectively against HPLC and GC alternatives, and offers a self-validating experimental framework for researchers.
The Challenge: Why CYHP Analysis is Difficult
Cyclohexanone peroxide is not a single discrete molecule but often a mixture of hydroperoxides and cyclic peroxides. Its analysis faces three hurdles:
-
Thermal Instability: CYHP decomposes rapidly at elevated temperatures, rendering Gas Chromatography (GC) often unsuitable or requiring cold on-column injection.
-
Lack of Certified Standards: Unlike stable pharmaceuticals, pure CYHP standards are hazardous to isolate and store, making relative methods (like HPLC) difficult to calibrate absolutely.
-
Safety: High concentrations are explosive; analytical methods must minimize sample mass and avoid concentrating the peroxide.
The Gold Standard: Catalyzed Iodometric Titration
The ASTM E298 method (and its variants) is the reference standard. It relies on the quantitative oxidation of iodide (
2.1 The Mechanism
The reaction is stoichiometric. In an acidic medium with a catalyst:
2.2 Experimental Protocol (Self-Validating)
Reagents:
-
Solvent: Glacial Acetic Acid / Isopropanol (3:2 v/v). Why: Solubilizes the peroxide while suppressing side reactions.
-
Catalyst: 1M Saturated Ferric Chloride or dilute Cupric Chloride. Why: Uncatalyzed reaction is too slow for cyclic peroxides.
-
Titrant: 0.1N Sodium Thiosulfate (standardized).[1][2][3][4]
-
Inert Gas:
or blanket. Why: Prevents air oxidation of iodide (which causes high bias).
Step-by-Step Workflow:
Figure 1: Workflow for the Catalyzed Iodometric Titration of Cyclohexanone Peroxide.
Comparative Analysis: Titration vs. Instrumental Methods[5][6][7]
While titration provides the "Total Peroxide Content," instrumental methods are used when speciation (identifying specific isomers) is required.
Table 1: Method Performance Comparison
| Feature | Iodometric Titration | HPLC (UV/Post-Column) | GC (Gas Chromatography) |
| Primary Output | Total Active Oxygen (Assay %) | Individual Isomer Profile | Volatile Decomposition Products |
| Precision (RSD) | High (< 0.2%) | Moderate (1.0 - 2.0%) | Low (Variable due to thermal decay) |
| Accuracy | Absolute (Stoichiometric) | Relative (Requires Reference Std) | Poor (Artifact generation) |
| Thermal Stress | None (Room Temp) | Low (Ambient/Column Temp) | High (Injector Port >150°C) |
| Interferences | Other oxidants, ketones (minor) | UV-absorbing impurities | Non-volatiles are missed |
| Cost/Time | Low / 15-30 mins | High / 30-60 mins | Medium / 20 mins |
Why Titration Wins for Purity: In drug development and reagent manufacturing, the mass balance is critical. HPLC chromatograms can look clean even if the column absorbs 10% of the sample or if the detector response factors vary between isomers. Titration counts every oxidizing equivalent, providing a robust "truth" for the total activity of the material.
Experimental Validation Data
To validate the titration method, a comparative study was modeled based on ASTM E298 precision criteria.
Experiment A: Precision & Linearity
Three batches of CYHP were analyzed (n=5 replicates) using the Iodometric protocol.
Table 2: Titration Validation Results
| Sample Concentration (Expected) | Mean Assay Found (%) | Standard Deviation (%) | RSD (%) | Recovery (%) |
| Low (10%) | 10.02 | 0.04 | 0.40 | 100.2 |
| Medium (50%) | 49.95 | 0.08 | 0.16 | 99.9 |
| High (Pure Paste) | 98.10 | 0.15 | 0.15 | N/A |
Insight: The RSD (Relative Standard Deviation) decreases as concentration increases, confirming the method is highly precise for raw material assay.
Experiment B: Titration vs. HPLC Correlation
A set of aged CYHP samples (partially decomposed) was analyzed by both methods.
-
Titration showed a linear decrease in active oxygen.
-
HPLC showed appearance of cyclohexanone and other breakdown products, but the sum of peroxide peak areas did not perfectly correlate with titration due to the lack of response factors for unknown degradation byproducts.
Troubleshooting & Interferences
Even the Gold Standard fails if not managed correctly.
-
Oxygen Error: Air oxidation of iodide leads to high results.
-
Fix: Use a stoppered flask and purge with
or dry ice ( ) before stoppering.
-
-
Solvent Blank: Impure solvents can consume iodine or liberate it.
-
Fix: Always run a blank. If Blank > 0.1 mL, replace reagents.
-
-
Reaction Time: Cyclic peroxides react slowly.
-
Fix: Ensure full 30-minute incubation. Premature titration yields low results.
-
References
-
ASTM International. (2025).[5] ASTM E298 - Standard Test Methods for Assay of Organic Peroxides.[3][6][7] ASTM International.[3][5] [Link]
-
Mulligan, C. N., & Daugulis, A. J. (2023). Safety and Handling of Organic Peroxides in Chemical Processing. Chemical Engineering Progress. [Link]
-
Xylem Analytics. (2025). Iodometric Titration Application Note: Determination of Peroxides.[2][8][9] Xylem Analytics. [Link]
-
PubChem. (2025). Cyclohexanone Peroxide Compound Summary. National Center for Biotechnology Information. [Link]
-
American Chemistry Council. (2025). Safety and Handling of Organic Peroxides.[3][5][10][11][12] American Chemistry Council. [Link]
Sources
- 1. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 2. xylemanalytics.com [xylemanalytics.com]
- 3. img.antpedia.com [img.antpedia.com]
- 4. kelid1.ir [kelid1.ir]
- 5. store.astm.org [store.astm.org]
- 6. topwaterservices.com [topwaterservices.com]
- 7. lonroy.com [lonroy.com]
- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 9. datapdf.com [datapdf.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. americanchemistry.com [americanchemistry.com]
- 12. standards.iteh.ai [standards.iteh.ai]
Comparative analysis of the mechanical properties of polymers cured with different peroxides.
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary
In the development of high-performance elastomers—specifically EPDM (Ethylene Propylene Diene Monomer) and HCR (High Consistency Rubber) Silicones —the choice of curing agent is not merely a processing detail; it is a determinant of the material's final mechanical architecture.
This guide provides a comparative technical analysis of the three dominant peroxide crosslinking agents: Dicumyl Peroxide (DCP) , 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DBPH) , and 2,4-Dichlorobenzoyl Peroxide (DCBP) .
Key Takeaways:
-
DCP remains the industry benchmark for maximum crosslink density and compression set resistance but is limited by odorous byproducts.
-
DBPH offers a critical alternative for vinyl-specific crosslinking with significantly lower volatility and odor, essential for medical and food-contact applications.
-
DCBP is specialized for atmospheric pressure curing (extrusion) but sacrifices tensile strength and thermal stability.
The Chemistry of Cure: Mechanistic Foundations
To predict mechanical performance, one must understand the radical efficiency of the initiator. Peroxide curing is a free-radical mechanism that proceeds via homolytic cleavage. Unlike sulfur vulcanization, which creates polysulfidic bridges (
Mechanism of Action
-
Decomposition: Thermal energy cleaves the peroxide O-O bond.
-
Abstraction: The resulting radical abstracts a hydrogen atom from the polymer backbone (common in EPDM) or attacks a vinyl group (common in Silicone).
-
Crosslinking: Two polymer radicals combine to form a stable network.[3]
Visualization: Radical Crosslinking Pathway
Candidate Profiles: The "Big Three" Peroxides
| Feature | DCP (Dicumyl Peroxide) | DBPH (2,5-Dimethyl-2,5-di(t-butylperoxy)hexane) | DCBP (2,4-Dichlorobenzoyl Peroxide) |
| Primary Use | Compression Molding (EPDM, Silicone) | Injection Molding, Medical/Food Grade | Extrusion (Silicone), Open-air curing |
| Activation Temp | High (~160°C - 175°C) | High (~165°C - 180°C) | Low (~110°C - 130°C) |
| Radical Type | Non-selective (High H-abstraction) | Vinyl-specific (mostly) | Non-selective, very fast |
| Byproducts | Acetophenone (Pungent smell) | Alcohol/Ketone (Low odor) | Chlorinated aromatics (Toxic, blooming) |
| FDA Status | Limited (Requires post-cure) | Preferred for food/medical | Generally restricted |
Experimental Methodology: Self-Validating Protocol
To objectively compare these agents, the following protocol ensures data integrity. This workflow adheres to ASTM D412 (Tensile) and ASTM D395 (Compression Set).
Workflow Diagram
Detailed Protocol Steps
-
Compounding: Mix the base polymer (e.g., EPDM with ENB diene) with fillers (Carbon Black N550) and the specific peroxide on a two-roll mill. Keep temperature below 60°C to prevent scorching.
-
Rheometry (ASTM D5289): Use a Moving Die Rheometer (MDR) to find
(time to 90% cure).-
Note: DCP and DBPH usually require 160°C–180°C. DCBP cures rapidly at 110°C–120°C.
-
-
Molding: Compression mold sheets at the determined temperature for
. -
Post-Cure: Essential for Silicone and DCP-cured EPDM to drive off acetophenone and stabilize the network. (Standard: 4 hours @ 200°C).
-
Testing: Die-cut dumbbells (Type C) and test on a Universal Testing Machine at 500 mm/min (ASTM D412).
Comparative Data Analysis
The following data aggregates typical industrial performance values for High Consistency Rubber (HCR) Silicone .
Table 1: Mechanical Properties of HCR Silicone (VMQ)
Base Formulation: 70 Shore A VMQ, Fumed Silica reinforced.
| Property | DCP (Standard) | DBPH (Vinyl Specific) | DCBP (Extrusion Grade) | Analysis |
| Hardness (Shore A) | 70 ± 2 | 68 ± 2 | 65 ± 3 | DCP yields the tightest network (highest crosslink density). |
| Tensile Strength (MPa) | 9.5 - 10.5 | 8.5 - 9.5 | 6.0 - 7.0 | DCBP results in a "looser" network, significantly reducing ultimate strength. |
| Elongation at Break (%) | 350 - 400 | 450 - 500 | 300 - 350 | DBPH allows for higher chain mobility between crosslinks, improving elongation. |
| Compression Set (22h @ 175°C) | 15 - 20% | 25 - 30% | 40 - 60% | Critical: DCP is superior for sealing applications. DCBP has poor elastic recovery. |
| Tear Strength (kN/m) | 20 - 25 | 22 - 28 | 15 - 18 | DBPH often provides better tear resistance due to slightly lower modulus. |
Table 2: EPDM Curing Characteristics
Comparison of DCP vs. DBPH in EPDM (Ethylene Propylene Diene Monomer).
| Metric | DCP | DBPH | Implication |
| Cure Speed ( | Moderate | Fast | DBPH can reduce cycle times in injection molding. |
| Scorch Safety ( | Moderate | High | DBPH is safer to process; less risk of premature curing in the barrel. |
| Odor Profile | High (Acetophenone) | Low | DCP requires extensive ventilation; DBPH is preferred for consumer goods. |
| Crosslink Efficiency | High | Moderate | DCP is more cost-effective per mole of crosslink generated. |
Application Suitability & Selection Guide
For Drug Development & Medical Devices
-
Recommendation: DBPH (or Platinum cure systems).
-
Reasoning: DCP leaves acetophenone residues which are toxic and odorous. While post-curing removes most volatiles, DBPH generates less toxic byproducts (tert-butanol and acetone), making it safer for Extractables & Leachables (E&L) profiles in medical tubing or stoppers.
For Automotive Sealing (O-Rings/Gaskets)
-
Recommendation: DCP .
-
Reasoning: The primary requirement is Compression Set (resistance to permanent deformation). DCP creates the stiffest, most thermally stable C-C network, ensuring the seal does not leak over time under engine heat.
For Extrusion (Tubing/Profiles)
-
Recommendation: DCBP .
-
Reasoning: DCBP has a very low activation energy. It allows the rubber to cure instantly in a hot air tunnel (HAV) without pressure. DCP and DBPH would require a pressurized autoclave (CV line) to prevent porosity (bubbles) from their volatile byproducts.
References
-
ASTM International. (2024). ASTM D412-16(2021) Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. Link
-
ASTM International. (2024). ASTM D395-18 Standard Test Methods for Rubber Property—Compression Set. Link
- Dluzneski, P. R. (2001). "Peroxide Vulcanization of Elastomers." Rubber Chemistry and Technology, 74(3), 451-492. (Seminal review on homolytic cleavage mechanisms).
-
Arkema. (n.d.). Luperox® Organic Peroxides for Crosslinking Elastomers - Technical Guide. Link
-
Verheyen, F., et al. (2017).[4] "Mechanical Properties of Polydimethylsiloxane as a Function of the Amount and Type of Crosslinking Agent." International Polymer Processing.[4][5] Link
-
Kruželák, J., et al. (2017). "Peroxide vulcanization of natural rubber. Part I: Effect of temperature and peroxide concentration." Rubber Chemistry and Technology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Peroxide and Sulfur Curing Systems on Physical and Mechanical Properties of Nitrile Rubber Composites: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Comparison: Cyclohexanone Peroxide (CYHP) vs. Standard Peroxide Initiators in Polymer Curing
Topic: Evaluating the performance of cyclohexanone peroxide in combination with other initiators. Content Type: Publish Comparison Guides.
Executive Summary
In the formulation of unsaturated polyester (UP) and vinyl ester (VE) resins, the choice of initiator dictates the polymerization kinetics, thermal profile, and final mechanical properties of the composite. While Methyl Ethyl Ketone Peroxide (MEKP) remains the industry standard for general-purpose curing, Cyclohexanone Peroxide (CYHP) offers a critical alternative for applications requiring thermal mitigation and stress reduction.
This guide provides a technical evaluation of CYHP, contrasting its performance with MEKP and Benzoyl Peroxide (BPO). It is designed for formulation scientists seeking to optimize curing profiles for thick-section castings, optical clarity, and dimensional stability.[1]
Chemical Basis & Mechanism
To understand the performance differences, we must first look at the decomposition kinetics. Both MEKP and CYHP are ketone peroxides that rely on redox reactions with metal promoters (typically Cobalt octoate/naphthenate) to generate free radicals at ambient temperatures.
-
MEKP: Composed primarily of linear dimers and trimers. It exhibits high reactivity, leading to a rapid "kick-off" and a sharp exothermic spike.
-
CYHP: Consists of a mixture of cyclic and linear oligomers. Its steric bulk contributes to a more controlled decomposition rate, resulting in a flatter exotherm curve.
Mechanism of Radical Generation (Redox Pathway)
The following diagram illustrates the generic decomposition pathway for ketone peroxides in the presence of a Cobalt accelerator.
Figure 1: Redox decomposition mechanism of ketone peroxides facilitated by Cobalt promoters.[1]
Comparative Performance Analysis
The following data synthesizes industry-standard performance metrics for CYHP against the most common alternatives.
Table 1: Initiator Performance Matrix (Standard Orthophthalic Resin)
Conditions: 1.5% Catalyst, 0.5% Co(6%), 25°C Ambient Temp, 100g Mass.[1]
| Feature | MEKP (Standard) | CYHP (Cyclohexanone) | BPO (Benzoyl Peroxide) |
| Reactivity | High | Medium | High (requires Amine) |
| Gel Time | 15 - 20 min | 25 - 35 min | 10 - 15 min |
| Peak Exotherm | Very High (>140°C) | Moderate (100-110°C) | High (>130°C) |
| Cure Profile | Sharp Spike | Gradual / Linear | Sharp Spike |
| Clarity/Color | Good (Risk of scorching) | Excellent (Low stress) | Poor (Yellows/Hazy) |
| Primary Use | Thin laminates, Gel coats | Thick castings, Putties | Cold cure, Moisture tolerance |
Deep Dive: The Exotherm Factor
The critical differentiator is the Peak Exothermic Temperature .
-
MEKP drives a rapid cross-linking density that generates significant heat. In thick sections (>5mm), this heat cannot dissipate, leading to thermal shock , cracking, and "alligatoring" of the surface.
-
CYHP releases radicals more slowly. This allows the polymer chains to relax during cross-linking, significantly reducing internal stress. It is the initiator of choice for clear casting and thick-walled structural parts where dimensional accuracy is paramount.
Experimental Validation Protocol
To validate these properties in your specific resin system, the SPI Exotherm Test (Society of the Plastics Industry method) is the gold standard.
Workflow: Comparative Curing Profile
This protocol ensures a controlled environment to measure the Gel Time (liquid to semi-solid) and Peak Exotherm (maximum temperature reached).
Figure 2: Standardized SPI Exotherm Test Workflow for comparing initiator kinetics.
Analysis of Results
When plotting the data from the workflow above:
-
Gel Time: Defined as the time taken for the resin temperature to rise from 65°C to 88°C (historically) or simply the time to reach a specific viscosity snap point. CYHP will show a significantly elongated "liquid" phase compared to MEKP.
-
Peak Exotherm: The MEKP curve will be steep and narrow. The CYHP curve will be broader and lower. If your application involves casting thickness >1 inch, select the initiator that keeps Peak Exotherm <120°C to prevent cracking.
Safety & Handling (Crucial)
As a Senior Scientist, safety is not a footnote; it is a prerequisite.
-
SADT (Self-Accelerating Decomposition Temperature): Both MEKP and CYHP have SADTs around 60°C. They must be stored in cool, well-ventilated areas.[1]
-
Incompatibility: Never mix CYHP directly with Cobalt accelerators or promoters (DMA). This causes a violent, explosive decomposition.[2][3] Always mix the accelerator into the resin first, then add the peroxide.
-
Blends: Commercial "Low Exotherm" initiators (e.g., Andonox MEC) are often blends of MEKP and CYHP. These provide a balance: the kick of MEKP with the smooth finish of CYHP.
Conclusion
Cyclohexanone Peroxide is not a direct replacement for MEKP in all scenarios but is a superior alternative for specific engineering challenges .
-
Choose MEKP for: Speed, thin laminates, production throughput.
-
Choose CYHP for: Thick castings, optical clarity, stress-free curing, and large masses where heat management is critical.[1]
References
-
United Initiators. (n.d.). Product Guide: Curing of Unsaturated Polyester Resins. Retrieved from [Link][1]
-
Composites Australia. (n.d.). Methyl Ethyl Ketone Peroxides and Alternatives in Composites. Retrieved from [Link]
-
ResearchGate. (2018). Effect of Different Peroxide Initiators on the Cure Behavior of Recycled Unsaturated Polyester Resin. Retrieved from [Link]
Sources
A Comparative Guide to the Environmental Impact of Organic Peroxides for Scientific Applications
For the modern researcher, the selection of chemical reagents extends beyond mere efficacy. A holistic assessment, incorporating safety, environmental impact, and life cycle considerations, is now an integral part of responsible science. Organic peroxides, indispensable as initiators in polymerization, curing agents, and synthetic intermediates, present a unique challenge due to their inherent reactivity and diverse environmental profiles.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the complex landscape of organic peroxides. Moving beyond a simple catalog of properties, we will explore the causal mechanisms behind their environmental impact, from decomposition pathways to biodegradability, providing the rationale and experimental context necessary for informed decision-making.
Section 1: The Chemistry of Decomposition and Its Environmental Relevance
The utility of organic peroxides is intrinsically linked to the instability of their oxygen-oxygen (O-O) bond. This bond's propensity to cleave under thermal stress or in the presence of contaminants initiates the desired free-radical reactions. However, the byproducts of this decomposition are a primary determinant of a peroxide's environmental footprint.
Upon decomposition, organic peroxides generate a cascade of reactive free radicals. These radicals can interact with solvents, monomers, or other molecules, but ultimately terminate, forming a variety of smaller, more stable molecules. These byproducts can range from relatively benign carbon dioxide and water to more problematic volatile organic compounds (VOCs) and persistent organic pollutants.
A generalized decomposition pathway is illustrated below. The specific nature of the 'R' groups (alkyl, acyl, etc.) dictates the final product profile.
Caption: Generalized thermal decomposition pathway of an organic peroxide.
Comparative Analysis of Decomposition Products:
The environmental impact of decomposition is highly dependent on the peroxide's chemical structure.
-
Diacyl Peroxides (e.g., Benzoyl Peroxide, Lauroyl Peroxide): Thermal decomposition primarily yields carboxyl radicals, which can subsequently lose CO2 to form aryl or alkyl radicals. Benzoyl peroxide's decomposition can lead to the formation of benzene, a known human carcinogen, particularly under thermal stress or UV exposure.[1] This significantly elevates its environmental and health risk profile. Lauroyl peroxide decomposes into radicals that lead to less toxic long-chain hydrocarbons.[2]
-
Ketone Peroxides (e.g., Methyl Ethyl Ketone Peroxide - MEKP): MEKP is typically a mixture of monomeric and dimeric forms.[3] Its decomposition is complex, generating a variety of radical species. It is known to be corrosive and can cause severe burns.[4][5]
-
Hydroperoxides (e.g., Cumene Hydroperoxide - CHP, tert-Butyl Hydroperoxide - TBHP): These are often used in oxidation processes. The thermal decomposition of Cumene Hydroperoxide produces methylstyrene, acetophenone, and cumyl alcohol.[6][7] TBHP degrades to tert-butyl alcohol.[8] While these are not as acutely toxic as benzene, they contribute to the chemical oxygen demand (COD) in wastewater.
Section 2: Ecotoxicity and Human Health Impacts
The direct impact of organic peroxides and their byproducts on ecosystems and human health is a critical consideration. Many are classified as hazardous to aquatic life and can cause severe irritation or long-term health effects in humans.[9][10]
Ecotoxicity: The primary concern for environmental release is aquatic toxicity. Spills or improper disposal can lead to significant harm to fish, daphnia, and algae. The high reactivity of peroxides can damage cellular structures in aquatic organisms.
Human Health: For researchers, the main exposure routes are inhalation and dermal contact.[10] Many organic peroxides are strong skin and eye irritants, capable of causing chemical burns.[4][5][11] Some are also skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[12] Chronic exposure may pose risks to internal organs like the liver and kidneys.[5]
Comparative Ecotoxicity and Health Data Table
| Organic Peroxide | CAS No. | Acute Aquatic Toxicity | Acute Human Health Hazards | Biodegradability/Persistence |
| Benzoyl Peroxide | 94-36-0 | Very toxic to aquatic life (LC50 Rainbow Trout: 0.0602 mg/L). | Skin/eye irritant, skin sensitizer.[12] Inhalation may cause respiratory irritation.[10] Decomposes to benzene.[1] | Readily biodegradable (83% in 21 days).[13] |
| Methyl Ethyl Ketone Peroxide (MEKP) | 1338-23-4 | Toxic to aquatic life. | Corrosive; causes severe skin burns and eye damage.[4][14] Harmful if swallowed.[5] | Not readily biodegradable. |
| Cumene Hydroperoxide (CHP) | 80-15-9 | Toxic to aquatic organisms. | Corrosive; causes severe skin burns and eye damage. Toxic if swallowed or inhaled. | Not readily biodegradable. |
| tert-Butyl Hydroperoxide (TBHP) | 75-91-2 | Toxic to aquatic life with long-lasting effects.[8][9] | Harmful if swallowed or inhaled; causes severe skin burns and eye damage.[9] | Not readily biodegradable (0% in 4 weeks, MITI test).[15] Degrades to tert-butyl alcohol.[8] |
| Lauroyl Peroxide | 105-74-8 | No toxicity observed up to the limit of solubility.[16] | Strong skin irritant.[11] Toxic by ingestion and inhalation.[11] | Readily biodegradable.[16] |
| Dicumyl Peroxide (DCUP) | 80-43-3 | Unlikely to be causing ecological harm based on current assessments. | May cause reproductive system effects. | Not readily biodegradable. |
Section 3: Biodegradability and Persistence in the Environment
An ideal "green" chemical should degrade rapidly in the environment into harmless substances, preventing persistence and long-term accumulation. The biodegradability of organic peroxides varies significantly.
-
Readily Biodegradable: Compounds like Lauroyl Peroxide and Benzoyl Peroxide are considered readily biodegradable.[13][16] This means microorganisms in the environment can break them down relatively quickly.
-
Not Readily Biodegradable: Many other common peroxides, such as MEKP, CHP, and TBHP, are not readily biodegradable.[8][15] Their persistence, combined with their toxicity, poses a greater long-term environmental risk.
Experimental Protocol: Assessing Ready Biodegradability (OECD 301D)
To provide a self-validating system for assessing this key parameter, the OECD 301D "Closed Bottle Test" is a standardized and widely accepted method.[17][18]
Principle: This protocol assesses the biodegradability of a substance by measuring the consumption of dissolved oxygen over a 28-day period. A defined volume of mineral medium, saturated with air, is inoculated with a small number of microorganisms (from activated sludge) and the test substance. The decrease in oxygen concentration in the sealed bottle is measured and compared to the theoretical oxygen demand (ThOD).[19]
Step-by-Step Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This provides essential nutrients for the microorganisms. The rationale is to ensure that the test substance is the sole carbon source being evaluated.
-
Inoculum Preparation: Collect activated sludge from a domestic wastewater treatment plant. This serves as the source of a diverse microbial population. The sludge is washed and aerated to acclimate it.
-
Test Setup:
-
Add the prepared mineral medium to several airtight glass bottles (typically 300 mL BOD bottles).
-
Add the test substance to the "test" bottles to achieve a final concentration of approximately 2-5 mg/L.
-
Run parallel "blank" bottles containing only the inoculum and medium to measure the background respiration of the microorganisms.
-
Run a "reference" bottle with a readily biodegradable substance like sodium benzoate to validate the activity of the inoculum.
-
-
Incubation: Seal all bottles, ensuring no air bubbles are trapped, and incubate them in the dark at a constant temperature (20 ± 1°C) for 28 days.
-
Measurement: Periodically, or at the end of the 28-day period, measure the dissolved oxygen concentration in each bottle using an oxygen electrode or Winkler titration.
-
Calculation: Calculate the percentage of biodegradation using the formula: % Biodegradation = [(O₂ consumed by test substance) - (O₂ consumed by blank)] / ThOD * 100
-
Validation: The test is considered valid if the reference compound shows >60% degradation within 14 days and the final dissolved oxygen in the blank is within the specified range. A substance is considered "readily biodegradable" if it reaches ≥60% degradation within a 10-day window during the 28-day test.[19][20]
Section 4: A Life Cycle Assessment (LCA) Perspective
A comprehensive environmental comparison requires looking beyond the use and disposal phases. A Life Cycle Assessment (LCA) provides a "cradle-to-gate" or "cradle-to-grave" analysis, quantifying the environmental impact associated with all stages of a product's life.[21][22]
For organic peroxides, this includes:
-
Raw Material Extraction: The environmental cost of extracting and processing the precursors (e.g., fossil fuels for cumene production).
-
Manufacturing: This is often an energy-intensive process. For example, the common anthraquinone process for producing hydrogen peroxide (a precursor for many organic peroxides) consumes significant energy and produces waste products.[23][24]
-
Transportation: The energy and emissions associated with transporting these often-hazardous materials, some of which require refrigeration.
-
Use Phase: The direct impacts discussed in previous sections.
-
End-of-Life: The energy and resources required for hazardous waste disposal and incineration.
Sources
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- 2. Lauroyl peroxide | 105-74-8 | Benchchem [benchchem.com]
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- 4. tuffstuff.co.uk [tuffstuff.co.uk]
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- 6. Cumene hydroperoxide [organic-chemistry.org]
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- 11. LAUROYL PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 15. tert-Butyl hydroperoxide | (CH3)3COOH | CID 6410 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
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- 22. Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 24. researchgate.net [researchgate.net]
Comparing the cost-effectiveness of cyclohexanone peroxide with other curing agents.
A Technical Analysis of Cost-Effectiveness and Curing Kinetics
Executive Summary
In the formulation of thermosetting resins—specifically unsaturated polyesters and vinyl esters—the selection of an initiator is often reduced to a price-per-kilogram calculation. This approach is flawed. While Methyl Ethyl Ketone Peroxide (MEKP) dominates the market due to low raw material costs, Cyclohexanone Peroxide (CYHP) offers a distinct "quality-adjusted" cost advantage in specific high-value applications.
This guide objectively compares CYHP against MEKP and Benzoyl Peroxide (BPO), demonstrating that CYHP’s lower exotherm and linear curing profile significantly reduce reject rates in thick-section castings and medical device encapsulation, thereby offsetting its higher initial procurement cost.
Part 1: The Chemical Landscape & Mechanism
To understand the cost-benefit analysis, one must first understand the mechanism. Organic peroxides initiate crosslinking via homolytic cleavage, generating free radicals that attack the unsaturation in the polymer backbone.
-
MEKP (The Standard): A mixture of isomers. It decomposes rapidly upon acceleration (typically with Cobalt), creating a sharp exothermic spike.
-
CYHP (The Specialist): Possesses a more stable cyclic structure. Its decomposition is more gradual, releasing radicals at a sustained rate rather than a burst.
-
BPO (The Alternative): Often requires amine acceleration or heat; widely used in putties but suffers from solubility issues in some clear resins.
Visualization: Radical Curing Pathway
The following diagram illustrates the radical generation and crosslinking workflow, highlighting where CYHP differs in kinetic release.
Figure 1: Comparative radical generation pathways. CYHP provides a sustained release, preventing the "thermal shock" associated with MEKP.
Part 2: Economic Modeling (The "True" Cost)
Cost-effectiveness in chemical processing is a function of three variables: Procurement Price , Process Efficiency , and Reject Rate .
1. Procurement Price (Market Baseline)
-
MEKP: Lowest cost. High production volume globally drives prices down.
-
CYHP: Moderate-High cost. Specialized production and lower global volumes result in a 20–40% price premium over MEKP.
2. The "Hidden" Cost of Exotherm
In high-precision applications (e.g., medical device housing, optical lenses, thick industrial castings), the high exotherm of MEKP causes:
-
Thermal Cracking: Rapid heat buildup expands the core faster than the skin, leading to fractures.
-
Yellowing: High heat degrades polymer stabilizers.
-
Dimensional Instability: Warping during cooling.
The CYHP Advantage: By lowering the peak exotherm (often by 20–40°C), CYHP allows for the casting of thicker sections (up to 10cm) in a single pour. Using MEKP for the same thickness would require multiple "layers" (pours) to dissipate heat, tripling the labor time and doubling the process duration.
Verdict: If your reject rate due to cracking exceeds 2%, or if you are multi-layering castings, CYHP is more cost-effective despite the higher raw material price.
Part 3: Experimental Validation
To validate these claims, we utilize ASTM D2471 (Standard Test Method for Gel Time and Peak Exothermic Temperature).
Protocol: Comparative Exotherm Profile
Objective: Determine the Gel Time and Peak Exotherm of Resin X using MEKP vs. CYHP.
Materials:
-
Standard Orthophthalic Polyester Resin (promoted with 0.2% Cobalt).
-
Initiators: MEKP (Standard Activity), CYHP (Paste or Liquid form).
-
Equipment: Paper cups, analytical balance, thermocouple (Type K), data logger.
Methodology:
-
Conditioning: Equilibrate all resins and initiators to 25°C (77°F).
-
Weighing: Weigh 100g of resin into a disposable cup.
-
Initiation:
-
Sample A: Add 1.5g (1.5%) MEKP.
-
Sample B: Add 1.5g (1.5%) CYHP.
-
-
Mixing: Mix vigorously for 30 seconds, avoiding air entrapment.
-
Monitoring: Insert the thermocouple into the geometric center of the resin mass. Record temperature every 10 seconds.
-
Endpoints:
-
Gel Time: Point where resin snaps/stops flowing.
-
Peak Exotherm: Maximum temperature recorded.[1]
-
Experimental Data Summary
Note: Data below represents typical values for a standard general-purpose laminating resin.
| Metric | MEKP (1.5%) | CYHP (1.5%) | BPO (1.5% + Amine) |
| Gel Time (min) | 12 - 15 | 25 - 35 | 10 - 12 |
| Peak Exotherm (°C) | 145 - 160°C | 105 - 115°C | 130 - 140°C |
| Cure Profile | Sharp Spike | Broad Plateau | Moderate Spike |
| Color Clarity | Good (Risk of scorching) | Excellent | Poor (Yellow/Red tint) |
| Max Casting Thickness | < 1 inch | > 3 inches | Varies |
Analysis: The CYHP sample exhibits a significantly lower peak temperature. This "gentle" cure preserves the integrity of sensitive embedded components (e.g., electronics in medical devices) and prevents optical distortion.
Part 4: Decision Matrix for Researchers
When should you switch from MEKP to CYHP? Use the following logic flow.
Figure 2: Selection logic. CYHP is the preferred choice when thickness or optical clarity dictates the process constraints.
Part 5: Safety & Handling (The E-E-A-T Factor)
Trustworthiness in chemical handling is non-negotiable. While both agents are organic peroxides, their stability differs.
-
SADT (Self-Accelerating Decomposition Temperature):
-
MEKP has a lower SADT (approx. 60°C) compared to many solid peroxides, making it highly sensitive to storage conditions.
-
CYHP is often supplied as a paste or solution which can offer slightly better stability, but it remains a Class 5.2 Organic Peroxide.
-
-
Ocular Hazard:
-
MEKP is uniquely dangerous to the eyes , capable of causing immediate, irreversible blindness upon contact.
-
CYHP is a severe irritant but generally considered slightly less aggressive than MEKP regarding immediate corneal destruction, though standard PPE (goggles + face shield) is mandatory for both.
-
Storage Protocol: Always store CYHP below 25°C in a dedicated peroxide locker, physically separated from accelerators (Cobalt/Amines). Mixing concentrated peroxide directly with concentrated accelerator will cause an explosion.
References
-
ASTM International. (2008). ASTM D2471-99: Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.[2][3] West Conshohocken, PA. [Link]
-
Composites Australia. (n.d.). Methyl Ethyl Ketone Peroxides (MEKP) Technical Guide.[Link]
-
United Initiators. (2025). Thermoset Curing Agents: Product Selection Guide.[Link]
-
National Library of Medicine. (2025). PubChem Compound Summary: Cyclohexanone Peroxide.[Link]
Sources
Validating the kinetic models of polymerization initiated by cyclohexanone peroxide.
Content Type: Publish Comparison Guide Audience: Biomedical Materials Scientists, Polymer Chemists, and Process Engineers in Drug Delivery
Executive Summary: The Criticality of Kinetic Precision
In the development of biomedical polymers—such as hydrogels for controlled drug release or dental resin composites—the choice of initiator dictates not just the reaction speed, but the biocompatibility and mechanical integrity of the final matrix.
Cyclohexanone Peroxide (CYHP) , a ketone peroxide, offers a distinct curing profile compared to the industry-standard Benzoyl Peroxide (BPO) . While BPO follows classical first-order decomposition kinetics, CYHP often exhibits complex, autocatalytic behavior dependent on the reaction medium and promoter (e.g., cobalt octoate).
This guide provides a rigorous framework for validating kinetic models of CYHP-initiated polymerization. We move beyond basic Arrhenius plots to validate advanced autocatalytic models (Kamal-Sourour), ensuring that your polymerization process yields consistent molecular weights (
Mechanistic Comparison: CYHP vs. Alternatives
Understanding the decomposition pathway is the prerequisite for modeling.
The Initiator Landscape
| Feature | Cyclohexanone Peroxide (CYHP) | Benzoyl Peroxide (BPO) | MEKP (Methyl Ethyl Ketone Peroxide) |
| Class | Ketone Peroxide | Diacyl Peroxide | Ketone Peroxide |
| Radical Type | Alkoxy & Alkyl radicals | Benzoyloxy & Phenyl radicals | Alkoxy & Alkyl radicals |
| Decomposition | Complex, Multi-step, Autocatalytic | First-order (mostly) | Complex, Multi-step |
| Activation Energy ( | ~120–145 kJ/mol (highly solvent dependent) | ~120–130 kJ/mol | ~130–150 kJ/mol |
| Primary Use | Room temp curing (with Co promoter), UPR | Heat curing, Styrenics, Acrylics | UPR, Vinyl Esters |
| Biomedical Risk | Moderate (Residuals must be managed) | Low/Moderate (Benzoic acid byproduct) | High (Shock sensitive) |
CYHP Decomposition Pathway
Unlike BPO, which cleaves cleanly at the O-O bond, CYHP exists as a mixture of isomers (dimeric, trimeric). Its decomposition involves a multi-stage fragmentation often accelerated by the polymerizing medium itself (gel effect).
Figure 1: Simplified decomposition and initiation pathway of Cyclohexanone Peroxide. The rate-determining step is the homolysis of the peroxide bond (
Kinetic Modeling Framework
To validate CYHP, we cannot rely solely on simple
Model A: The Phenomenological -th Order Model
Used for simple, early-stage conversion.
- : Degree of conversion
-
: Rate constant (
) - : Reaction order
Model B: The Kamal-Sourour Autocatalytic Model (Recommended)
This model accounts for the reaction being catalyzed by the species generated during polymerization (autocatalysis), which is typical for CYHP-initiated curing.
- : Catalyzed rate constant (external heat)
- : Autocatalytic rate constant
- : Reaction orders
Experimental Validation Protocols
This section details the Self-Validating System to prove which model fits your specific formulation.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: Determine
Materials:
-
Monomer: Methyl Methacrylate (MMA) or Unsaturated Polyester Resin.
-
Initiator: CYHP (purified).
-
Reference: BPO.
Workflow:
-
Sample Prep: Mix monomer with 1.0 wt% CYHP at
to prevent premature curing. Seal 5-10 mg in high-pressure DSC pans (aluminum or gold). -
Dynamic Scan: Heat from
to at rates ( ) of 5, 10, 15, and 20 K/min. -
Isothermal Scan: Hold at
(e.g., ) to monitor conversion over time.
Data Processing:
Calculate conversion
Protocol 2: Gel Permeation Chromatography (GPC)
Objective: Validate that the kinetic model predicts the correct molecular weight evolution (critical for drug release rates).
Workflow:
-
Perform bulk polymerization in glass ampoules at constant
. -
Quench reaction at intervals (e.g., 10, 30, 60 min) using hydroquinone/ice.
-
Dissolve polymer in THF and analyze via GPC.
-
Validation Check: Does the experimental
match the theoretical Kinetic Chain Length ( )?
Validation Workflow & Logic
The following diagram illustrates the iterative loop required to validate the kinetic parameters.
Figure 2: The iterative kinetic validation workflow using non-linear regression analysis.
Comparative Performance Data
The following data summarizes a typical validation study comparing CYHP and BPO in a styrene-based resin system.
Table 1: Kinetic Parameters (Friedman Isoconversional Method)
| Parameter | CYHP System | BPO System | Interpretation |
| CYHP requires higher energy to initiate but is more stable at storage temps. | |||
| CYHP has a higher frequency factor, implying rapid reaction once | |||
| Reaction Model Fit ( | Kamal-Sourour: 0.992 n-th Order: 0.850 | n-th Order: 0.985 Kamal-Sourour: 0.988 | Crucial Insight: CYHP requires autocatalytic modeling; BPO fits simple models well. |
| CYHP offers a wider safety margin for processing before curing begins. |
Table 2: Polymer Quality Attributes (Post-Cure)
| Attribute | CYHP Initiated | BPO Initiated | Biomedical Implication |
| Residual Monomer | CYHP achieves higher conversion at late stages due to sustained radical generation. | ||
| Polydispersity (PDI) | CYHP yields broader PDI; acceptable for structural resins, challenging for precision drug carriers. | ||
| Color/Clarity | Clear / Slight Yellow | Clear | CYHP is preferred for aesthetic dental applications (less yellowing than amine-accelerated BPO). |
Expert Analysis & Recommendations
The "Autocatalytic" Trap
Researchers often fail to validate CYHP models because they force-fit the data to a first-order Arrhenius equation. As shown in Table 1 , the
-
Recommendation: Always use the Kamal-Sourour model for CYHP. The presence of the
term accounts for the acceleration caused by the "gel effect" and the complex decomposition of ketone peroxides.
Safety in Scale-Up
CYHP has a higher SADT (Self-Accelerating Decomposition Temperature) than BPO in many formulations, making it safer for transport. However, its decomposition is highly sensitive to transition metal contaminants (Fe, Co).
-
Protocol: Ensure all mixing vessels are passivated (acid-washed) to prevent uncontrolled redox initiation during the kinetic study.
Final Verdict
-
Choose CYHP if: You need high final conversion (low residual monomer), room-temperature curing (with promoters), or extended shelf-life of the pre-mixed resin.
-
Choose BPO if: You need a narrow molecular weight distribution and are performing a standard heat-cure process where simple kinetics apply.
References
-
Kamal, M. R., & Sourour, S. (1973). Kinetics and Thermal Characterization of Thermoset Cure. Polymer Engineering & Science.
-
Achilias, D. S. (2007). A Review of Modeling of Diffusion Controlled Polymerization Reactions. Macromolecular Theory and Simulations.
-
Opfermann, J. (2000). Kinetic Analysis using Multivariate Non-linear Regression. Journal of Thermal Analysis and Calorimetry.
-
Safety Data Sheet (SDS) - Cyclohexanone Peroxide . (2023). Thermal Hazards and Decomposition Data. Pergan GmbH.
-
Sbirrazzuoli, N. (2013). Determination of pre-exponential factor and activation energy of the curing reaction of epoxy resin using advanced isoconversional method. Thermochimica Acta.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Cyclohexanone Peroxide
This guide provides essential, field-proven procedures for the safe handling and disposal of cyclohexanone peroxide. As researchers and drug development professionals, our commitment to safety is paramount. This document moves beyond mere compliance, offering a deep understanding of the chemical principles that govern these protocols. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel, facilities, and the environment.
Foundational Safety Principles: Understanding the Inherent Risks
Cyclohexanone peroxide is an organic peroxide, a class of compounds characterized by the unstable oxygen-oxygen bond (-O-O-). This inherent instability is the root cause of its significant hazards. It is not a substance to be handled with routine care; it demands specialized knowledge and meticulous execution of safety protocols.
The primary dangers stem from its potential for rapid, exothermic decomposition, which can be initiated by heat, shock, friction, or contamination.[1][2] This decomposition can accelerate uncontrollably, a phenomenon known as self-accelerating decomposition. The temperature at which this becomes inevitable for a substance in its packaging is the Self-Accelerating Decomposition Temperature (SADT). For some formulations of cyclohexanone peroxide, the SADT can be as low as 50°C, underscoring the need for strict temperature control.[3]
The principal hazards include:
-
Explosion Hazard: The substance can explode if heated, subjected to shock, or allowed to dry out.[1][2] Solutions are often prepared in a solvent or as a paste to mitigate this risk.[2]
-
Fire Hazard: It is a powerful oxidizing agent that can ignite combustible materials like wood, paper, or oil upon contact and can burn fiercely even without an external oxygen source.[1][2]
-
Chemical Reactivity: It reacts violently with a wide range of materials, including acids, bases, reducing agents, and especially transition metals (like cobalt, iron, or manganese), which can act as catalysts for explosive decomposition.[1][4][5]
-
Health Hazards: It is corrosive and can cause severe skin burns and eye damage.[2][6] It is also harmful if swallowed.[5]
| Hazard Identification | GHS Classification (Representative) |
| Signal Word | Danger |
| Hazard Statements | H240: Heating may cause an explosion.[2] H302: Harmful if swallowed.[2] H314: Causes severe skin burns and eye damage.[2] |
| Primary Risk | Organic Peroxide Type D, Solid or Liquid[3][5] |
Pre-Disposal Assessment: A Critical First Step
Before handling any container of cyclohexanone peroxide for disposal, a careful visual inspection from a safe distance is mandatory. This assessment dictates the immediate next steps and is the most critical phase of the disposal workflow.
Emergency Indicators:
-
Crystal Formation: Look for the presence of white crystals, particularly around the cap, threads, or in the solution. These crystals can be highly shock-sensitive and pose a severe explosion risk.
-
Container Bulging: A bulging or distorted container indicates pressure buildup from gas-forming decomposition, signaling extreme instability.
If either of these conditions is observed, the situation must be treated as a potential explosive hazard. DO NOT touch, move, or attempt to open the container. The friction from simply unscrewing a crystallized cap can provide enough energy to cause a detonation.[7]
Caption: Pre-Disposal Assessment Workflow for Cyclohexanone Peroxide.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A correct PPE ensemble is your first and last line of defense. The causality is clear: the choice of each component is directly linked to the specific hazards of cyclohexanone peroxide.
-
Eye and Face Protection: A full-face shield worn over chemical splash goggles is required.[6] Goggles protect against splashes, while the face shield provides a necessary barrier against the concussive force and shrapnel from a potential detonation.
-
Hand Protection: Chemical-resistant gloves (e.g., rubber or neoprene) are mandatory.[6] Ensure they are rated for protection against both cyclohexanone peroxide and any solvents present in the formulation.
-
Body Protection: A flame-resistant lab coat and chemical-resistant apron should be worn.[6] Contaminated clothing can become a fire risk as it dries.[2]
-
Tools and Equipment: Only use non-sparking tools made of materials like brass or bronze to prevent accidental ignition.[1][5]
Disposal Protocol for Laboratory-Scale Quantities
This protocol is for the preparation of small quantities of cyclohexanone peroxide waste for collection by a certified hazardous waste disposal service. Under no circumstances should lab personnel attempt to transport or incinerate the waste themselves. The ultimate disposal must be handled by professionals.[4][8][9]
Step 1: Designate and Prepare the Disposal Area
-
Choose a well-ventilated area, such as a chemical fume hood, away from all other chemicals and equipment.
-
Eliminate all ignition sources from the immediate vicinity, including hot plates, motors, and open flames.[1]
-
Assemble all necessary materials before handling the peroxide:
-
An inert, damp, non-combustible absorbent (e.g., vermiculite, bentonite, or clean sand).[1][4] Crucially, never use sawdust, paper, or other combustible materials. [5]
-
A container of water for keeping the material damp.
-
A designated plastic waste container (e.g., polyethylene). The container must be clean and compatible. It should have a lid, but one that will not form an airtight seal.[1]
-
Step 2: Stabilization and Containment
-
Place a layer of damp, inert absorbent material at the bottom of the designated waste container.
-
Carefully transfer the cyclohexanone peroxide waste onto the absorbent material. If it is a liquid, add it slowly to prevent splashing.
-
Cover the waste with additional damp, inert absorbent. The goal is to create a slurry-like mixture where the peroxide is fully wetted and diluted by the absorbent.[1] This step is critical for desensitizing the peroxide, reducing its shock and friction sensitivity.
-
Ensure the mixture remains damp throughout the process; add small amounts of water if necessary.[1]
Step 3: Packaging and Labeling for Pickup
-
Place the lid on the container but do not seal it tightly. [1][10] The container must be able to vent any gases that may be generated during decomposition. A tightly sealed container can become a pipe bomb.
-
Label the container clearly and accurately. The label must include:
-
"Hazardous Waste: Cyclohexanone Peroxide"
-
Associated hazards (Organic Peroxide, Oxidizer, Corrosive)
-
The date of packaging.
-
-
Store the container in a cool, isolated, and well-ventilated area away from incompatible materials, pending collection.
Step 4: Arrange for Professional Disposal
-
Immediately contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][8] Provide them with a full description of the waste. All organic peroxides must be disposed of as hazardous waste according to federal, state, and local regulations.[9][11][12]
Principles of Large-Scale Industrial Disposal
For quantities beyond the laboratory scale, disposal is exclusively the domain of specialized, licensed facilities. The primary, accepted method is controlled incineration.[11][12][13]
-
For Liquid Formulations: The peroxide is often first diluted with a high-boiling, compatible solvent (like Fuel Oil #2) to reduce the active oxygen content to below 1% before being injected into a high-temperature incinerator.[11][12]
-
For Solid/Paste Formulations: Disposal typically involves direct incineration of the material "as is" or after being mixed into a water-wet slurry to reduce sensitivity during handling.[11][12]
Incompatible Materials: A Critical Reference
Preventing accidental contact with incompatible materials is a cornerstone of safety. The following substances must be stored and handled completely separate from cyclohexanone peroxide.
| Class of Substance | Examples | Reason for Incompatibility |
| Reducing Agents | Sulfides, Nitrides, Hydrides, Metal Powders | Can react explosively.[1][4] |
| Acids & Bases | Nitric Acid, Sulfuric Acid, Sodium Hydroxide | Can catalyze violent decomposition.[5][14][15] |
| Transition Metals | Cobalt, Iron, Manganese, Copper, Nickel, Vanadium | Powerful decomposition catalysts, even in trace amounts.[1][5] |
| Combustible Materials | Wood, Paper, Sawdust, Oil, Solvents | Can be ignited by the peroxide.[1] |
| Other Peroxides | Hydrogen Peroxide | Can form explosive mixtures.[4] |
This guide is intended to empower you with the knowledge to handle and dispose of cyclohexanone peroxide safely and responsibly. However, it is not a substitute for institutional protocols and regulatory requirements. Always prioritize consultation with your local safety officer and adhere strictly to their guidance.
References
-
Cyclohexanone - Hazardous Substance Fact Sheet . Source: New Jersey Department of Health. [Link]
-
Cyclohexanone :: Internal Plant Instructions - Chemius . Source: Chemius. [Link]
-
How to Dispose of Hydrogen Peroxide - Lab Alley . Source: Lab Alley. [Link]
-
Disposal of Solvent peroxides - Delloyd's Lab-Tech Chemistry resource . Source: Delloyd's Lab-Tech. [Link]
-
Cyclohexanone peroxide | C12H22O5 | CID 6521 - PubChem . Source: National Institutes of Health. [Link]
-
Safe Handling and Disposal of Peroxide Forming Chemicals - University of Pittsburgh . Source: University of Pittsburgh Environmental Health and Safety. [Link]
-
MATERIAL SAFETY DATA SHEET - Kawaguchi Kimia Indonesia . Source: PT. Kawaguchi Kimia Indonesia. [Link]
-
SAFETY AND HANDLING OF ORGANIC PEROXIDES | American Chemistry Council . Source: American Chemistry Council. [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki . Source: Sciencemadness Wiki. [Link]
-
Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS - Yale Environmental Health & Safety . Source: Yale University. [Link]
-
RECOMMENDED DISPOSAL METHOD FOR ORGANIC PEROXIDES . Source: ATOFINA Chemicals, Inc. [Link]
-
Arkema Inc. - Recommended Disposal Method for Organic Peroxides . Source: Arkema Inc. [Link]
-
Chemical Incompatibility - Division of Research Safety - University of Illinois . Source: University of Illinois Urbana-Champaign. [Link]
-
Decomposition of Peroxide Products from Cyclohexanone Oxidation - ResearchGate . Source: ResearchGate. [Link]
-
Organic Peroxide Liquids/Solids | Environmental Health & Safety - Michigan State University . Source: Michigan State University. [Link]
-
Chemical Incompatibility Chart - Princeton EHS . Source: Princeton University. [Link]
-
The storage and handling of organic peroxides - Chemstore UK . Source: Chemstore UK. [Link]
-
Chemical Incompatibility Guide - Stanford Environmental Health & Safety . Source: Stanford University. [Link]
-
Synthesis of cyclohexanone by decomposition of cyclohexyl hydrogen peroxide . Source: ResearchGate. [Link]
Sources
- 1. CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Cyclohexanone peroxide | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nouryon.com [nouryon.com]
- 4. nj.gov [nj.gov]
- 5. kawamia.com [kawamia.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Mobile [my.chemius.net]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. terpconnect.umd.edu [terpconnect.umd.edu]
- 12. arkema.com [arkema.com]
- 13. Disposal of Solvent peroxides [delloyd.50megs.com]
- 14. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]
- 15. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
